molecular formula C9H9FO B119759 2'-Fluoropropiophenone CAS No. 446-22-0

2'-Fluoropropiophenone

Cat. No.: B119759
CAS No.: 446-22-0
M. Wt: 152.16 g/mol
InChI Key: NSNSIFGTEGKZFK-UHFFFAOYSA-N
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Description

2'-Fluoropropiophenone, also known as this compound, is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)propan-1-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNSIFGTEGKZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963246
Record name 1-(2-Fluorophenyl)propan-1-one
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-22-0
Record name 1-(2-Fluorophenyl)propan-1-one
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Record name 1-(2-fluorophenyl)propan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characteristics of 2'-Fluoropropiophenone (CAS No: 446-22-0). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural and analytical profile is paramount for researchers in organic synthesis and drug development.[1] This document details a robust synthetic protocol via Friedel-Crafts acylation, offers an in-depth predictive analysis of its NMR, IR, and Mass Spectrometry data, and presents its physicochemical properties. The content is structured to deliver not only technical data but also the underlying scientific principles that govern the observed properties and procedural choices, reflecting field-proven expertise.

Molecular Identity and Physicochemical Properties

This compound, systematically named 1-(2-fluorophenyl)propan-1-one, is an aromatic ketone distinguished by a fluorine atom at the ortho position of the phenyl ring.[2] This substitution significantly influences the molecule's electronic properties and reactivity. The compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its key properties are summarized in Table 1.

PropertyValueSource(s)
CAS Number 446-22-0[1][2]
Molecular Formula C₉H₉FO[1][2]
Molecular Weight 152.17 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 95-99 °C (at 19 mmHg)[2]
Density ~1.102 g/mL (at 25 °C)[2]
Refractive Index ~1.5043 (at 20 °C)[2]
Solubility Soluble in chloroform, methanol; not miscible in water[2][4]

Molecular Structure and Geometry

The molecular architecture of this compound consists of a central carbonyl group linking a phenyl ring and an ethyl group. The phenyl ring is substituted with a fluorine atom at the C2' position (ortho to the propanoyl substituent).

  • Hybridization: The aromatic carbons and the carbonyl carbon are sp² hybridized, leading to a planar geometry for the benzene ring and the carbonyl group. The ethyl group carbons are sp³ hybridized.

  • Conformation: Due to steric hindrance between the ortho-fluorine atom and the carbonyl oxygen, as well as the ethyl group, the propanoyl side chain is expected to be twisted out of the plane of the aromatic ring. This dihedral angle is critical in minimizing steric strain and influences the molecule's electronic conjugation and reactivity.

cluster_phenyl Phenyl Ring cluster_propanoyl Propanoyl Group C1 C1' C2 C2' C1->C2 C_carbonyl C=O C1->C_carbonyl C3 C3' C2->C3 F F C2->F C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C_ethyl CH₂ C_carbonyl->C_ethyl O O C_carbonyl->O C_methyl CH₃ C_ethyl->C_methyl

Caption: 2D structure of this compound.

Synthesis via Friedel-Crafts Acylation

A standard and reliable method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride.[5][6] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.

Rationale for Experimental Choices
  • Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the chlorine atom of propionyl chloride, facilitating the formation of the propionylium cation (CH₃CH₂CO⁺). This cation is the active electrophile.

  • Stoichiometry: Unlike Friedel-Crafts alkylations, acylations require a stoichiometric amount of the AlCl₃ catalyst. This is because the product, an aromatic ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5] An excess is often used to drive the reaction to completion.

  • Solvent & Temperature: Dichloromethane (CH₂Cl₂) is a common solvent as it is relatively inert and effectively solvates the reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between AlCl₃ and propionyl chloride, then allowed to warm to ensure completion.

  • Workup: The reaction is quenched with cold water or dilute acid. This hydrolyzes the aluminum-ketone complex, liberating the product, and also neutralizes any remaining AlCl₃ and propionyl chloride.

Experimental Workflow

Caption: Friedel-Crafts Acylation Workflow.

Detailed Protocol
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous dichloromethane via cannula and cool the resulting suspension to 0 °C in an ice bath.

  • Add propionyl chloride (1.05 eq) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 15 minutes.

  • Add fluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield this compound.

Spectroscopic and Structural Characterization

The structural identity and purity of this compound are confirmed using a suite of spectroscopic techniques. The following is a predictive analysis based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to spin-spin coupling between protons and the ortho-fluorine atom.

    • Aromatic Region (δ 7.0-7.8 ppm): Four distinct signals are expected for the aromatic protons. The proton ortho to the fluorine (H6') will be significantly affected by both the fluorine and the carbonyl group, likely appearing downfield as a triplet of doublets. The other protons will appear as complex multiplets due to mutual H-H coupling and additional H-F coupling.

    • Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 3.0 ppm, coupled to the adjacent methyl protons. A triplet for the methyl protons (-CH₃) is expected further upfield, around δ 1.1 ppm.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals.

    • Carbonyl Carbon: A signal around δ 198-200 ppm.

    • Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine (C2') will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet.[7] The adjacent carbons (C1' and C3') will show smaller two-bond couplings (²JCF ≈ 20-25 Hz), also appearing as doublets.[7]

    • Ethyl Carbons: Signals for the -CH₂- (around δ 35 ppm) and -CH₃ (around δ 8 ppm) carbons are expected.

  • ¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[8]

    • A single resonance is expected for the fluorine atom. For aryl fluorides, the chemical shift typically falls in the range of -100 to -140 ppm relative to CFCl₃.[9]

    • The signal will be split into a multiplet (likely a triplet of doublets) due to coupling with the adjacent ortho proton (H3') and meta proton (H4').

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present.

  • C=O Stretch: A strong, sharp absorption band is expected. In aromatic ketones, conjugation lowers the stretching frequency. For this compound, this peak is predicted to be in the range of 1680-1695 cm⁻¹ .[10][11]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).[12]

  • C-F Stretch: A strong absorption corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1200-1270 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺•): A clear molecular ion peak is expected at m/z = 152 , corresponding to the molecular weight of C₉H₉FO.

  • Major Fragmentation: The most significant fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[13][14]

    • Loss of the ethyl radical (•C₂H₅, 29 Da) will lead to the formation of the 2-fluorobenzoyl cation . This fragment is resonance-stabilized and is expected to be the base peak at m/z = 123 .

    • Further fragmentation of the m/z 123 ion can occur via the loss of carbon monoxide (CO, 28 Da) to give the 2-fluorophenyl cation at m/z = 95 .

    • Another, less favorable, α-cleavage would involve the loss of the 2-fluorophenyl radical to produce the propanoyl cation (CH₃CH₂CO⁺) at m/z = 57 .

Conclusion

This compound is a structurally well-defined aromatic ketone whose synthesis and characterization are governed by fundamental principles of organic chemistry. Its preparation is efficiently achieved via Friedel-Crafts acylation, a cornerstone of aromatic chemistry. The molecule's spectroscopic signature is predictably dictated by its constituent functional groups—the aromatic ring, the ortho-fluorine substituent, and the propanoyl moiety—which are readily identified by NMR, IR, and MS techniques. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, purification, and comprehensive structural elucidation of this important chemical intermediate, empowering researchers in their drug discovery and development endeavors.

References

Introduction: The Strategic Importance of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 446-22-0) is a versatile ketone that serves as a critical building block in modern organic synthesis.[1][2][3] Its true value lies in the strategic placement of a fluorine atom on the aromatic ring. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's properties without adding significant steric bulk.[4] Consequently, this compound is a sought-after intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as agrochemicals.[1] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization from the perspective of a senior application scientist, emphasizing the underlying principles and practical considerations for laboratory application.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its handling, reaction setup, and purification. This compound is a colorless to pale yellow liquid under standard conditions.[1][2]

PropertyValueSource(s)
CAS Number 446-22-0[1][2][5]
Molecular Formula C₉H₉FO[1][2][5]
Molecular Weight 152.17 g/mol [1][2][3]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 89 - 91 °C at 12 mmHg; 95-99 °C at 19 mmHg[1][2]
Density ~1.102 g/mL at 25 °C[2]
Refractive Index n20/D ~1.5043[2]
Solubility Soluble in chloroform and methanol. Not miscible in water.[2][6]

Synthesis of this compound: A Practical Approach

The most common and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene.[7] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.[8]

Core Principle: Friedel-Crafts Acylation

The reaction involves treating an aromatic compound (fluorobenzene) with an acylating agent (propionyl chloride or propionic anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The Lewis acid activates the acylating agent by coordinating to the halogen, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring to form the aryl ketone.

A critical consideration in this synthesis is the directing effect of the fluorine substituent. Fluorine is an ortho-, para-directing deactivator. While it slightly slows the reaction compared to benzene, it directs the incoming acyl group to the positions ortho and para to itself. This results in a mixture of this compound and 4'-Fluoropropiophenone, which must be separated during purification.

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the purified product.

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Work-up & Purification cluster_3 Final Product & Analysis A Fluorobenzene R Reaction Mixture (0°C to RT) A->R Initial Charge B Propionyl Chloride B->R Initial Charge C Aluminum Chloride (AlCl3) C->R Portion-wise Addition (Exothermic Control) D Inert Solvent (e.g., DCM) D->R Initial Charge Q Acidic Quench (Ice + HCl) R->Q Slow Addition WU Liquid-Liquid Extraction (DCM/Water) Q->WU DRY Drying (e.g., MgSO4) WU->DRY SOL Solvent Removal (Rotary Evaporation) DRY->SOL PUR Vacuum Distillation SOL->PUR FP This compound (Purified Liquid) PUR->FP QC Characterization (NMR, IR, MS, GC) FP->QC

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10][11]

Reagents:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water & Ice

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.

  • Initial Charge: Charge the flask with anhydrous DCM and fluorobenzene. Cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: To the cooled solution, add anhydrous AlCl₃ portion-wise, ensuring the temperature does not exceed 10 °C. The formation of a slurry is expected.

    • Scientific Rationale: AlCl₃ is highly reactive with moisture and the reaction is exothermic. Slow, cooled addition is crucial for safety and to prevent unwanted side reactions.

  • Acylation: Add propionyl chloride dropwise from the addition funnel to the stirred slurry over 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

    • Scientific Rationale: The reaction proceeds via the formation of a reactive acylium ion, which is then attacked by the fluorobenzene ring. Stoichiometric amounts of AlCl₃ are required because the catalyst complexes with the carbonyl group of the product ketone, rendering it inactive.

  • Quenching: Prepare a separate beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

    • Scientific Rationale: This step hydrolyzes the aluminum complexes, decomposes any unreacted AlCl₃, and moves the product into the organic phase. The process is highly exothermic and releases HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of ortho- and para-isomers, is purified by vacuum distillation to yield pure this compound.[2]

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. The key feature is the coupling observed between the fluorine atom and nearby protons and carbons.

¹H NMR (Proton NMR): A ¹H NMR spectrum will show distinct signals for the ethyl group and the aromatic protons.[12]

ProtonsMultiplicityApprox. δ (ppm)J-coupling (Hz)Rationale
-CH₃Triplet (t)1.2J(H,H) ≈ 7.5Coupled to the two protons of the adjacent -CH₂- group.
-CH₂-Quartet (q)3.0J(H,H) ≈ 7.5Coupled to the three protons of the adjacent -CH₃ group.
Aromatic HMultiplet (m)7.1 - 7.9Various J(H,H) and J(H,F)The four aromatic protons will appear as a complex multiplet due to proton-proton and proton-fluorine coupling.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is characterized by large coupling constants between the fluorine atom and the carbons of the aromatic ring.[13]

CarbonApprox. δ (ppm)Multiplicity & J-coupling (Hz)Rationale
-CH₃~8SingletAliphatic methyl carbon.
-CH₂-~36SingletAliphatic methylene carbon.
C=O~200Doublet, J(C,F) ≈ 2-4Carbonyl carbon, weakly coupled to the ortho fluorine.
C-F~162Doublet, ¹J(C,F) ≈ 250Aromatic carbon directly bonded to fluorine, shows a very large one-bond coupling constant.
Aromatic C115 - 135Multiple doubletsThe other four aromatic carbons will appear as doublets due to coupling with the fluorine atom over 2, 3, and 4 bonds.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14][15]

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)Rationale
C=O (Ketone)Stretch1680 - 1700 Strong, sharp absorption characteristic of an aryl ketone. This is the most diagnostic peak.
C-FStretch1200 - 1270Strong absorption indicating the presence of the carbon-fluorine bond.
C-H (Aromatic)Stretch3050 - 3100Medium to weak absorptions for C-H bonds on the benzene ring.
C-H (Aliphatic)Stretch2850 - 3000Medium absorptions for the C-H bonds of the ethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[16][17]

m/zIonRationale
152[M]⁺Molecular ion peak, corresponding to the molecular weight of C₉H₉FO.
123[M - C₂H₅]⁺Loss of the ethyl group (29 Da). This is often the base peak, representing the stable 2-fluorobenzoyl cation.
95[C₆H₄F]⁺Loss of the entire keto-ethyl side chain, resulting from the cleavage of the bond between the carbonyl carbon and the ring.

Safety and Handling

This compound is classified as an irritant.[5][9] It can cause skin and serious eye irritation.[9]

  • Handling: Always handle in a well-ventilated area, preferably a fume hood.[9][11] Wear suitable protective clothing, including safety goggles with side-shields, gloves, and a lab coat.[9][18] Avoid contact with skin and eyes and prevent the formation of aerosols.[9]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[2][9][11] Recommended storage is often at 2-8 °C.[1][2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate whose utility is rooted in the unique properties of the fluorine atom. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, though it requires careful control of reaction conditions and effective purification to isolate the desired ortho-isomer. The structural identity and purity of the final product can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, with each technique providing complementary and validating data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this important chemical building block.

References

An In-depth Technical Guide to the Spectral Data of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2'-Fluoropropiophenone is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique fluorine substitution enhances reactivity and selectivity in various chemical transformations, making it a crucial building block in the development of novel bioactive molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights into experimental choices and data interpretation.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability and binding affinity. This compound serves as a key precursor in the synthesis of various fluorinated compounds. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic workflow. This technical guide delves into the core analytical techniques used to characterize this compound, providing a detailed interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The presence of the fluorine atom on the aromatic ring introduces complexities in the form of through-space and through-bond couplings, which are invaluable for definitive assignments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

Data Interpretation:

The expected ¹H NMR spectrum of this compound will exhibit signals for the ethyl group and the four protons of the fluoro-substituted aromatic ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8-7.9Multiplet1HAromatic HThe proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond.
~7.4-7.6Multiplet1HAromatic HAromatic proton experiencing deshielding from the carbonyl and fluorine.
~7.1-7.3Multiplet2HAromatic HThe remaining aromatic protons, with their chemical shifts influenced by the fluorine and carbonyl groups.
~3.0Quartet2H-CH₂-The methylene protons are adjacent to the carbonyl group, resulting in a downfield shift. They are split by the neighboring methyl protons.
~1.2Triplet3H-CH₃The terminal methyl protons are in a typical aliphatic region and are split by the adjacent methylene protons.

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. A 400 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns observed in the aromatic region, which are crucial for detailed structural analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons through both inductive and resonance effects, and importantly, results in C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Data Interpretation:

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons of the ethyl group. The carbon directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller, longer-range couplings.

Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment Rationale
~200Doublet (small coupling)C=OThe carbonyl carbon is significantly deshielded and may show a small through-bond coupling to the fluorine.
~160-165Doublet (¹JCF ≈ 250 Hz)C-FThe carbon directly attached to the fluorine atom is deshielded and exhibits a large one-bond C-F coupling constant.
~120-140Multiple doubletsAromatic CThe chemical shifts and C-F coupling constants of the other aromatic carbons are influenced by their position relative to the fluorine and carbonyl substituents.
~35Singlet or small doublet-CH₂-Aliphatic methylene carbon adjacent to the carbonyl group.
~8Singlet-CH₃Aliphatic methyl carbon.

Expertise & Experience: The observation of a large ¹JCF coupling is a definitive indicator of a direct C-F bond.[1][2] The magnitudes of the two-, three-, and four-bond C-F couplings provide valuable information for the unambiguous assignment of the aromatic carbon signals.[3][4] It's important to note that fluorinated carbons can sometimes be challenging to detect in ¹³C spectra with low signal-to-noise due to the signal being split into a multiplet.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

Data Interpretation:

Frequency (cm⁻¹) Intensity Vibration Assignment
~3100-3000MediumC-H stretchAromatic C-H
~2980-2850MediumC-H stretchAliphatic C-H
~1680StrongC=O stretchAromatic Ketone
~1600, ~1480Medium-WeakC=C stretchAromatic ring
~1200-1100StrongC-F stretchAryl-F

Authoritative Grounding: The carbonyl stretching frequency for an aromatic ketone is typically found in the range of 1685-1665 cm⁻¹.[5][6] Conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a saturated ketone (typically ~1715 cm⁻¹). The presence of the electronegative fluorine atom can also slightly influence the position of the carbonyl absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

  • Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-inlet MS.

  • Parameters (for EI):

    • Electron Energy: 70 eV.

    • Source Temperature: ~200-250 °C.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Relative Intensity Fragment Ion Proposed Structure
152Moderate[C₉H₉FO]⁺Molecular Ion (M⁺)
123High[C₇H₄FO]⁺[M - C₂H₅]⁺ (Loss of ethyl radical)
95High[C₆H₄F]⁺[M - C₃H₅O]⁺ (Loss of propionyl radical)

Fragmentation Pathway Diagram:

fragmentation M This compound (m/z = 152) frag1 [M - C₂H₅]⁺ (m/z = 123) M->frag1 - C₂H₅• frag2 [M - C₃H₅O]⁺ (m/z = 95) M->frag2 - C₃H₅O•

References

Discovery and history of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Fluoropropiophenone: From Foundational Chemistry to Modern Applications

Abstract

This compound (CAS No. 446-22-0) is a fluorinated aromatic ketone that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where the unique properties conferred by the fluorine atom are leveraged to enhance the biological activity and pharmacokinetic profiles of target compounds.[1][3][4] This guide provides a comprehensive exploration of this compound, tracing its origins from the fundamental principles of organofluorine chemistry and Friedel-Crafts acylation to its synthesis, characterization, and diverse applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to offer a complete scientific narrative of this versatile chemical building block.

The Genesis of a Building Block: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. The journey began with Henri Moissan's isolation of elemental fluorine in 1886, a feat that opened a new, albeit challenging, frontier in chemistry.[5] Early attempts to react fluorine directly with organic compounds were often uncontrollable and explosive.[5] The field advanced significantly with the development of safer and more selective fluorination methods. Key among these were the Schiemann reaction, discovered in 1927, which provided a reliable route to fluoroaromatic compounds from diazonium salts, and the halogen-exchange (Halex) process using reagents like potassium fluoride (KF), first reported by Gottlieb in 1936.[5]

These foundational discoveries paved the way for the synthesis of a vast array of fluorinated molecules. The creation of specific intermediates like this compound was not a singular event but a logical progression, driven by the need for functionalized building blocks in synthetic chemistry. The most direct and industrially relevant pathway to its synthesis emerged from the well-established principles of the Friedel-Crafts reactions, discovered in 1877.[6]

Core Synthesis: The Friedel-Crafts Acylation Pathway

The primary and most historically significant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene. This electrophilic aromatic substitution reaction provides a direct and efficient means of introducing an acyl group onto an aromatic ring.[6][7]

The Underlying Mechanism

The reaction proceeds through a well-understood, multi-step mechanism involving a potent electrophile, the acylium ion.[7][8][9]

  • Formation of the Acylium Ion: The reaction is initiated by the activation of an acylating agent, typically propanoyl chloride or propionic anhydride, by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and abstracts the halide, generating a highly reactive and resonance-stabilized acylium ion (CH₃CH₂C⁺=O).[8]

  • Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The fluorine atom on the benzene ring is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, despite being inductively deactivating. This directing effect leads to the formation of both ortho- (2'-fluoro) and para- (4'-fluoro) isomers.

  • Restoration of Aromaticity: A weak base, often the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final ketone product. The Lewis acid catalyst is regenerated in the process.[8]

Self-Validating Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation. The causality behind each step is explained to ensure a robust and reproducible workflow.

Reagents and Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • Propanoyl Chloride

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Hydrochloric acid (HCl), crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator and distillation apparatus

Step-by-Step Methodology:

  • Setup and Inerting: Assemble the glassware and ensure it is thoroughly dried to prevent quenching of the Lewis acid catalyst. Purge the system with an inert gas (e.g., Nitrogen). Causality: Aluminum chloride is extremely hygroscopic and reacts violently with water. An inert atmosphere prevents its deactivation and ensures the reaction proceeds efficiently.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the resulting slurry to 0-5 °C using an ice bath. Causality: The initial complexation and the subsequent acylation are highly exothermic. Cooling controls the reaction rate, prevents side reactions, and improves selectivity.

  • Addition of Acylating Agent: Add propanoyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ slurry via the dropping funnel, maintaining the temperature below 10 °C. Stir for 15-20 minutes to allow for the formation of the acyl chloride-Lewis acid complex.

  • Addition of Substrate: Add fluorobenzene (1.0-1.2 eq.) dropwise to the reaction mixture, again ensuring the temperature remains controlled. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours), monitoring progress by TLC or GC.

  • Reaction Quench: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. Causality: This is a highly exothermic step that hydrolyzes the aluminum complexes and decomposes any remaining AlCl₃. The acid helps to keep the aluminum salts dissolved in the aqueous phase.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic extracts.

  • Neutralization and Drying: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine. Dry the organic layer over anhydrous MgSO₄. Causality: The washing steps are critical for removing inorganic salts and acidic byproducts, ensuring the purity of the crude product.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.[2]

Visualization of the Synthetic Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification P1 Suspend AlCl₃ in Anhydrous DCM P2 Cool to 0-5 °C P1->P2 R1 Add Propanoyl Chloride (Formation of Acylium Ion) P2->R1 R2 Add Fluorobenzene (Electrophilic Attack) R1->R2 R3 Stir at RT (Reaction Completion) R2->R3 W1 Quench on Ice/HCl R3->W1 W2 Extract with DCM W1->W2 W3 Wash & Neutralize W2->W3 W4 Dry over MgSO₄ W3->W4 W5 Purify by Vacuum Distillation W4->W5

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Modern Synthetic Advancements

While Friedel-Crafts acylation remains a cornerstone, modern organic synthesis seeks greener and more efficient alternatives. Research has explored methodologies that avoid stoichiometric, moisture-sensitive Lewis acids. One such advancement is the use of hexafluoro-2-propanol (HFIP) as a promoting solvent.[10] HFIP's unique properties, including high ionizing power and strong hydrogen-bond donating ability, can activate acyl chlorides towards electrophilic aromatic substitution at room temperature without any additional reagents, offering a simpler workup and a more environmentally benign process.[10]

Another approach involves the asymmetric nucleophilic fluorination of 2-bromopropiophenone using chiral phosphonium fluorides, which can produce chiral 2-fluoropropiophenone.[11] While this method yields a different product (fluorination on the propyl chain), it exemplifies the sophisticated techniques now used in organofluorine chemistry.

Physicochemical Properties and Characterization

This compound is typically a colorless to light yellow clear liquid.[1][12] Its identity and purity are confirmed using a suite of standard analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

PropertyValue
CAS Number 446-22-0[1]
Molecular Formula C₉H₉FO[1]
Molecular Weight 152.17 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][12]
Boiling Point 89 - 91 °C at 12 mmHg[1]; 95-99 °C at 19 mmHg[2]
Density ~1.11 g/mL at 25 °C[1][13]
Refractive Index (n20/D) ~1.504[2]
Solubility Soluble in chloroform, methanol; not miscible in water[2][13]

The Role of Fluorine: Applications in Drug Discovery

The true value of this compound lies in its role as a precursor in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely used tactic to optimize pharmacological properties.[3][4][14]

Key Effects of Fluorine Substitution:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4]

  • Modulation of pKa: As the most electronegative element, fluorine can significantly lower the pKa of nearby basic functional groups, affecting a molecule's ionization state, solubility, and ability to interact with biological targets.[4][14]

  • Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with enzyme active sites, potentially increasing the binding potency of a drug.[4]

  • Permeability and Conformation: The introduction of fluorine can alter a molecule's lipophilicity and conformational preferences, which can improve its ability to cross cell membranes.[4][14]

This compound serves as a key intermediate for pharmaceuticals such as analgesics and anti-inflammatory agents.[1] Its structure provides a reactive ketone handle for further elaboration and a strategically placed fluorine atom to imbue the final active pharmaceutical ingredient (API) with these desirable properties.

G cluster_mods Synthetic Modifications Start This compound (Key Intermediate) M1 Reduction Start->M1 M2 Condensation Start->M2 M3 Halogenation Start->M3 M4 Amination Start->M4 API Active Pharmaceutical Ingredient (API) (e.g., Analgesics) M1->API M2->API M3->API M4->API

Caption: Role of this compound as a precursor to complex APIs.

Safety and Handling

This compound is classified as an irritant.[13] Standard laboratory safety precautions should be observed during its handling, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.[13] It is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[12][15]

Conclusion

This compound stands as a testament to the power of synthetic chemistry. Born from the foundational principles of the Friedel-Crafts reaction and the strategic insights of organofluorine chemistry, it has become an indispensable tool for medicinal chemists. Its synthesis is a robust and well-understood process, and its utility is rooted in the profound ability of a single fluorine atom to modulate the physicochemical and pharmacological properties of complex molecules. As drug discovery continues to demand novel molecular architectures with precisely tuned characteristics, the importance of versatile building blocks like this compound is set to endure, enabling the creation of the next generation of therapeutics and advanced materials.

References

2'-Fluoropropiophenone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2'-Fluoropropiophenone as a Building Block in Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Ketones

This compound (CAS No. 446-22-0) is an aromatic ketone that has emerged as a pivotal building block in modern organic synthesis.[1][2][3] Its utility stems from the unique combination of a reactive propiophenone core and the modulating effects of an ortho-fluorine substituent on the phenyl ring. The introduction of fluorine into organic molecules is a well-established strategy in drug discovery and materials science for enhancing metabolic stability, tuning lipophilicity, and improving binding affinity.[4] As such, this compound serves as a key intermediate in the synthesis of a range of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[4][5] This guide provides a detailed examination of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in constructing complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is typically a colorless to pale yellow oil, and its key characteristics are summarized below.[2][4][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 446-22-0[4][6]
Molecular Formula C₉H₉FO[4][6]
Molecular Weight 152.17 g/mol [4][6]
Appearance Colorless to light orange/yellow clear liquid[4]
Boiling Point 89 - 91 °C at 12 mmHg; 95-99 °C at 19 mmHg[1][4]
Density ~1.11 g/cm³ at 25 °C[1][4][6]
Refractive Index ~1.504 at 20 °C[1][2]
Solubility Soluble in chloroform, methanol; not miscible in water[1][6]
Storage Store at 2-8°C, sealed in a dry, cool, well-ventilated place[1][4][7]
Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

  • Handling: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated location, away from heat and open flames.[7][9]

  • First Aid: In case of skin contact, immediately wash with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7][10] If inhaled, move the person to fresh air.[7] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Core Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the reactivity of the carbon alpha (α) to the carbonyl group. This position is readily functionalized, most commonly via halogenation, creating an electrophilic center primed for nucleophilic substitution. This two-step sequence is the cornerstone of its application as a building block.

The ortho-fluoro substituent plays a critical role. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the adjacent carbonyl group. More importantly, its inclusion is often a deliberate design element for the target molecule, intended to modulate its biological activity and pharmacokinetic profile.[4]

The general pathway for utilizing this compound to synthesize β-amino ketones—a scaffold present in many pharmaceuticals—is illustrated below.

G cluster_start Starting Material cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Nucleophilic Substitution A This compound B α-Halo-2'-fluoropropiophenone (e.g., α-Bromo derivative) A->B  Br₂, HBr, or NBS  in Solvent (e.g., CH₃CN) C Target β-Amino Ketone (e.g., Bupropion Analogue) B->C  Primary or Secondary Amine (R₂NH)  Base (optional)

General synthetic pathway using this compound.

Exemplary Protocol: Synthesis of a Bupropion Analogue

Bupropion is a widely used antidepressant and smoking cessation aid, functioning as a dopamine-norepinephrine reuptake inhibitor.[11][12] Synthesizing fluorinated analogues of bupropion is a common strategy to investigate structure-activity relationships and develop new therapeutic agents.[13][14] this compound is an ideal starting point for creating ortho-fluorinated analogues.

The following is a representative two-step protocol for the synthesis of an N-substituted aminoketone from this compound, based on established methodologies for related compounds.[11][13][15]

Step 1: α-Bromination of this compound

Causality: The first step is to activate the α-carbon for nucleophilic attack. Bromination is a classic and effective method for this transformation. The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. Using a solvent like acetonitrile or acetic acid is common.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetonitrile (or glacial acetic acid).

  • Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the flask at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-bromo-2'-fluoropropiophenone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one

Causality: This step involves an Sₙ2 reaction where the amine acts as a nucleophile, displacing the bromide from the α-carbon. Pyrrolidine is used here as an exemplary secondary amine.[13] The reaction is typically run in a polar aprotic solvent to facilitate the substitution.

Methodology:

  • Reaction Setup: Dissolve the crude α-bromo-2'-fluoropropiophenone (1.0 eq) from the previous step in acetonitrile (3-5 mL per mmol of substrate).

  • Nucleophile Addition: Add the amine nucleophile, in this case, pyrrolidine (2.0-2.2 eq), to the solution. The excess amine also serves to neutralize the HBr byproduct generated during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature for 3-5 hours.[13] The formation of a precipitate (pyrrolidine hydrobromide) is often observed.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter off the precipitate.[13] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in cyclohexane or hexane to isolate the pure target compound.[13]

The following diagram visualizes this complete experimental workflow.

G start Start: this compound step1 Dissolve in Acetonitrile start->step1 step2 Add Bromine Solution (α-Bromination) step1->step2 step3 Reaction Monitoring (TLC/GC) step2->step3 step4 Quench with Na₂S₂O₃ Extract with EtOAc step3->step4 step5 Wash, Dry, Concentrate (Crude α-Bromo Intermediate) step4->step5 step6 Redissolve in Acetonitrile step5->step6 step7 Add Pyrrolidine (Nucleophilic Substitution) step6->step7 step8 Stir at Room Temp (3-5h) step7->step8 step9 Filter Precipitate step8->step9 step10 Concentrate Filtrate step9->step10 step11 Purify via Column Chromatography step10->step11 end Final Product: Fluorinated Bupropion Analogue step11->end

Workflow for the synthesis of a fluorinated aminoketone.

Broader Synthetic Applications

While its use in synthesizing pharmaceutical intermediates like bupropion and other cathinone derivatives is prominent, the applications of this compound are not limited to this area.[4][16][17][18]

  • Agrochemicals: The same principles of introducing fluorine to modulate biological activity are applied in agrochemistry. This compound can serve as a precursor for novel herbicides and insecticides.[4][5]

  • Materials Science: It is used in the formulation of advanced materials, where the fluorinated ketone moiety can enhance the performance and durability of polymers and coatings.[4][5]

  • Organic Synthesis: Beyond being just an intermediate, it is employed in more fundamental organic chemistry research to study reaction mechanisms and create new molecular structures with desired electronic and physical properties.[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity, centered at the α-carbon, allows for straightforward functionalization, providing access to a wide range of more complex molecules. The strategic placement of the fluorine atom is a key feature, enabling researchers in medicinal chemistry, agrochemistry, and materials science to fine-tune the properties of target compounds. The well-defined protocols for its use, coupled with a clear understanding of its reactivity and safety profile, ensure its continued importance as a staple reagent for innovation in chemical synthesis.

References

The Strategic Utility of 2'-Fluoropropiophenone in Modern Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2'-Fluoropropiophenone (CAS No. 446-22-0), a halogenated aromatic ketone, represents a pivotal building block in contemporary organic synthesis. Its strategic importance is primarily derived from the unique physicochemical properties imparted by the ortho-positioned fluorine atom on the phenyl ring. This guide provides an in-depth technical exploration of this compound's synthesis, reactivity, and, most critically, its potential research applications. We will delve into its role as a versatile precursor for a range of high-value molecules, from pharmacologically active agents to advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to leverage this compound's synthetic potential.

Introduction: The Significance of Fluorine in Molecular Design

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The fluorine atom, despite its high electronegativity, is relatively small, allowing it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic properties of the molecule.[2][3] This "fluorine effect" can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can significantly increase a drug's half-life.[4]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability.[5]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and its interaction with biological targets.[4]

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing the binding affinity and selectivity of a ligand for its target.[1]

This compound serves as a readily available scaffold that introduces these desirable properties early in a synthetic sequence, making it a valuable starting point for a multitude of research applications.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 446-22-0[6][7]
Molecular Formula C₉H₉FO[6][8]
Molecular Weight 152.17 g/mol [6][8]
Appearance Colorless to pale yellow liquid/oil[8][9]
Boiling Point 95-99 °C at 19 mmHg[6][7]
Density 1.102 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.5043[6][7]
Solubility Soluble in chloroform, methanol; not miscible in water.[6]

Spectroscopic Data:

  • Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of this compound is available and serves as a primary tool for its identification.[10] The molecular ion peak (M+) is expected at m/z 152. Key fragmentation patterns would include the loss of the ethyl group (M-29) to give the 2-fluorobenzoyl cation at m/z 123, and the characteristic tropylium ion at m/z 91.

    • ¹H NMR: The spectrum would feature a triplet for the methyl protons (~1.2 ppm), a quartet for the methylene protons (~3.0 ppm), and a complex multiplet pattern for the four aromatic protons in the 7.1-7.9 ppm region. The ortho-fluorine atom will introduce complex splitting patterns (coupling) to the aromatic protons.

    • ¹³C NMR: The carbonyl carbon would appear significantly downfield (~198-200 ppm). The aromatic carbons would show characteristic splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-F stretching vibrations would be observed in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretches would also be present.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Friedel-Crafts Acylation of Fluorobenzene

This is a classic and direct method for the formation of aryl ketones.[13]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution A Propionyl Chloride C Acylium Ion Intermediate A->C Reaction with Lewis Acid B Lewis Acid (e.g., AlCl₃) E Sigma Complex Intermediate C->E Electrophilic Attack on Aromatic Ring D Fluorobenzene D->E Nucleophilic Attack F This compound E->F Deprotonation

Caption: Friedel-Crafts Acylation Workflow.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propionyl chloride (1.0 eq.) dropwise via the dropping funnel to the stirred suspension.

  • Substrate Addition: After the initial addition, add fluorobenzene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction typically results in a mixture of ortho and para isomers, with the para isomer often predominating.[14][15]

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography to isolate the desired this compound.

Causality and Trustworthiness: The use of a strong Lewis acid like AlCl₃ is crucial to generate the highly electrophilic acylium ion from the acyl chloride. The reaction is performed under anhydrous conditions because AlCl₃ reacts vigorously with water. The acidic work-up is necessary to hydrolyze the ketone-AlCl₃ complex formed during the reaction. Purification is essential to separate the desired ortho-product from the thermodynamically more stable para-product (4'-Fluoropropiophenone).

Grignard Reaction with 2-Fluorobenzonitrile

This method offers an alternative route, particularly useful if 2-fluorobenzonitrile is a more readily available starting material.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Hydrolysis A Ethyl Bromide C Ethylmagnesium Bromide A->C Reaction in Anhydrous Ether/THF B Magnesium Turnings E Imine Intermediate C->E Reaction with Grignard Reagent D 2-Fluorobenzonitrile D->E Nucleophilic Addition F This compound E->F Aqueous Acidic Work-up

Caption: Grignard Synthesis Workflow.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide from magnesium turnings (1.2 eq.) and ethyl bromide (1.2 eq.) in anhydrous diethyl ether or THF.[16]

  • Nitrile Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-fluorobenzonitrile (1.0 eq.) in anhydrous ether/THF dropwise. A vigorous reaction may ensue.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent. Then, add 3M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine to the ketone.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Causality and Trustworthiness: The Grignard reagent is a powerful nucleophile and base, necessitating strictly anhydrous conditions to prevent it from being quenched by water.[16] The nitrile carbon is electrophilic and undergoes nucleophilic attack by the ethyl group of the Grignard reagent. The resulting magnesium salt of the imine is stable until hydrolyzed by aqueous acid in the work-up step. This two-step addition-hydrolysis sequence is a reliable method for converting nitriles to ketones.

Potential Research Applications and Synthetic Transformations

This compound is not an end-product but a versatile intermediate. Its ketone and activated aromatic ring functionalities allow for a wide range of subsequent transformations.

Precursor for Fluorinated Cathinone Derivatives

Substituted cathinones are a class of psychoactive compounds. This compound is a direct precursor to fluorinated cathinone analogues, which are of significant interest in forensic chemistry and pharmacology for the development of analytical standards and for structure-activity relationship studies.[17]

G A This compound B α-Bromo-2'-fluoropropiophenone A->B Bromination (e.g., NBS, Br₂) C Fluorinated Cathinone Derivative B->C Amination (e.g., R-NH₂)

Caption: Synthesis of Fluorinated Cathinones.

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or chloroform.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution.[18] A catalytic amount of a radical initiator (like AIBN) or an acid catalyst (like KH₂PO₄) can accelerate the reaction.[19]

  • Reaction: Reflux the mixture for 1-3 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture, filter off the succinimide by-product, and remove the solvent in vacuo. The crude α-bromo ketone can be purified by chromatography or used directly in the next step.

Causality and Trustworthiness: The α-position to the ketone is activated and can be readily halogenated. NBS is a convenient and safer alternative to liquid bromine for this transformation. The subsequent substitution of the bromine with an amine is a standard SN2 reaction, yielding the cathinone derivative.

Intermediate for Anti-Inflammatory Drugs

Many non-steroidal anti-inflammatory drugs (NSAIDs) belong to the 2-arylpropionic acid class, with flurbiprofen being a prominent fluorinated example.[1][2] While many synthetic routes to flurbiprofen exist, pathways involving intermediates structurally similar to this compound highlight its potential in this area. A key transformation would be the conversion of the propiophenone moiety to a propionic acid.

A plausible, albeit multi-step, pathway could involve the reduction of the ketone to an alcohol, followed by conversion to a halide, Grignard formation, and carboxylation.

G A This compound B 1-(2-Fluorophenyl)propan-1-ol A->B Reduction (NaBH₄) C 1-Chloro-1-(2-fluorophenyl)propane B->C Halogenation (SOCl₂) D Grignard Reagent C->D Grignard Formation (Mg) E 2-(2-Fluorophenyl)propionic Acid Derivative D->E Carboxylation (CO₂)

Caption: Pathway to 2-Arylpropionic Acids.

  • Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in an Erlenmeyer flask.[3]

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 0.3-0.5 eq.) portion-wise. The yellow color of the ketone should fade.[20]

  • Reaction: Stir the reaction at room temperature for 15-30 minutes after the addition is complete.

  • Work-up: Add water to quench the excess NaBH₄ and then add dilute HCl to neutralize the mixture.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the secondary alcohol, 1-(2-fluorophenyl)propan-1-ol.

Causality and Trustworthiness: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, making it ideal for this transformation without affecting the aromatic ring or the fluorine atom.[20] The stoichiometry reflects that one mole of NaBH₄ can reduce four moles of ketone. The subsequent steps are standard textbook transformations that would lead to the desired propionic acid scaffold.

Building Block for Agrochemicals

The introduction of fluorine is also a prevalent strategy in the design of modern agrochemicals, such as herbicides and fungicides, to enhance their efficacy and metabolic stability.[21][22] this compound can serve as a valuable building block for creating novel fluorinated agrochemicals. The propiophenone core can be elaborated through various reactions, including condensations and heterocycle formations, to access complex molecular architectures.[23]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its utility stems from the predictable and beneficial effects of the ortho-fluorine substituent, combined with the versatile reactivity of the ketone functional group. This guide has outlined robust synthetic pathways to access this key building block and has provided a detailed overview of its potential applications in high-value research areas, particularly in the development of pharmaceuticals and agrochemicals. The provided experimental frameworks, grounded in established chemical principles, are designed to empower researchers to confidently incorporate this compound into their synthetic programs, paving the way for the discovery of novel and improved chemical entities.

References

Theoretical studies on the electronic structure of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 2'-Fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the electronic structure of this compound, a molecule of interest in organic synthesis and medicinal chemistry.[1][2] By leveraging Density Functional Theory (DFT), this document elucidates the molecule's geometric, electronic, and spectroscopic properties. We explore the foundational principles of the computational methods employed, present a detailed analysis of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. The guide includes a reproducible, step-by-step computational protocol, enabling researchers to apply these methods for further investigation. The theoretical findings are contextualized to predict the molecule's reactivity, stability, and potential interaction sites, offering critical insights for applications in drug design and materials science.

Introduction: The Significance of this compound

This compound (C₉H₉FO) is an aromatic ketone featuring a propiophenone backbone with a fluorine atom substituted at the ortho-position of the phenyl ring.[3][4] Halogenated organic compounds, particularly those containing fluorine, are of immense interest in pharmaceutical development due to fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong C-F bonds—which can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Understanding the electronic structure of this compound is paramount as it governs the molecule's fundamental chemical behavior. The distribution of electrons, the energies of its molecular orbitals, and its electrostatic landscape dictate its reactivity, spectroscopic signature, and intermolecular interaction potential. Theoretical studies provide a powerful, non-invasive lens to probe these characteristics at the quantum level, offering predictive insights that can accelerate research and development. This guide details the application of modern computational chemistry techniques to build a robust electronic model of this molecule.

Theoretical & Computational Methodology

The selection of an appropriate theoretical model is the most critical decision in computational analysis. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[5][6]

Pillar of Choice: Density Functional Theory (DFT) DFT is chosen over less sophisticated semi-empirical methods or more computationally expensive methods like Møller-Plesset perturbation theory. Its core strength lies in calculating the electronic energy and properties of a molecule based on its electron density, a more manageable variable than the complex many-electron wavefunction. The B3LYP hybrid functional is a workhorse in the field, renowned for its reliability in predicting geometries and electronic properties of organic systems.[7][8] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution, including polarization and diffuse functions necessary for anions and weak interactions.[7][9]

Computational Workflow

The theoretical analysis follows a systematic, multi-step process designed for self-validation and comprehensive characterization. Each step builds upon the last, from establishing the ground-state geometry to predicting complex electronic behaviors.

Computational_Workflow cluster_setup Step 1: Input & Setup cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Property Analysis cluster_output Step 4: Interpretation A Initial 3D Structure (e.g., from 2D sketch) B Method Selection: DFT (B3LYP) Basis Set (6-311++G(d,p)) A->B Define Theory C Geometry Optimization (Find energy minimum) B->C Submit Job D Frequency Analysis C->D Validate Minimum (No imaginary frequencies) E FMO Analysis (HOMO, LUMO, Gap) D->E Analyze Orbitals F MEP Mapping D->F Visualize Charge G NBO/Mulliken Charges D->G Quantify Charges H Spectra Simulation (IR, UV-Vis) D->H Predict Spectra I Data Synthesis: Reactivity, Stability, Spectroscopic Correlation E->I F->I G->I H->I FMO_Diagram cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Electron Acceptor - Localized on C=O HOMO HOMO (Highest Occupied Molecular Orbital) - Electron Donor - Localized on Phenyl Ring HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Y_axis_start->Y_axis_end Energy

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Fluoropropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2'-fluoropropiophenone, a key building block in pharmaceutical and agrochemical research.[1] The primary synthetic route discussed is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride. This document offers an in-depth exploration of the reaction mechanism, the critical role of the fluorine substituent in directing the acylation, and strategies for overcoming common challenges such as regioselectivity. A detailed, step-by-step laboratory protocol using aluminum chloride as a catalyst is provided, followed by essential methods for the purification of the target ortho-isomer from the major para-isomer by-product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important fluorinated ketone.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate widely utilized in the synthesis of a variety of organic compounds.[2] Its unique fluorine substitution enhances reactivity and selectivity in subsequent chemical transformations, making it a valuable precursor in the production of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] The introduction of fluorine can significantly influence the biological activity and pharmacokinetic properties of drug candidates. Therefore, robust and reliable methods for the synthesis of fluorinated intermediates like this compound are of paramount importance in medicinal chemistry and drug discovery.

The Underlying Chemistry: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3][4] This reaction involves the introduction of an acyl group onto an aromatic ring. In this specific application, fluorobenzene is reacted with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[5]

The Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., propionyl chloride) to form a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive species in the acylation process.[4][6]

  • Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step regenerates the aromaticity of the ring and releases the Lewis acid catalyst, yielding the final acylated product.[6]

Friedel_Crafts_Acylation_Mechanism reagents Propionyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Catalyst Activation arenium Arenium Ion (Sigma Complex) acylium->arenium Electrophilic Attack fluorobenzene Fluorobenzene (Nucleophile) fluorobenzene->arenium product This compound arenium->product Deprotonation catalyst_regen AlCl₃ + HCl arenium->catalyst_regen Catalyst Regeneration

Figure 1: General workflow of the Friedel-Crafts acylation mechanism.

The Role of the Fluorine Substituent: A Matter of Regioselectivity

The fluorine atom on the benzene ring plays a crucial role in determining the position of the incoming acyl group. Fluorine is an ortho, para-directing substituent in electrophilic aromatic substitution reactions. This is a consequence of the interplay between its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). While the inductive effect deactivates the ring towards electrophilic attack compared to benzene, the resonance effect increases electron density at the ortho and para positions, making them the preferred sites of reaction.

However, the Friedel-Crafts acylation is sensitive to steric hindrance. The bulky acylium ion experiences significant spatial repulsion at the ortho position, which is adjacent to the fluorine atom. Consequently, the acylation of fluorobenzene predominantly yields the para-substituted isomer (4'-fluoropropiophenone) as the major product, with the desired ortho-isomer (this compound) being the minor product.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the Friedel-Crafts acylation of fluorobenzene with propionyl chloride using aluminum chloride as the catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
FluorobenzeneC₆H₅F96.1025.0 g (22.7 mL)0.26
Propionyl ChlorideC₃H₅ClO92.5226.5 g (24.1 mL)0.286
Anhydrous Aluminum ChlorideAlCl₃133.3440.0 g0.30
Dichloromethane (anhydrous)CH₂Cl₂84.93200 mL-
Crushed IceH₂O18.02300 g-
Concentrated Hydrochloric AcidHCl36.4650 mL-
5% Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Reaction Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is dry.

  • Catalyst Suspension: In the reaction flask, suspend the anhydrous aluminum chloride (40.0 g) in anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add the propionyl chloride (26.5 g) to the dropping funnel. Add the propionyl chloride dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Fluorobenzene: In a separate container, dissolve fluorobenzene (25.0 g) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, keeping the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture onto 300 g of crushed ice in a large beaker. Stir vigorously to decompose the aluminum chloride complex. Add 50 mL of concentrated hydrochloric acid to dissolve any remaining aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with a 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product will be a mixture of this compound and 4'-fluoropropiophenone.

Purification of this compound

The separation of the desired ortho-isomer (this compound) from the major para-isomer (4'-fluoropropiophenone) is the most critical step in obtaining the pure target compound. Due to their similar chemical properties, this separation can be challenging.

Fractional Distillation under Reduced Pressure

The boiling points of the two isomers are different, which allows for their separation by fractional distillation under reduced pressure.

  • This compound: Boiling point of 95-99 °C at 19 mmHg.[2][3]

  • 4'-Fluoropropiophenone: Higher boiling point.

A vacuum-jacketed Vigreux column is recommended for efficient separation. Collect the fractions that distill at the boiling point of this compound under the applied vacuum. The purity of the fractions should be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Column Chromatography

For smaller scale preparations or for achieving very high purity, column chromatography can be employed.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude mixture.

The two isomers should have different retention factors (Rf) on the silica gel, allowing for their separation.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
CAS Number 446-22-0
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 95-99 °C at 19 mmHg[2][3]
Density 1.102 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.5043[2][3]

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low Yield - Incomplete reaction.- Increase reaction time or gently warm the reaction mixture after the initial addition.
- Deactivation of the catalyst by moisture.- Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Formation of By-products - Polyacylation.- Use a stoichiometric amount of the acylating agent. The acyl group is deactivating, which generally prevents polyacylation.[3]
- Isomerization.- Maintain a low reaction temperature to minimize potential side reactions.
Poor Separation of Isomers - Inefficient distillation column.- Use a longer or more efficient fractional distillation column.
- Inappropriate chromatography conditions.- Optimize the mobile phase for column chromatography based on TLC analysis.

Conclusion

The Friedel-Crafts acylation of fluorobenzene provides a direct route to the synthesis of fluoropropiophenones. While the reaction inherently favors the formation of the para-isomer, careful execution of the reaction and subsequent purification by fractional distillation or column chromatography can yield the desired this compound in good purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize this valuable building block for applications in drug discovery and development.

References

Asymmetric Synthesis of Chiral Compounds Using 2'-Fluoropropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Scaffolds in Modern Drug Discovery

The spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle of stereochemistry is of paramount importance in pharmaceutical sciences, where often only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even detrimental.[1] Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern drug discovery and development.[2]

2'-Fluoropropiophenone stands out as a particularly valuable starting material in this endeavor. This ketone possesses a prochiral center that can be transformed into a stereocenter through various asymmetric reactions. The presence of a fluorine atom on the phenyl ring is of special significance. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3] Therefore, chiral compounds derived from this compound are highly sought-after intermediates for the synthesis of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of chiral compounds from this compound. We will delve into three fundamental transformations: asymmetric reduction to form chiral alcohols, asymmetric alkylation to create quaternary stereocenters, and asymmetric aldol reactions to construct more complex chiral architectures. For each method, we will not only provide step-by-step protocols but also elucidate the underlying scientific principles that govern the stereochemical outcome, empowering researchers to apply and adapt these techniques in their own laboratories.

Part 1: Asymmetric Reduction of this compound to Chiral 1-(2-Fluorophenyl)propan-1-ol

The enantioselective reduction of the carbonyl group in this compound yields chiral 1-(2-fluorophenyl)propan-1-ol, a valuable synthon for a variety of pharmaceuticals. Both chemical and biocatalytic methods can achieve this transformation with high enantioselectivity.

Method A: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[4][5][6] It employs a chiral oxazaborolidine catalyst to direct the stereoselective transfer of a hydride from a borane reagent to the ketone.[4][7]

Causality of Stereoselection: The enantioselectivity of the CBS reduction stems from the formation of a rigid, chair-like six-membered transition state. The chiral catalyst coordinates with both the borane reducing agent and the ketone. The ketone's substituents orient themselves to minimize steric interactions with the catalyst's chiral framework, exposing one face of the carbonyl to hydride attack.[4][6]

Experimental Workflow: CBS Reduction

start Start: Anhydrous Reaction Setup catalyst_prep Prepare (R)- or (S)-CBS Catalyst Solution in THF start->catalyst_prep borane_add Add Borane Source (e.g., BH3·SMe2) at 0°C catalyst_prep->borane_add substrate_add Add this compound Solution Dropwise at -78°C borane_add->substrate_add reaction Stir at Low Temperature substrate_add->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup (e.g., 1M HCl) quench->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Flash Chromatography extraction->purification analysis Analyze Yield and Enantiomeric Excess (Chiral HPLC/GC) purification->analysis end End: Enantiopure 1-(2-fluorophenyl)propan-1-ol analysis->end

Caption: Workflow for the CBS reduction of this compound.

Detailed Protocol: CBS Reduction of this compound

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (0.2 M with respect to the substrate).

  • Cool the flask to 0°C in an ice bath.

  • Add the (R)- or (S)-CBS catalyst solution (0.1 equivalents) to the THF.

  • Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the catalyst solution. Stir for 15 minutes at 0°C.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the reaction flask to -78°C (dry ice/acetone bath).

  • Add the solution of this compound dropwise to the catalyst-borane mixture over 30 minutes.

  • Stir the reaction mixture at -78°C and monitor for completion by TLC (typically 1-2 hours).

  • Once the reaction is complete, slowly quench by the dropwise addition of methanol at -78°C until gas evolution ceases.

  • Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Quantitative Data for CBS Reduction of Propiophenone Analogs

SubstrateCatalystBorane SourceYield (%)e.e. (%)Reference
Acetophenone(R)-Me-CBSBH₃·THF>9597[7]
Propiophenone(R)-Me-CBSBH₃·SMe₂9596[5]

Note: Data for closely related substrates is provided to illustrate the expected high efficiency and enantioselectivity of this method.

Method B: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones with exquisite enantioselectivity, often operating under mild, aqueous conditions.[8][9]

Causality of Stereoselection: The high stereoselectivity of KREDs is a result of the precise three-dimensional arrangement of the enzyme's active site. The substrate, this compound, binds in a specific orientation that exposes one face of the carbonyl group to the hydride donor, a nicotinamide cofactor (NADH or NADPH).[8] The choice of KRED (many are commercially available) determines which enantiomer of the alcohol is produced.

Experimental Workflow: Biocatalytic Reduction

start Start: Prepare Buffer Solution cofactor_regen Add Cofactor Regeneration System (e.g., Isopropanol/GDH) start->cofactor_regen enzyme_add Add Ketoreductase (KRED) cofactor_regen->enzyme_add substrate_add Add this compound enzyme_add->substrate_add reaction Incubate at Controlled Temperature and pH substrate_add->reaction extraction Extract with Organic Solvent reaction->extraction purification Purify by Flash Chromatography extraction->purification analysis Analyze Yield and Enantiomeric Excess (Chiral HPLC/GC) purification->analysis end End: Enantiopure 1-(2-fluorophenyl)propan-1-ol analysis->end

Caption: Workflow for the biocatalytic reduction of this compound.

Detailed Protocol: Biocatalytic Reduction of this compound

Materials:

  • This compound

  • Ketoreductase (KRED) preparation (lyophilized powder or whole cells)

  • NADP⁺ or NAD⁺

  • Isopropanol (for cofactor regeneration)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled reaction vessel, prepare the potassium phosphate buffer.

  • Add the KRED enzyme preparation. The optimal enzyme loading should be determined experimentally or based on the manufacturer's recommendations.

  • Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of ~1 mM.

  • Add isopropanol as the co-substrate for cofactor regeneration (typically 5-10% v/v).

  • Dissolve this compound in a minimal amount of DMSO and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Quantitative Data for Biocatalytic Reduction of Propiophenone Analogs

Enzyme SourceSubstrateProductConversion (%)e.e. (%)Reference
Lactobacillus kefirPropiophenone(S)-1-Phenyl-1-propanol>99>99[9]
Rhodococcus erythropolisPropiophenone(R)-1-Phenyl-1-propanol>99>99[9]

Note: This data for a closely related substrate demonstrates the potential for achieving exceptionally high conversion and enantioselectivity with biocatalysis.

Part 2: Asymmetric α-Alkylation of this compound

The asymmetric α-alkylation of ketones is a fundamental C-C bond-forming reaction that allows for the creation of chiral centers adjacent to the carbonyl group. A common and reliable strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones.[10][11]

Causality of Stereoselection: The chiral auxiliary is first attached to the propiophenone moiety to form an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a stereochemically defined Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. Subsequent removal of the auxiliary yields the enantiomerically enriched α-alkylated ketone.[11][12]

Experimental Workflow: Asymmetric Alkylation via Chiral Auxiliary

start Start: Acylation of Chiral Auxiliary enolate_form Form Z-Enolate with LDA at -78°C start->enolate_form alkylation Add Electrophile (R-X) enolate_form->alkylation reaction Diastereoselective Alkylation alkylation->reaction quench Quench with Saturated NH4Cl reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purify Diastereomeric Product workup->purification cleavage Cleave Chiral Auxiliary (e.g., LiOH/H2O2) purification->cleavage end End: Enantiopure α-Alkylated Ketone cleavage->end

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Protocol: Asymmetric Alkylation of this compound Derivative

This protocol is a three-step process: formation of the N-acyl oxazolidinone, diastereoselective alkylation, and cleavage of the auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equivalent) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C.

  • Add n-butyllithium (1.05 equivalents) dropwise and stir for 15 minutes.

  • In a separate flask, prepare 2'-fluoropropionyl chloride from 2'-fluoropropionic acid and a chlorinating agent (e.g., oxalyl chloride).

  • Add the freshly prepared 2'-fluoropropionyl chloride (1.1 equivalents) to the lithiated oxazolidinone solution at -78°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and purify by flash chromatography to obtain the N-(2'-fluoropropionyl)oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-(2'-fluoropropionyl)oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78°C under an argon atmosphere.

  • Add LDA (1.1 equivalents, freshly prepared or as a solution in THF) dropwise and stir for 30-60 minutes to form the Z-enolate.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at -78°C.

  • Stir the reaction at -78°C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis before purification by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 equivalent) in a 4:1 mixture of THF and water.

  • Cool to 0°C and add lithium hydroxide (2.0 equivalents) and 30% aqueous hydrogen peroxide (4.0 equivalents).

  • Stir at room temperature for 2-4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Isolate the desired α-alkylated carboxylic acid (which can be converted back to the ketone if desired) and recover the chiral auxiliary from the aqueous layer.

Part 3: Asymmetric Aldol Reaction of this compound

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy ketones, which are versatile intermediates in organic synthesis. Similar to alkylation, chiral auxiliaries can be used to control the stereochemical outcome of the reaction between the enolate of this compound and an aldehyde.[13][14]

Causality of Stereoselection: The stereoselectivity of the aldol reaction is dictated by the geometry of the enolate and the facial selectivity of its reaction with the aldehyde. By using a chiral auxiliary and specific enolization conditions (e.g., using dibutylboron triflate and a tertiary amine), a Z-boron enolate can be formed. This enolate reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state, leading to the preferential formation of the syn-aldol product with high diastereoselectivity.[13][15]

Logical Relationship: Aldol Reaction Stereocontrol

start N-Acyl Oxazolidinone enolization Enolization with Bu2BOTf and Et3N start->enolization z_enolate Formation of Z-Boron Enolate enolization->z_enolate transition_state Zimmerman-Traxler Transition State z_enolate->transition_state aldehyde Aldehyde aldehyde->transition_state syn_aldol Syn-Aldol Adduct (High Diastereoselectivity) transition_state->syn_aldol cleavage Auxiliary Cleavage syn_aldol->cleavage product Enantiopure β-Hydroxy Acid/Ketone cleavage->product

Caption: Control of stereochemistry in the asymmetric aldol reaction.

Detailed Protocol: Asymmetric Aldol Reaction

Materials:

  • N-(2'-fluoropropionyl)oxazolidinone (prepared as in Part 2)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Phosphate buffer (pH 7), methanol, and 30% hydrogen peroxide for workup

Procedure:

  • Dissolve the N-(2'-fluoropropionyl)oxazolidinone (1.0 equivalent) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78°C.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (1.1 equivalents). Stir for 30-60 minutes at -78°C.

  • Add the aldehyde (1.2 equivalents) dropwise at -78°C.

  • Stir the reaction at -78°C for 30 minutes, then warm to 0°C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄ and concentrate.

  • Purify the crude aldol adduct by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis.

  • Cleave the chiral auxiliary as described in Part 2, Step 3, to obtain the chiral β-hydroxy acid or ketone.

Applications in Drug Development

The chiral alcohols, α-alkylated ketones, and β-hydroxy ketones synthesized from this compound are valuable precursors for a range of biologically active molecules.

  • Chiral Alcohols: Chiral 1-arylpropanols are key structural motifs in many pharmaceuticals, including antidepressants and cardiovascular drugs. The 2-fluoro substitution can enhance the pharmacokinetic profile of these molecules.

  • Chiral Amines: The chiral alcohols can be readily converted to chiral amines, which are ubiquitous in pharmaceuticals. For example, they can serve as precursors for synthetic cathinone analogues, which are studied for their neurological effects.[16][17] The stereochemistry of these compounds is often critical for their activity and selectivity.[16]

  • Complex Chiral Scaffolds: The products of asymmetric alkylation and aldol reactions serve as building blocks for more complex molecules with multiple stereocenters. These are essential for the synthesis of natural products and their analogues, which are a rich source of new drug leads.

The methodologies described herein provide a robust platform for accessing a diverse array of enantiomerically pure, fluorinated compounds, thereby facilitating the exploration of new chemical space in the quest for novel and more effective medicines.

References

Application Notes and Protocols for the Quantification of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Fluoropropiophenone is a substituted cathinone that has emerged as a compound of interest in forensic and toxicological analysis. As a member of the novel psychoactive substances (NPS) class, its accurate quantification in various matrices is crucial for clinical diagnostics, forensic investigations, and drug development research. This guide provides detailed analytical methods for the precise and reliable quantification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

This compound is a colorless to pale yellow oil with a molecular weight of 152.17 g/mol .[1][2][3][4] It is soluble in organic solvents such as chloroform and methanol, but not miscible in water.[1][2] Its chemical properties necessitate robust analytical techniques for accurate quantification, especially in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS offers high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[5]

Principle

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the intensity of specific ions can be used for quantification.

Experimental Protocol

1.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample (e.g., urine, plasma), add an appropriate internal standard (e.g., deuterated analog of this compound).

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

1.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis and Quantification

For quantification, monitor the following ions in SIM mode. The most abundant, unique fragment ion should be used as the quantifier, with other ions serving as qualifiers to ensure specificity.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound1239575
Internal StandardTo be determined based on the chosen standard

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

Method Validation

The method should be validated according to established guidelines.[6][7] Typical performance characteristics for similar cathinone compounds are presented below.

ParameterTypical Value
Linearity Range10 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy85 - 115%
Precision (RSD)< 15%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices.[8][9]

Principle

The sample is injected into an HPLC system where this compound is separated from other components in the mixture. The eluent from the HPLC column is then introduced into a tandem mass spectrometer. In the first quadrupole, a specific precursor ion of the analyte is selected. This ion is then fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This Multiple Reaction Monitoring (MRM) process provides exceptional selectivity and sensitivity.[8]

Experimental Protocol

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • To 1 mL of the sample (e.g., blood, plasma), add an appropriate internal standard.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

2.2.2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Analysis and Quantification

The following MRM transitions are proposed for the quantification of this compound. The most intense transition should be used for quantification and the second for confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier, m/z)Product Ion 2 (Qualifier, m/z)
This compound153.1123.195.1
Internal StandardTo be determined based on the chosen standard

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Validation

Typical performance characteristics for HPLC-MS/MS analysis of synthetic cathinones are provided below.[11]

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy85 - 115%
Precision (RSD)< 15%

HPLC-MS/MS Workflow Diagram

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Blood) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Injection HPLC Injection Reconstitute->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Ionization Electrospray Ionization Separation->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-MS/MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for the analyte itself.[12]

Principle

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In the internal standard method for qNMR, a known amount of a certified internal standard is added to a known amount of the sample containing the analyte. By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be accurately determined.[13]

Experimental Protocol

3.2.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube.[14] The internal standard should have a high purity, be stable, and have signals that do not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Vortex the tube to ensure a homogenous solution.

3.2.2. NMR Instrumentation and Parameters

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis and Quantification
  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the aromatic protons) and a signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Canalyte = Purity of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

Method Validation

The qNMR method should be validated for parameters such as specificity, linearity, accuracy, and precision.

ParameterTypical Value
Linearity RangeDependent on sample and standard concentration
Accuracy98 - 102%
Precision (RSD)< 2%

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum Dissolve->Acquire_Spectrum Process_Data Process Spectrum Acquire_Spectrum->Process_Data Integrate_Signals Integrate Analyte and IS Signals Process_Data->Integrate_Signals Calculate_Purity Calculate Purity Integrate_Signals->Calculate_Purity

Caption: Workflow for the quantification of this compound by qNMR.

References

The Strategic Utility of 2'-Fluoropropiophenone in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorine in Drug Design

In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2] 2'-Fluoropropiophenone (CAS 446-22-0) emerges as a pivotal intermediate in this context. It is a versatile liquid ketone that serves as a foundational building block for a range of complex organic molecules, particularly in the synthesis of novel analgesics, anti-inflammatory agents, and other pharmacologically active compounds.[3]

This technical guide provides an in-depth exploration of this compound's role in pharmaceutical manufacturing. We will delve into its chemical properties, core applications, and provide detailed, field-proven protocols for its use in key synthetic transformations. The causality behind experimental choices and the importance of rigorous quality control will be emphasized throughout, reflecting the exacting standards of the pharmaceutical industry.

Physicochemical & Safety Profile

A thorough understanding of a starting material's properties is fundamental to its effective and safe implementation in any synthetic workflow.

Material Specifications
PropertyValueSource(s)
CAS Number 446-22-0[3][4]
Molecular Formula C₉H₉FO[3][4]
Molecular Weight 152.17 g/mol [3][4]
Synonyms Ethyl 2-fluorophenyl ketone, 1-(2-Fluorophenyl)propan-1-one[3]
Appearance Colorless to light orange/yellow clear liquid[3][5]
Boiling Point 89 - 91 °C @ 12 mmHg; 95-99 °C @ 19 mmHg[3]
Density ~1.11 g/cm³ at 25 °C[3]
Refractive Index ~1.504 n20/D[3]
Solubility Soluble in chloroform and methanol. Not miscible in water.[3]
Purity (Typical) ≥ 98% (GC)[3][5]
Safety & Handling Synopsis

This compound is classified as a combustible liquid and an irritant.[6] Adherence to strict safety protocols is mandatory.

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[5][7] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant impervious clothing, and chemical-resistant gloves.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[5][7] Recommended storage temperature is between 2-8 °C.[3]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse with water.[5] For eye contact, rinse cautiously with pure water for at least 15 minutes.[5] If inhaled, move the victim to fresh air.[5] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[5]

Core Application: A Precursor to Substituted Cathinones and Other APIs

The primary utility of this compound in pharmaceutical R&D lies in its role as a precursor for creating more complex molecules. Its chemical architecture, featuring a reactive ketone group and a strategically placed fluorine atom, makes it an ideal starting point for constructing various pharmacophores.

One of the most significant applications is in the synthesis of substituted cathinones. These compounds are β-keto phenethylamines, structurally similar to amphetamine, and are a major class of new psychoactive substances (NPS).[8] While many are drugs of abuse, the cathinone scaffold is also explored in legitimate pharmaceutical research for its stimulant properties. This compound is the direct precursor to fluorinated cathinone derivatives, such as flephedrone (4-fluoromethcathinone).[8]

The synthesis pathway leverages two key reactive sites on the this compound molecule:

  • The α-Carbon: The carbon atom adjacent to the carbonyl group is acidic and can be readily halogenated, typically via bromination, to create a highly reactive α-bromo ketone intermediate. This intermediate is primed for nucleophilic substitution.

  • The Carbonyl Group: The ketone itself can be a site for various reactions, though for many cathinone syntheses, it is the α-carbon that is first functionalized.

The diagram below illustrates the strategic position of this compound as a gateway intermediate.

Caption: Synthetic utility of this compound.

Experimental Methodologies & Protocols

The following protocols are presented for research and development purposes and should be performed by qualified personnel in an appropriate laboratory setting.

Protocol 1: α-Bromination of this compound

Objective: To synthesize the key intermediate, 2-bromo-1-(2-fluorophenyl)propan-1-one, which is essential for subsequent nucleophilic substitution reactions. The electrophilic α-bromination of ketones is a fundamental transformation that proceeds through an enol intermediate, making α-bromo ketones critical building blocks.[9]

Materials and Reagents:

  • This compound (Purity ≥ 98%)

  • Bromine (Br₂) or a suitable brominating agent like Pyridinium Tribromide

  • Glacial Acetic Acid (Solvent and catalyst)

  • Dichloromethane (DCM, for extraction)

  • Saturated Sodium Bicarbonate solution (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring. This is critical to control the reaction's exothermicity and selectivity.

  • Bromine Addition: Slowly add a solution of Bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and DCM.

  • Extraction & Washing: Shake the funnel, allowing the layers to separate. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude α-bromo ketone.

  • Purification (Optional): The crude product can be purified further by column chromatography or vacuum distillation if required for high-purity applications.

Bromination_Workflow start Dissolve this compound in Acetic Acid cool Cool to 0-5 °C in Ice Bath start->cool add_br2 Slowly Add Br₂ Solution cool->add_br2 react Stir at Room Temp (Monitor by TLC) add_br2->react workup Quench with Water & Extract with DCM react->workup wash Wash Organic Layer (H₂O, NaHCO₃, Brine) workup->wash dry Dry with MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate

Caption: Workflow for α-Bromination of this compound.

Protocol 2: Synthesis of a Fluorinated Cathinone Analogue

Objective: To demonstrate the use of the α-bromo intermediate in the synthesis of a substituted cathinone via amination. This protocol outlines a general procedure for N-alkylation.

Materials and Reagents:

  • 2-bromo-1-(2-fluorophenyl)propan-1-one (from Protocol 1)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (TEA) or another suitable base

  • Tetrahydrofuran (THF) or a similar aprotic solvent

  • Diethyl Ether (for extraction)

  • Hydrochloric Acid (HCl) in ether (for salt formation)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Setup: Dissolve the α-bromo ketone (1.0 eq) in THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.1 eq) to the solution to act as a scavenger for the HBr byproduct.

  • Amine Addition: Cool the mixture in an ice bath and slowly add the methylamine solution (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into diethyl ether.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Concentrate the solvent in vacuo to obtain the crude product as a free base (often an oil).

  • Salt Formation: For easier handling and purification, the free base can be converted to its hydrochloride salt. Dissolve the crude oil in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.

  • Isolation: Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Quality Control and Analytical Protocols

Ensuring the purity of intermediates is non-negotiable in pharmaceutical manufacturing. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for this purpose.[6][10]

Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and quantify any process-related impurities.

Instrumentation and Conditions:

  • Instrument: Agilent Intuvo 9000 GC or equivalent, equipped with an FID.[10]

  • Column: Agilent HP-INNOWax, 60 m × 0.32 mm, 0.5 μm, or similar polar capillary column.[10]

  • Inlet: Split mode (e.g., 100:1), 270 °C.[10]

  • Injection Volume: 0.5 µL.[10]

  • Carrier Gas: Helium, constant flow (e.g., 2.1 mL/min).[10]

  • Oven Program: 60 °C hold for 10 min, then ramp 5 °C/min to 150 °C, hold for 10 min.[10] (Note: This is an example program and must be optimized for the specific impurity profile).

  • Detector: FID, 300 °C.[10]

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DCM or Methanol) at a concentration of ~1 mg/mL.

  • Injection: Inject the sample onto the GC system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time, confirmed by a reference standard.

  • Purity Calculation: Integrate the area of all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For more detailed structural elucidation and impurity identification, advanced techniques such as GC-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF) are recommended.

Caption: Workflow for Purity Determination by GC-FID.

Conclusion

This compound stands as a testament to the enabling power of fluorinated building blocks in drug discovery and development. Its versatile reactivity allows for the efficient construction of complex molecular architectures, particularly within the realm of CNS-active compounds and anti-inflammatory agents. The protocols and data presented herein provide a foundational guide for researchers and scientists to harness the potential of this valuable intermediate. By combining a deep understanding of its chemical properties with rigorous adherence to safety and quality control standards, the pharmaceutical industry can continue to leverage this compound to innovate and develop the next generation of therapeutics.

References

The Strategic Role of 2'-Fluoropropiophenone in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the arsenal of synthetic chemistry, fluorinated organic compounds have emerged as a cornerstone for the design of next-generation agrochemicals. The introduction of fluorine atoms into a molecule can dramatically enhance its biological activity, metabolic stability, and overall efficacy.[1][2] 2'-Fluoropropiophenone (CAS No. 446-22-0), a versatile chemical intermediate, serves as a critical building block in the synthesis of a variety of these advanced agrochemicals, particularly fungicides and insecticides.[3] This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₉FO[3]
Molecular Weight 152.17 g/mol [3]
Appearance Colorless to light orange to yellow clear liquid[3]
Boiling Point 95-99 °C at 19 mm Hg[4]
Density 1.102 g/mL at 25 °C[4]
Refractive Index n20/D 1.5043[4]
Solubility Soluble in chloroform, methanol. Not miscible in water.[4]

Core Application: Synthesis of Pyrazole-Carboxamide Fungicides

One of the most significant applications of this compound in the agrochemical sector is in the synthesis of pyrazole-carboxamide fungicides. Many of these compounds are potent succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi.[5] The 2-fluorophenyl moiety introduced by this compound is a key pharmacophore in several successful SDHI fungicides.

The general synthetic strategy involves the condensation of this compound with a hydrazine derivative to form a pyrazole ring. This is a crucial step that establishes the core heterocyclic structure of the fungicide.

G A This compound C Pyrazole Intermediate A->C Condensation B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Further Synthetic Modifications (e.g., Amide Coupling) C->D E Final Pyrazole-Carboxamide Fungicide (SDHI) D->E

Caption: General synthetic pathway for pyrazole-carboxamide fungicides from this compound.

Application Protocol: Synthesis of a Novel Pyrazole-Carboxamide Fungicide

This section provides a detailed, step-by-step protocol for the synthesis of a representative novel pyrazole-carboxamide fungicide, demonstrating the practical application of this compound.

Part 1: Synthesis of the Pyrazole Intermediate

Objective: To synthesize the core pyrazole ring structure through the condensation of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol.

  • Stir the mixture at room temperature until the this compound is completely dissolved.

  • Slowly add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude pyrazole intermediate can be purified by column chromatography on silica gel or used directly in the next step after a simple work-up (e.g., extraction with an organic solvent and washing with brine).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the reaction.

  • Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the propiophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the condensation and cyclization reactions to completion in a reasonable timeframe.

Part 2: Synthesis of the Final Pyrazole-Carboxamide Fungicide

Objective: To couple the pyrazole intermediate with a suitable carboxylic acid chloride to form the final amide product.

Materials:

  • Pyrazole intermediate from Part 1 (1.0 eq)

  • Substituted benzoyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq) as a base

  • Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyrazole intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or pyridine, 1.5 eq) to the solution.

  • Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final pyrazole-carboxamide fungicide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Nitrogen Atmosphere: The reagents, particularly the acid chloride, are sensitive to moisture. A nitrogen atmosphere prevents side reactions with atmospheric water.

  • Base (TEA or Pyridine): The base is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Cooling to 0 °C: The initial cooling helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

G cluster_0 Part 1: Pyrazole Synthesis cluster_1 Part 2: Amide Coupling A Dissolve this compound in Ethanol B Add Hydrazine Hydrate & Acetic Acid A->B C Reflux for 4-6 hours B->C D Solvent Removal C->D E Purification/Work-up D->E F Pyrazole Intermediate E->F G Dissolve Pyrazole Intermediate in Anhydrous DCM F->G Input to Part 2 H Cool to 0°C & Add Base G->H I Add Substituted Benzoyl Chloride H->I J Stir at Room Temperature for 6-8 hours I->J K Aqueous Work-up J->K L Purification K->L M Final Fungicide L->M

Caption: Experimental workflow for the synthesis of a novel pyrazole-carboxamide fungicide.

Trustworthiness and Self-Validating Systems in Protocol Design

The protocols outlined above are designed to be self-validating through the incorporation of in-process controls. The use of TLC at each stage allows the researcher to visually track the consumption of starting materials and the formation of the product, ensuring the reaction is proceeding as expected before moving to the next step. Furthermore, the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the entire synthetic process.

Conclusion: The Enduring Importance of this compound

This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its utility as a precursor to high-value, fluorinated fungicides, particularly those in the potent SDHI class, underscores its importance to the industry. The synthetic pathways and protocols detailed in this guide provide a practical framework for researchers and drug development professionals to leverage the unique properties of this key intermediate in the creation of innovative and effective crop protection solutions. As the demand for more sophisticated and sustainable agricultural technologies grows, the role of versatile building blocks like this compound is set to become even more critical.

References

Application Note: A Robust GC-MS Method for the Analysis of 2'-Fluoropropiophenone and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and analysis of 2'-Fluoropropiophenone (CAS 446-22-0), a critical intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical and agrochemical sectors.[1] The purity of this precursor is paramount for ensuring the safety and efficacy of final products. This guide provides a comprehensive protocol covering sample preparation, optimized GC-MS parameters, and data interpretation, with a focus on identifying potential synthesis byproducts and process-related impurities. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for purity assessment and reaction monitoring.

Introduction & Analytical Rationale

This compound is a versatile ketone utilized as a building block in complex organic transformations.[1][2][3] The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules, making it a valuable asset in drug development.[1] Consequently, stringent quality control of this compound is not merely a procedural step but a critical determinant of downstream synthesis success and final product integrity.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. Its high chromatographic resolution is ideal for separating the target analyte from structurally similar isomers and impurities, while the mass spectrometer provides definitive identification based on characteristic mass-to-charge ratios (m/z) and fragmentation patterns. This approach offers the sensitivity and specificity required to detect trace-level byproducts that could impact reaction yield and purity.

This document provides the scientific reasoning behind each methodological choice, ensuring the protocol is not just a series of steps, but a self-validating analytical system.

Analytical Workflow Overview

The analytical process follows a logical progression from sample receipt to final data interpretation. Each stage is optimized to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Reaction Mixture or Standard) Dilution Accurate Dilution (e.g., in Methanol) Sample->Dilution Solubilize Filter Syringe Filtration (0.22 µm PTFE) Dilution->Filter Remove Particulates GC_Inject GC Injection (Split Mode) Filter->GC_Inject Inject into GC-MS GC_Sep Chromatographic Separation (HP-5MS Column) GC_Inject->GC_Sep MS_Ion EI Ionization (70 eV) GC_Sep->MS_Ion MS_Detect Mass Detection (Quadrupole Analyzer) MS_Ion->MS_Detect TIC Total Ion Chromatogram (TIC) Generation MS_Detect->TIC Acquire Data Peak_ID Peak Identification (Retention Time & Mass Spectrum) TIC->Peak_ID Lib_Search NIST Library Search (Impurity Identification) Peak_ID->Lib_Search For Unknowns Report Generate Report (Purity Assessment) Peak_ID->Report Lib_Search->Report

Caption: Overall workflow from sample preparation to final report generation.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound, >98% purity (TCI, Cat. No. F0450 or equivalent)

  • Solvent: Methanol (HPLC Grade or higher). Chloroform is also suitable.[3][4]

  • Apparatus: Calibrated analytical balance, Class A volumetric flasks, micropipettes, autosampler vials with septa, 0.22 µm PTFE syringe filters.

Sample Preparation Protocol

The objective of this step is to prepare a sample that is free of particulates and sufficiently dilute to avoid detector saturation while ensuring minor byproducts are within the instrument's detection limits.

  • Standard Preparation (1000 µg/mL Stock):

    • Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This stock solution is stable for several weeks when stored at 2-8°C.

  • Working Standard Preparation (10 µg/mL):

    • Perform a serial dilution of the stock solution. For example, pipette 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and bring to volume with methanol.

  • Reaction Mixture/Unknown Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This creates a ~1 mg/mL solution.

    • Perform a further 1:100 dilution by transferring 100 µL of this solution into a 10 mL volumetric flask and diluting with methanol to achieve a final concentration of ~10 µg/mL.

    • Prior to injection, filter the final diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Rationale: Methanol is an excellent solvent for this compound and is compatible with common GC stationary phases.[3][4] The two-step dilution minimizes weighing errors and brings the final concentration into a linear range for the detector. Filtration is crucial to prevent contamination of the GC inlet liner and column.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation of this compound from its potential isomers and process impurities on a standard Agilent GC-MS system or equivalent.

Parameter Setting Justification
GC System Agilent 8890 GC (or equivalent)Standard, reliable platform for routine analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA 5% phenyl-methylpolysiloxane column offers excellent resolving power for semi-polar aromatic compounds and is robust for general-purpose analysis.[5]
Injector Split/Splitless
  ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks for the main component.
  Temperature250 °CEnsures rapid and complete volatilization of the analyte and less volatile byproducts without causing thermal degradation.[5]
Injection Volume 1 µLStandard volume for GC analysis, balancing sensitivity with the risk of overloading.
Carrier Gas HeliumInert carrier gas providing good efficiency.
  Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[5]
Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial hold allows for solvent focusing. The temperature ramp effectively separates compounds with different boiling points, from volatile impurities to the main analyte and heavier byproducts.
MS System Agilent 5977B MSD (or equivalent)A sensitive and reliable mass selective detector.
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.[5]
Ionization Mode Electron Ionization (EI)
  Energy70 eVStandard EI energy that produces reproducible, fragment-rich mass spectra, which are ideal for library matching and structural elucidation.[6]
Source Temperature 230 °CReduces ion source contamination and ensures consistent ionization.
Quadrupole Temp. 150 °CMaintains consistent mass filtering and prevents contamination of the quadrupole rods.
Scan Parameters Mass Range: m/z 40 - 400Solvent Delay: 3 minThe mass range covers the molecular ion and all expected fragments. The solvent delay protects the MS filament from the high concentration of the injection solvent.

Data Interpretation: Identifying the Target and Its Byproducts

Identification of this compound

Under the conditions specified, this compound will elute as a sharp, well-defined peak. Its identity is confirmed by a combination of its retention time and its unique mass spectrum.

  • Molecular Ion: The molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol .[7][8] The electron ionization mass spectrum will exhibit a molecular ion peak (M⁺˙) at m/z 152 .

  • Key Fragmentation Patterns: Ketones primarily undergo alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group.[9] This predictable fragmentation is the key to structural confirmation.

m/z (Mass-to-Charge) Proposed Fragment Ion Structure Significance
152[M]⁺˙[C₆H₄(F)C(O)CH₂CH₃]⁺˙Molecular Ion . Confirms the molecular weight of the compound.
123[M - CH₂CH₃]⁺[C₆H₄(F)CO]⁺Base Peak (Expected) . Result of alpha-cleavage with loss of the ethyl radical (29 Da). Highly stable acylium ion.
95[C₆H₄F]⁺[C₆H₄F]⁺Loss of the propionyl radical (57 Da). A characteristic fragment for the fluorophenyl moiety.
75[C₆H₃]⁺[C₅H₃]⁺ (from further fragmentation of the fluorophenyl ring)A common fragment arising from the breakdown of the aromatic ring.
Analysis of Potential Byproducts

Byproducts can arise from various sources, including unreacted starting materials, side reactions, or degradation. The GC-MS data should be carefully examined for additional peaks.

  • Isomeric Impurities: Positional isomers such as 3'-Fluoropropiophenone (CAS 455-67-4) and 4'-Fluoropropiophenone will have the same molecular ion at m/z 152 but will typically exhibit different GC retention times due to slight differences in polarity and boiling point. Their fragmentation patterns will be very similar, but relative ion abundances may differ slightly.

  • Precursor-Related Impurities: If the synthesis proceeds via Friedel-Crafts acylation of fluorobenzene with propionyl chloride, unreacted fluorobenzene might be observed as a highly volatile peak early in the chromatogram. If a route from a precursor like 2-bromopropiophenone is used, traces of this starting material (MW ~213/215 g/mol due to bromine isotopes) could be present.[10]

  • Reduction Products: Over-reduction during synthesis could lead to the formation of 1-(2-fluorophenyl)propan-1-ol. This alcohol would have a molecular ion at m/z 154 and would likely show a prominent loss of water (M-18), resulting in a peak at m/z 136.

  • Using the NIST Library: For any unexpected peaks, a mass spectral library search is an invaluable tool. The National Institute of Standards and Technology (NIST) library contains hundreds of thousands of EI spectra.[11][12] A match quality score above 80-85% provides a high-confidence tentative identification, which should then be confirmed by analyzing a pure standard of the suspected impurity.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the quality control of this compound. By explaining the rationale behind key experimental parameters and outlining a clear strategy for data interpretation, this guide empowers researchers and analysts to confidently assess the purity of this vital chemical intermediate. The protocol's focus on identifying potential byproducts ensures a comprehensive understanding of sample composition, which is essential for process optimization, regulatory compliance, and the synthesis of high-quality final products.

References

Leveraging 2'-Fluoropropiophenone for the Strategic Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Synthetic Chemists

Abstract: The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. 2'-Fluoropropiophenone emerges as a highly valuable and versatile starting material for accessing a diverse array of fluorinated heterocyclic compounds. This guide provides an in-depth exploration of two primary synthetic pathways originating from this compound: the synthesis and subsequent cyclization of chalcone intermediates, and the formation and derivatization of Mannich bases. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and discuss the potential applications of the resulting heterocyclic systems in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolkit with robust methods for creating novel fluorinated molecules.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of pharmaceuticals, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring. The strategic incorporation of fluorine into these scaffolds has become a leading strategy for optimizing drug-like properties.[1][2] The fluorine atom, owing to its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's conformational preferences, pKa, and resistance to metabolic degradation by cytochrome P450 enzymes.[3]

This compound is an ideal starting point for this endeavor. As a ketone, its α-protons are activated for a range of classical C-C bond-forming reactions, while the fluorinated phenyl ring provides the crucial fluorine moiety that will be carried through to the final products. This guide will focus on two powerful synthetic transformations that leverage the unique reactivity of this building block:

  • Chalcone-Mediated Synthesis: Utilizing the Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones), which are exceptionally versatile intermediates for the synthesis of five- and six-membered heterocycles like pyrazolines and flavanones.[4]

  • Mannich Reaction Pathway: Employing the Mannich reaction to generate β-aminoketones, which serve as key precursors for various nitrogen-containing heterocycles.[5]

By mastering these protocols, researchers can efficiently generate libraries of novel, fluorinated heterocyclic compounds for screening and lead optimization programs.

Part 1: The Chalcone Gateway to Heterocyclic Diversity

The most direct and widely applied strategy for utilizing this compound is its conversion into chalcone derivatives. Chalcones (1,3-diaryl-2-propen-1-ones) are not only bioactive in their own right but also serve as pivotal precursors to the flavonoid and isoflavonoid families of natural products.[6][7] Their α,β-unsaturated carbonyl system is a prime target for nucleophilic attack, making it an ideal electrophile for cyclization reactions.

Protocol: Synthesis of 2'-Fluoro-Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction between an enolizable ketone (this compound) and a non-enolizable aldehyde (e.g., benzaldehyde derivatives).

Mechanism Rationale: The base (e.g., NaOH or KOH) deprotonates the α-carbon of the this compound, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, i.e., the chalcone.

Workflow: Claisen-Schmidt Condensation

Start Prepare Reactants Reactants This compound Substituted Benzaldehyde Ethanol (Solvent) NaOH (Catalyst) Mix Combine Ketone, Aldehyde, and Ethanol in Flask Start->Mix Cool Cool Mixture in Ice Bath (0-5°C) Mix->Cool AddBase Add NaOH Solution Dropwise with Stirring Cool->AddBase Stir Stir at Room Temperature (2-4 hours) AddBase->Stir Monitor Monitor Reaction (TLC) Stir->Monitor Precipitate Pour into Cold Water & Acidify (dil. HCl) Monitor->Precipitate Isolate Filter the Precipitate Precipitate->Isolate Purify Wash with Water & Recrystallize (Ethanol) Isolate->Purify Product Pure 2'-Fluoro-Chalcone Purify->Product

Caption: Workflow for 2'-Fluoro-Chalcone Synthesis.

Detailed Experimental Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.52 g) and the desired substituted aromatic aldehyde (10 mmol) in 30 mL of ethanol.

  • Reaction Initiation: Place the flask in an ice bath and stir for 10-15 minutes until the solution is cooled to 0-5 °C.

  • Base Addition: While stirring vigorously, add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise, ensuring the temperature does not rise above 10 °C. A color change and the formation of a precipitate are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture by slowly adding 10% hydrochloric acid until it is neutral to litmus paper (pH ~7).

  • Isolation & Purification: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts. Dry the crude product and recrystallize from hot ethanol to yield the pure chalcone derivative.

Data Summary: Representative 2'-Fluoro-Chalcones

EntryAldehyde ComponentProduct NameYield (%)M.P. (°C)
1Benzaldehyde(E)-1-(2-fluorophenyl)-3-phenylprop-2-en-1-one8568-70
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2-fluorophenyl)prop-2-en-1-one9295-97
34-Methoxybenzaldehyde(E)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one8881-83
42-Thiophenecarboxaldehyde(E)-1-(2-fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one8075-77
Protocol: Synthesis of Fluorinated 2-Pyrazolines

Pyrazolines are five-membered nitrogen-containing heterocycles that are readily synthesized by the reaction of chalcones with hydrazine or its derivatives.[9] These compounds are of significant interest in medicinal chemistry, with many derivatives exhibiting potent anticonvulsant, antidepressant, and antimicrobial activities.[10][11][12]

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen onto the β-carbon of the chalcone's α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization via condensation between the second nitrogen atom and the carbonyl group, ultimately forming the stable five-membered pyrazoline ring.[13]

Reaction Scheme: Chalcone to Pyrazoline

Chalcone 2'-Fluoro-Chalcone reagents Chalcone->reagents Hydrazine Hydrazine Hydrate (or Thiosemicarbazide) Hydrazine->reagents Solvent Glacial Acetic Acid (or Ethanol) Solvent->reagents Catalyst/Solvent Pyrazoline Fluorinated 2-Pyrazoline reagents->Pyrazoline Reflux, 4-6h

Caption: Synthesis of 2-Pyrazolines from Chalcones.

Detailed Experimental Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, place the synthesized 2'-fluoro-chalcone (5 mmol) and 15 mL of glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (10 mmol, 0.5 mL) to the mixture. If synthesizing a thiocarbamoyl derivative, use thiosemicarbazide (7.5 mmol) and a basic solvent like ethanol with a catalytic amount of NaOH instead of acetic acid.[8]

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation & Purification: A solid will precipitate out. Filter the solid, wash it with copious amounts of water until the filtrate is neutral, and then dry it. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or methanol) to obtain the pure 2-pyrazoline derivative.

Part 2: The Mannich Reaction Pathway to N-Heterocycles

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group.[14] this compound is an excellent substrate for this reaction, yielding β-aminoketones known as Mannich bases. These bases are highly valuable synthetic intermediates, as they can undergo a variety of transformations, including cyclization and elimination, to produce a wide range of nitrogen-containing heterocycles.[5][15]

Mechanism Rationale: The reaction begins with the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from the aldehyde (typically formaldehyde) and the secondary amine. The this compound is then converted to its enol form under acidic conditions, which acts as the nucleophile, attacking the iminium ion to form the final β-aminoketone product.

Reaction Scheme: Mannich Reaction

sub1 This compound prod Mannich Base (β-Aminoketone) sub1->prod Acid Catalyst (HCl) Ethanol, Reflux sub2 Formaldehyde sub2->prod sub3 Secondary Amine (e.g., Dimethylamine HCl) sub3->prod

Caption: General Scheme for the Mannich Reaction.

Detailed Experimental Protocol:

  • Preparation: To a 100 mL round-bottom flask, add this compound (10 mmol, 1.52 g), dimethylamine hydrochloride (12 mmol, 0.98 g), and paraformaldehyde (15 mmol, 0.45 g).

  • Solvent and Catalyst: Add 20 mL of ethanol followed by 2-3 drops of concentrated hydrochloric acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours.

  • Work-up: After the reaction is complete, cool the mixture and reduce the solvent volume by half using a rotary evaporator.

  • Isolation: Add 50 mL of acetone to the concentrated mixture and cool it in an ice bath to precipitate the hydrochloride salt of the Mannich base. Filter the solid, wash with a small amount of cold acetone, and dry. The free base can be obtained by neutralizing an aqueous solution of the salt with a base like sodium carbonate and extracting with an organic solvent (e.g., diethyl ether).

The resulting Mannich bases can be used in subsequent steps to synthesize more complex heterocyclic systems, such as piperidones or thieno[2,3-d]pyrimidines, through intramolecular cyclization or reaction with other binucleophiles.[16]

Conclusion and Future Outlook

This compound has been demonstrated to be a powerful and versatile precursor for the synthesis of a wide range of novel, fluorinated heterocyclic compounds. The chalcone-mediated and Mannich base pathways provide robust, reliable, and scalable methods for generating molecular diversity. The resulting pyrazolines, flavanones, and other N-heterocycles are prime candidates for biological screening in drug discovery programs, particularly in the areas of neurology, infectious diseases, and oncology. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable fluorinated building block.

References

Application Notes and Protocols for the Scale-up Synthesis of 2'-Fluoropropiophenone for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2'-Fluoropropiophenone, a key intermediate in the pharmaceutical industry, particularly for the synthesis of analgesics and anti-inflammatory drugs.[1] Recognizing the critical need for robust, safe, and economically viable manufacturing processes, this guide delves into the technical and practical considerations for transitioning from laboratory-scale synthesis to industrial production. We will explore two primary synthetic routes, Friedel-Crafts acylation and organometallics-based synthesis, critically evaluating their respective merits and challenges in a large-scale setting. Furthermore, this document emphasizes the principles of Good Manufacturing Practices (GMP), process safety, and rigorous quality control, providing detailed protocols and analytical methodologies to ensure the consistent production of high-purity this compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 446-22-0), also known as Ethyl 2-fluorophenyl ketone, is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] The presence of the fluorine atom at the ortho position significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for creating complex fluorinated organic molecules.[4] The strategic incorporation of fluorine in drug candidates can enhance their metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately leading to improved pharmacokinetic profiles and therapeutic efficacy.[5]

Given its role as a critical starting material, the ability to produce this compound at an industrial scale with high purity and batch-to-batch consistency is paramount. This guide is designed to provide a holistic overview of the key considerations and methodologies for achieving this objective, grounded in scientific principles and practical, field-proven insights.

Selection of Synthetic Route: A Comparative Analysis

The choice of synthetic route is a pivotal decision in the scale-up process, with profound implications for cost, safety, and environmental impact. Two principal pathways for the synthesis of this compound are the Friedel-Crafts acylation and organometallics-based approaches.

Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[6][7][8][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.[7][9]

Reaction Scheme:

Causality behind Experimental Choices:

  • Acylating Agent: Propionyl chloride is a common choice due to its reactivity. Propionic anhydride can also be used, which may be advantageous in some cases to avoid the generation of corrosive HCl gas.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a potent and cost-effective catalyst for Friedel-Crafts reactions.[6] However, its use necessitates stoichiometric amounts as it complexes with the product ketone, which can complicate work-up and waste disposal. Alternative, greener catalysts such as zeolites are being explored in industrial settings to mitigate these issues.[8]

  • Solvent: A non-polar, inert solvent such as dichloromethane or carbon disulfide is typically used to facilitate the reaction while remaining unreactive under the strong Lewis acidic conditions.[10]

Scale-up Challenges:

  • Stoichiometric Catalyst: The need for large quantities of AlCl₃ presents significant challenges in terms of material handling, reactor corrosion, and the generation of substantial aqueous aluminum waste during work-up.

  • Exothermicity: The reaction is highly exothermic, requiring robust temperature control systems to prevent runaway reactions, especially at a large scale where the surface-area-to-volume ratio is reduced, making heat dissipation less efficient.[7][11]

  • By-product Formation: While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, the potential for isomeric by-products exists and must be carefully monitored.[9]

Route B: Organometallics-Based Synthesis

An alternative approach involves the use of highly reactive organometallic reagents, such as Grignard or organolithium reagents.[12][13] These methods offer high reactivity and can often be performed under milder conditions than Friedel-Crafts acylation.

Reaction Scheme (Organolithium Example):

  • Fluorobenzene + n-Butyllithium --> 2-Fluorophenyllithium + Butane

  • 2-Fluorophenyllithium + Propionitrile --> Intermediate --(H3O+)--> this compound

Causality behind Experimental Choices:

  • Organometallic Reagent: Organolithium reagents are extremely powerful bases and nucleophiles, enabling the deprotonation of fluorobenzene to form the corresponding lithiated intermediate.[12] Grignard reagents, formed from the reaction of an aryl halide with magnesium, are a viable and often safer alternative.[14][15]

  • Electrophile: Propionitrile is a suitable electrophile for reaction with the organometallic intermediate to form the desired ketone after acidic work-up. Other electrophiles like propionyl chloride or Weinreb amides can also be employed.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of organometallic reagents.[6]

Scale-up Challenges:

  • Safety: Organolithium reagents, particularly tert-butyllithium, are pyrophoric and react violently with water and air.[3][16] Their handling on an industrial scale requires specialized equipment and stringent safety protocols.[4][16] Grignard reagents, while less hazardous, are still highly reactive and require careful handling.[6][17]

  • Cryogenic Conditions: Many organometallic reactions require low temperatures to control reactivity and prevent side reactions, which can be energy-intensive and costly at an industrial scale.

  • Moisture Sensitivity: The absolute requirement for anhydrous conditions adds complexity and cost to the process, as all reagents, solvents, and equipment must be rigorously dried.[6]

Industrial Scale-up and Process Optimization

Transitioning a synthetic route from the laboratory to a manufacturing plant requires a multifaceted approach that considers not only the chemistry but also engineering, safety, and regulatory aspects.

Process Safety Management

Process safety is a non-negotiable prerequisite for industrial chemical synthesis.[18]

  • Hazard Identification: A thorough hazard and operability (HAZOP) study should be conducted to identify potential risks, such as thermal runaway, pressure build-up, and exposure to hazardous materials.

  • Thermal Management: For exothermic reactions, effective heat management is critical.[7] This includes:

    • Reaction Calorimetry: To precisely measure the heat of reaction and determine the maximum adiabatic temperature rise.

    • Controlled Addition: Slow, controlled addition of reagents to manage the rate of heat generation.

    • Efficient Cooling Systems: Industrial reactors must be equipped with efficient cooling jackets and potentially internal cooling coils or external heat exchangers to dissipate the heat generated.[7]

  • Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots" and the formation of by-products. The type of impeller, agitation speed, and reactor geometry must be carefully selected and optimized to ensure homogenous reaction conditions.[19]

Good Manufacturing Practices (GMP) in Intermediate Synthesis

While the most stringent GMP regulations apply to the final API, the principles of GMP should be implemented throughout the synthesis of key intermediates like this compound to ensure product quality and consistency.[20][21][22][][24]

  • Quality Management System: A robust quality management system should be in place to oversee all aspects of production.[21]

  • Documentation: All procedures, batch records, and analytical results must be meticulously documented to ensure traceability and facilitate audits.[21]

  • Process Validation: The manufacturing process should be validated to demonstrate that it consistently produces a product that meets its predetermined specifications.[20]

Detailed Experimental Protocols

The following protocols are provided as a general framework and must be adapted and optimized for specific equipment and safety infrastructure.

Protocol for Friedel-Crafts Acylation (Illustrative)

Equipment: Glass-lined or Hastelloy reactor with a cooling jacket, overhead stirrer, condenser, and a reagent addition system.

Materials:

ReagentMolar Equivalent
Fluorobenzene1.0
Propionyl Chloride1.1
Aluminum Chloride1.2
Dichloromethane-
3M Hydrochloric Acid-
Saturated Sodium Bicarbonate-
Brine-
Anhydrous Magnesium Sulfate-

Procedure:

  • Charge the reactor with anhydrous aluminum chloride and dichloromethane under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C with agitation.

  • Slowly add propionyl chloride to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, add fluorobenzene dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by GC or HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 3M hydrochloric acid.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol for Organolithium-Based Synthesis (Illustrative)

Equipment: A dedicated, inert-atmosphere reactor system with cryogenic cooling capabilities, a pressure-equalizing dropping funnel, and a mechanical stirrer.

Materials:

ReagentMolar Equivalent
Fluorobenzene1.0
n-Butyllithium (in hexanes)1.1
Propionitrile1.2
Anhydrous Tetrahydrofuran (THF)-
3M Hydrochloric Acid-
Diethyl Ether-
Anhydrous Magnesium Sulfate-

Procedure:

  • Ensure the entire reactor system is thoroughly dried and purged with nitrogen.

  • Charge the reactor with fluorobenzene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add a solution of propionitrile in anhydrous THF, keeping the temperature below -70 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with 3M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure that the final product meets the required specifications for use in pharmaceutical synthesis.

Specifications for this compound
ParameterSpecificationAnalytical Method
AppearanceColorless to light yellow liquidVisual Inspection
Purity (by GC)≥ 98.0%Gas Chromatography
IdentityConforms to the reference spectrumFTIR, ¹H NMR, ¹³C NMR
Water Content≤ 0.1%Karl Fischer Titration
Individual Impurity≤ 0.1%GC or HPLC
Total Impurities≤ 0.5%GC or HPLC
Analytical Method Validation

All analytical methods used for quality control must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[2][12][25] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Impurity Profiling

A critical aspect of quality control is the identification and quantification of impurities.[26][27][28] Potential impurities in the synthesis of this compound may include:

  • Unreacted starting materials (fluorobenzene, propionyl chloride, etc.).

  • Isomeric by-products (e.g., 4'-Fluoropropiophenone from the Friedel-Crafts reaction).

  • Products of side reactions.

  • Residual solvents.

Impurity profiling is typically performed using high-resolution techniques such as GC-MS or LC-MS to identify and quantify known and unknown impurities.[28]

Visualization of Workflows

General Synthesis and Quality Control Workflow

G cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage raw_materials Raw Material Qualification reaction Chemical Reaction (Friedel-Crafts or Organometallic) raw_materials->reaction workup Work-up and Crude Isolation reaction->workup in_process In-Process Controls (Reaction Monitoring) reaction->in_process purification Purification (Vacuum Distillation) workup->purification final_product Final Product Testing (Purity, Identity, etc.) purification->final_product in_process->final_product stability Stability Testing final_product->stability release release final_product->release Product Release

Caption: General workflow for the synthesis and quality control of this compound.

Decision Tree for Synthetic Route Selection

G start High Volume & Cost Sensitive? safety Stringent Safety Infrastructure Available? start->safety Yes fc Friedel-Crafts Acylation start->fc No om Organometallic Synthesis safety->om Yes reassess Re-evaluate Process Economics and Safety Measures safety->reassess No

Caption: Decision-making framework for selecting the optimal synthetic route.

Conclusion

The successful scale-up synthesis of this compound for industrial applications is a complex undertaking that requires a deep understanding of chemical principles, process engineering, safety management, and regulatory compliance. Both Friedel-Crafts acylation and organometallics-based routes offer viable pathways, each with its own set of advantages and challenges. A thorough evaluation of these factors, coupled with a commitment to robust process development, safety, and quality control, is essential for the reliable and economical production of this critical pharmaceutical intermediate. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of scaling up the synthesis of this compound, ultimately contributing to the efficient development of new and improved pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in 2'-Fluoropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Fluoropropiophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. This compound is a valuable building block in the pharmaceutical and agrochemical industries, prized for its ability to introduce the fluorophenyl moiety into more complex molecules.[1] However, its synthesis is not without challenges, and the formation of impurities can significantly impact yield, purity, and the viability of downstream applications.

This document provides in-depth, experience-driven answers to common issues encountered during synthesis. We will move beyond simple procedural lists to explain the mechanistic origins of impurities and provide robust, actionable troubleshooting strategies.

Section 1: FAQs - Common Impurities by Synthetic Route

The choice of synthetic strategy is the primary determinant of the impurity profile. Below, we address the most common issues associated with the principal manufacturing routes.

Friedel-Crafts Acylation Route

This is arguably the most direct method, typically involving the reaction of fluorobenzene with propanoyl chloride or propanoic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Q1: My post-reaction analysis (GC-MS, ¹H NMR) shows two distinct product isomers. The major one is my target this compound, but what is the other, and how do I prevent it?

A1: The most common isomeric impurity in the Friedel-Crafts acylation of fluorobenzene is 4'-Fluoropropiophenone .

  • Mechanistic Cause: The fluorine atom on the benzene ring is an ortho, para-directing group for electrophilic aromatic substitution. This means it activates the positions ortho (C2, C6) and para (C4) to itself for attack by the electrophile (the propanoyl cation). While electronic effects favor both positions, steric hindrance plays a crucial role. The approaching bulky propanoyl cation experiences less spatial repulsion when attacking the para position compared to the ortho position, which is directly adjacent to the fluorine atom.[3] Therefore, a mixture of 2'- (ortho) and 4'- (para) isomers is almost always formed.

  • Troubleshooting & Prevention:

    • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -15 °C) can increase the kinetic selectivity for the ortho product, as the transition state for para-substitution may have a slightly higher energy requirement.

    • Catalyst Choice: While AlCl₃ is common, experimenting with milder or bulkier Lewis acids may alter the ortho/para ratio. For instance, catalysts like zinc oxide (ZnO) or certain triflates have been explored to improve regioselectivity in Friedel-Crafts reactions.[2][3]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. A solvent screen (e.g., dichloromethane vs. carbon disulfide vs. nitrobenzene) may reveal conditions that favor ortho-acylation.

Q2: I'm observing a significant byproduct with a higher molecular weight than my product, which is difficult to remove. What is it?

A2: This is likely a diacylated fluorobenzene species.

  • Mechanistic Cause: The Friedel-Crafts acylation introduces an acyl group, which is deactivating. This deactivation makes a second acylation on the same ring significantly less favorable than the first.[2][3] However, under harsh reaction conditions, this second reaction can be forced to occur.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the propanoyl chloride/anhydride. A large excess dramatically increases the probability of diacylation.[3]

    • Limit Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the fluorobenzene is consumed, quench the reaction promptly to prevent the slower, secondary acylation from proceeding.

    • Moderate Catalyst Loading: A high concentration of a very active Lewis acid catalyst can promote the less favorable second acylation. Use the minimum amount of catalyst required to drive the primary reaction to completion.

Visualizing the Friedel-Crafts Pathway

Friedel_Crafts_Impurities FB Fluorobenzene Product_Ortho This compound (Desired Product) FB->Product_Ortho Ortho Attack (Sterically Hindered) Impurity_Para 4'-Fluoropropiophenone (Isomeric Impurity) FB->Impurity_Para Para Attack (Less Hindered) PC Propanoyl Chloride + AlCl₃ Acylium Propanoyl Cation (Electrophile) PC->Acylium Forms Acylium->Product_Ortho Ortho Attack (Sterically Hindered) Acylium->Impurity_Para Para Attack (Less Hindered) Impurity_Di Diacylated Fluorobenzene (Over-reaction Impurity) Product_Ortho->Impurity_Di Second Acylation (Harsh Conditions)

Caption: Friedel-Crafts acylation pathway leading to the desired product and common impurities.

Organometallic Routes (Grignard & Organolithium)

These routes typically involve preparing an organometallic reagent from 1-bromo-2-fluorobenzene (e.g., 2-fluorophenylmagnesium bromide or 2-fluorophenyllithium) and reacting it with a propanoyl electrophile like propanoyl chloride or propionitrile.

Q3: My yield is low, and I've isolated a significant amount of an alcohol, 1-(2-fluorophenyl)propan-1-ol. What went wrong?

A3: This is a classic case of over-addition or reduction . The ketone product you formed is also an electrophile and can react with a second equivalent of the highly reactive organometallic reagent.

  • Mechanistic Cause: Organolithium and Grignard reagents are powerful nucleophiles that readily attack carbonyls.[4][5][6] The synthesis of a ketone using these reagents requires careful control because the ketone product is often more reactive than the starting electrophile. If the organometallic reagent is added too quickly or at too high a temperature, it will react with the newly formed this compound to produce a tertiary alkoxide, which upon aqueous workup, yields 1-(2-fluorophenyl)propan-1-ol.[7]

  • Troubleshooting & Prevention:

    • Inverse Addition: Add the Grignard or organolithium reagent slowly to a cooled solution (-78 °C is standard for organolithiums) of the propanoyl electrophile. This ensures the organometallic reagent is the limiting reactant at any given moment, minimizing its chance to react with the product.

    • Use a Milder Electrophile: Reacting the organometallic with a Weinreb amide (N-methoxy-N-methylpropionamide) is a highly effective strategy. The initial adduct forms a stable five-membered chelate with the magnesium or lithium ion, which is stable to further nucleophilic attack. This intermediate collapses to the ketone only upon acidic workup, preventing over-addition.[4]

    • Precise Stoichiometry: Titrate your organometallic reagent immediately before use to know its exact concentration.[8] Using more than one equivalent will guarantee the formation of the alcohol byproduct.

Q4: I'm seeing a non-polar, high molecular weight impurity identified as 2,2'-difluorobiphenyl. How did this form?

A4: This impurity arises from a Wurtz-type coupling side reaction.

  • Mechanistic Cause: This is particularly common during the formation of the Grignard reagent. A portion of the organomagnesium compound can react with the unreacted 1-bromo-2-fluorobenzene starting material in a coupling reaction to form the biphenyl derivative.

  • Troubleshooting & Prevention:

    • Slow Halide Addition: When preparing the Grignard reagent, add the 1-bromo-2-fluorobenzene solution slowly to the magnesium turnings. This maintains a low concentration of the halide in the presence of the already-formed Grignard reagent, suppressing the coupling side reaction.[9]

    • Ensure Magnesium Quality: Use fresh, high-quality magnesium turnings. An oxidized surface can hinder the initiation of the primary reaction, allowing more time for side reactions to occur. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is standard practice.

Section 2: Troubleshooting Guide - Analytical & Purification

Identification and Quantification of Impurities

Q5: What is the best analytical workflow to identify and quantify the common impurities in my crude this compound?

A5: A multi-tiered approach is recommended for comprehensive impurity profiling. The choice of technique depends on whether you need qualitative identification or precise quantitative measurement.[10][11]

Impurity NamePotential Source (Route)Recommended Identification TechniqueRecommended Quantification Technique
4'-Fluoropropiophenone Friedel-Crafts AcylationGC-MS, ¹H & ¹⁹F NMRHPLC-UV, GC-FID (with standard)
Diacylated Fluorobenzene Friedel-Crafts AcylationLC-MS, GC-MSHPLC-UV (relative to product)
1-(2-fluorophenyl)propan-1-ol Grignard/OrganolithiumGC-MS, LC-MS, IR (shows -OH stretch)HPLC-UV, GC-FID (with standard)
2,2'-Difluorobiphenyl Grignard/OrganolithiumGC-MSGC-FID (relative to product)
Unreacted Fluorobenzene All RoutesGC-MSGC-FID
Residual Solvents All RoutesHeadspace GC-MSHeadspace GC-FID

Modern hyphenated techniques like LC-MS are exceptionally powerful for identifying unknown impurities by providing both retention time and mass-to-charge ratio data.[12]

Purification Protocols

Q6: How can I effectively remove the isomeric 4'-Fluoropropiophenone from my desired this compound product?

A6: The most reliable method for separating isomers with different polarities is column chromatography .

  • Expertise-Driven Protocol:

    • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

    • Eluent System: The polarity difference between the 2'- and 4'- isomers is subtle. Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5 v/v).

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Dry this completely and carefully add it to the top of the packed column. This "dry loading" technique results in better separation than loading the sample as a concentrated liquid.

    • Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar 4'-isomer will typically elute before the slightly more polar 2'-isomer.

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or using a UV lamp. Combine the pure fractions containing the desired this compound.

    • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Q7: My main impurities are unreacted starting material and high-boiling diacylated products. What is the best purification method?

A7: For separating components with significantly different boiling points, vacuum distillation is the most efficient and scalable method. This compound has a boiling point of approximately 89-91 °C at 12 mmHg.[1]

  • Expertise-Driven Protocol:

    • Setup: Use a fractional distillation apparatus (e.g., a Vigreux column) to enhance separation efficiency. Ensure all glass joints are properly sealed for high vacuum.

    • Pressure: Connect the apparatus to a vacuum pump capable of achieving a stable pressure below 20 mmHg.

    • Heating: Use a heating mantle with a stir bar for smooth, even boiling.

    • Fraction Collection:

      • The first fraction collected will be the low-boiling unreacted fluorobenzene and any residual solvents.

      • Carefully increase the temperature to collect the main fraction of pure this compound at its characteristic boiling point for the measured pressure.

      • The high-boiling diacylated impurities and other residues will remain in the distillation flask.

Section 3: General Troubleshooting Workflow

When a synthesis yields an unexpected result, a systematic approach is critical. The following workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow Start Low Yield or Purity in This compound Synthesis Analyze Analyze Crude Product: TLC, GC-MS, NMR Start->Analyze Isomer Isomeric Impurity Detected (e.g., 4'-isomer) Analyze->Isomer Isomer? HighMW High MW Impurity (e.g., Diacylation, Coupling) Analyze->HighMW High MW? LowMW Low MW Impurity (Unreacted Starting Material) Analyze->LowMW Low MW? Other Unexpected Product (e.g., Alcohol) Analyze->Other Other? Solve_Isomer Optimize Reaction Selectivity: - Lower Temperature - Change Catalyst/Solvent Isomer->Solve_Isomer Solve_HighMW Prevent Over-reaction: - Control Stoichiometry - Reduce Reaction Time HighMW->Solve_HighMW Solve_LowMW Improve Conversion: - Check Reagent Purity/Activity - Increase Temperature/Time LowMW->Solve_LowMW Solve_Other Re-evaluate Mechanism: - Check for Over-addition - Use Milder Reagents Other->Solve_Other Purify Select Purification Method: Column Chromatography or Vacuum Distillation Solve_Isomer->Purify Solve_HighMW->Purify Solve_LowMW->Purify Solve_Other->Purify

Caption: A systematic workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2'-Fluoropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 2'-Fluoropropiophenone. As Senior Application Scientists, our goal is to deliver field-proven insights and scientifically sound advice to help you overcome common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Ethyl 2-fluorophenyl ketone, is a chemical intermediate widely used in the synthesis of various organic compounds.[1][2] Its primary applications are in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final products, making it a valuable building block in drug development for analgesics and anti-inflammatory agents.[1]

Q2: What are the common synthetic routes to this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride or propanoic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3][4] Alternative methods include Grignard reactions, though these are generally less common for this specific synthesis.[5][6]

Q3: What are the expected physical and chemical properties of this compound?

This compound is typically a colorless to light yellow liquid.[1][2] Key properties are summarized in the table below:

PropertyValue
CAS Number 446-22-0[1][2]
Molecular Formula C₉H₉FO[1][2]
Molecular Weight 152.17 g/mol [1][2]
Boiling Point 89 - 91 °C at 12 mmHg[1]
Density ~1.11 g/mL at 25 °C[1][2]
Refractive Index ~1.504 n20/D[2]

Q4: What are the primary safety concerns when handling the reagents for this synthesis, particularly aluminum chloride?

Anhydrous aluminum chloride (AlCl₃) is a highly reactive and corrosive solid that reacts violently with water, releasing hydrogen chloride (HCl) gas.[3][7] It is crucial to handle AlCl₃ in a dry, inert atmosphere, such as in a fume hood or glove box.[7] Protective equipment, including safety glasses, impervious gloves, and a fire-retardant lab coat, is mandatory.[7] In case of a fire, a Class D extinguisher (for combustible metals) or dry sand should be used; water or carbon dioxide extinguishers must be avoided.[7]

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction yield is significantly lower than expected. What are the most common causes and how can I improve it?

Low yields in Friedel-Crafts acylation are a frequent issue and can often be attributed to several factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[8]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous aluminum chloride and anhydrous solvents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product ketone can form a stable complex with the catalyst, taking it out of the catalytic cycle.[3][8]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically propanoyl chloride).

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: While some reactions proceed at room temperature, others may require gentle heating.[8] However, excessive heat can lead to side reactions. It is recommended to start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then allow it to warm to room temperature or apply gentle heat as needed.[3]

  • Poor Quality Reagents: Impurities in fluorobenzene or propanoyl chloride can interfere with the reaction.

    • Solution: Use high-purity, anhydrous reagents. If necessary, distill the fluorobenzene and propanoyl chloride before use.

Formation of Side Products

Q6: I'm observing multiple products in my crude reaction mixture. What are these and how can I minimize their formation?

The most common side products in the Friedel-Crafts acylation of fluorobenzene are the ortho-isomer and di-acylated products.

  • Ortho-Isomer Formation: Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution.[9] While the para-product (this compound) is sterically favored, the ortho-isomer can also form.

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the para-product due to increased steric hindrance at the ortho position.

      • Catalyst Choice: While AlCl₃ is standard, exploring alternative Lewis acids or catalyst systems might improve regioselectivity.[9]

  • Polyacylation: Although the acyl group is deactivating, under harsh conditions, a second acylation can occur.[10]

    • Solution:

      • Stoichiometry Control: Avoid using a large excess of the acylating agent or catalyst. A slight excess (e.g., 1.1 equivalents) of propanoyl chloride is usually sufficient.[10]

      • Reaction Time: Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times that could promote side reactions.

Work-up and Purification Issues

Q7: The work-up of my reaction is problematic, and I'm struggling to isolate the pure product. What are the best practices for work-up and purification?

  • Quenching the Reaction: The reaction is typically quenched by carefully and slowly adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., HCl) to decompose the aluminum chloride complex.[11] This process is highly exothermic and will release HCl gas, so it must be done in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: After quenching, the product is extracted into an organic solvent such as dichloromethane or diethyl ether.[12] The organic layer should be washed with water, a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, and finally with brine to aid in drying.

  • Purification:

    • Vacuum Distillation: This is the most common method for purifying this compound.[1][10]

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be employed.[12] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Fluorobenzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)[3]

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the mixture to 0-5 °C using an ice bath.[3]

  • In the dropping funnel, add a solution of propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, add fluorobenzene (1.0-1.2 equivalents) dropwise, again keeping the temperature below 10 °C.

  • Once the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

  • Work-up: a. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. b. Separate the organic layer and extract the aqueous layer with dichloromethane. c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.[10]

Visualizing the Process

Reaction Mechanism

Friedel_Crafts_Acylation AcylChloride Propanoyl Chloride (CH₃CH₂COCl) Complex Acyl Chloride-AlCl₃ Complex AcylChloride->Complex Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Fluorobenzene Fluorobenzene SigmaComplex Arenium Ion (Sigma Complex) Fluorobenzene->SigmaComplex Nucleophilic Attack AcyliumIon Acylium Ion [CH₃CH₂C=O]⁺ + AlCl₄⁻ Complex->AcyliumIon Cleavage AcyliumIon->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation (by AlCl₄⁻) Product This compound ProductComplex->Product Aqueous Work-up

Caption: Friedel-Crafts Acylation Mechanism for this compound Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products CheckPurity Verify Reagent Purity and Anhydrous Conditions Start->CheckPurity CheckStoichiometry Confirm Stoichiometry (esp. AlCl₃ > 1 eq.) Start->CheckStoichiometry CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckWorkup Analyze Work-up and Purification Procedure Start->CheckWorkup PurifyReagents Solution: Distill Reagents, Use Anhydrous Solvents CheckPurity->PurifyReagents Impure/Wet? AdjustStoichiometry Solution: Increase AlCl₃ to 1.1-1.3 equivalents CheckStoichiometry->AdjustStoichiometry Sub-stoichiometric? OptimizeTemp Solution: Cool during addition, then warm to RT. Avoid excessive heat. CheckTemp->OptimizeTemp Non-optimal? RefinePurification Solution: Ensure proper quenching, optimize distillation/chromatography CheckWorkup->RefinePurification Inefficient?

Caption: Troubleshooting Workflow for this compound Synthesis.

References

How to improve the yield of 2'-Fluoropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and agrochemical development, 2'-Fluoropropiophenone is valued for its role in synthesizing complex fluorinated molecules.[1] Its synthesis, most commonly achieved via the Friedel-Crafts acylation of fluorobenzene, presents a series of challenges that can significantly impact reaction yield and product purity.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of this compound. Structured in a direct question-and-answer format, this guide addresses common experimental issues, explains the underlying chemical principles, and offers field-proven protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

The most prevalent and industrially scalable method is the Friedel-Crafts acylation of fluorobenzene. This electrophilic aromatic substitution reaction typically employs propanoyl chloride or propionic anhydride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[2] The reaction deactivates the aromatic ring after the first substitution, which conveniently prevents polyacylation.[2]

Q2: The reaction produces both 2'-Fluoro and 4'-Fluoro isomers. Why is the 4'- (para) isomer the major product?

The fluorine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution. While it activates both positions, the acylation occurs preferentially at the para position (C4) due to steric hindrance. The incoming electrophile, a bulky acylium ion, experiences significant spatial repulsion from the fluorine atom at the ortho position (C2), making the para substitution pathway more favorable.[3]

Q3: What are the most critical factors influencing the final yield of this compound?

The success of this synthesis hinges on three primary factors:

  • Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will react with and deactivate the catalyst, halting the reaction.[3]

  • Purity of Reagents: High-purity, anhydrous fluorobenzene and propanoyl chloride are essential for preventing side reactions and ensuring catalyst efficiency.

  • Temperature Control: Reaction temperature must be carefully managed to ensure a reasonable reaction rate without promoting the formation of unwanted byproducts.

Troubleshooting Guide: Common Synthesis Issues

Issue 1: Very Low or No Product Yield

Q: My reaction has run to completion, but TLC/GC analysis shows little to no desired product. What went wrong?

This is the most common issue and almost always points to problems with the reaction setup or reagents.

  • Root Cause A: Deactivated Lewis Acid Catalyst

    • Explanation: Aluminum chloride (AlCl₃) and other Lewis acids are potent desiccants that react violently with water. This hydrolysis not only consumes the catalyst but also generates HCl and aluminum hydroxides, rendering it inactive for the Friedel-Crafts reaction. Exposure to atmospheric moisture during storage or transfer is sufficient to cause deactivation.

    • Solution:

      • Use Fresh Catalyst: Always use a freshly opened container of anhydrous AlCl₃ or a portion from a properly stored container in a desiccator. Clumped or discolored AlCl₃ is a sign of hydration and should be discarded.

      • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.[3]

      • Proper Handling: Weigh and transfer the catalyst quickly to minimize its exposure to air.

  • Root Cause B: Impure or Wet Reagents/Solvents

    • Explanation: Similar to catalyst deactivation, any moisture in the fluorobenzene, propanoyl chloride, or solvent will consume the catalyst. Propanoyl chloride can also hydrolyze to propionic acid, which will not participate in the reaction.

    • Solution:

      • Purify Reagents: Use freshly distilled fluorobenzene and propanoyl chloride.

      • Use Anhydrous Solvents: If a solvent is used (e.g., dichloromethane, carbon disulfide), ensure it is of an anhydrous grade and stored over molecular sieves.

  • Root Cause C: Incorrect Stoichiometry

    • Explanation: Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid catalyst, not a catalytic amount. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃. This complex deactivates the catalyst, preventing it from facilitating further reactions.[2]

    • Solution: Ensure at least 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the limiting reagent (typically propanoyl chloride).

Issue 2: High Proportion of Isomeric Impurities

Q: I have obtained a product, but the yield of the desired 2'-fluoro isomer is low, with significant contamination from the 4'-fluoro isomer. How can I improve regioselectivity?

While the para (4'-) isomer is thermodynamically favored, kinetic conditions can be manipulated to influence the ortho/para ratio.

  • Root Cause A: High Reaction Temperature

    • Explanation: Higher temperatures provide more energy to overcome the steric barrier at the ortho position, potentially increasing the formation of the 2'-fluoro isomer. However, for many syntheses where the para isomer is the target, lower temperatures enhance selectivity.

    • Solution: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent. Allow the reaction to warm to room temperature slowly.

  • Root Cause B: Choice of Catalyst and Solvent

    • Explanation: The bulkiness of the catalyst-acylating agent complex can influence steric interactions. Different Lewis acids and solvents can alter the size of this complex and affect the ortho/para ratio.

    • Solution: While AlCl₃ is standard, experimenting with other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnO) under optimized conditions may offer different selectivity profiles.[2]

Issue 3: Difficult Product Purification

Q: The crude product is a dark, viscous oil that is difficult to purify by distillation. What causes this and how can it be prevented?

  • Root Cause: Side Reactions and Polymerization

    • Explanation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of polymeric or tar-like side products. The presence of impurities in the starting materials can also contribute to this.

    • Solution:

      • Strict Temperature Control: Do not allow the reaction temperature to rise uncontrollably, especially during the initial exothermic addition.

      • Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it once the limiting reagent has been consumed. Over-running the reaction provides no benefit and increases the likelihood of side product formation.

      • Proper Work-up: Ensure the post-reaction work-up is performed correctly. Quenching the reaction by slowly adding the mixture to ice-cold dilute HCl will decompose the aluminum chloride-ketone complex and separate the inorganic salts into the aqueous layer.[3]

Optimized Synthesis Protocol & Workflow

This protocol details a standard laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Charging Reagents: In the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Add anhydrous fluorobenzene (3.0 eq.) via a syringe.

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add propanoyl chloride (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Caution: This process is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the resulting crude oil by vacuum distillation (boiling point approx. 89-91 °C at 12 mmHg) to yield this compound as a clear liquid.[1]

Data Summary: Influence of Reaction Parameters
ParameterConditionExpected Effect on Yield/PurityRationale
Catalyst Molar Ratio < 1.0 eq.Drastically reduced yieldInsufficient catalyst to drive the reaction to completion due to product complexation.[2]
1.1 - 1.3 eq.Optimal yieldStoichiometric amount accounts for both catalytic action and product complexation.
Temperature 0 - 5 °CHigher selectivity, slower rateFavors the sterically less hindered para product and minimizes side reactions.
> 40 °CLower selectivity, risk of byproductsIncreased rate but can lead to isomerization and decomposition.[3]
Reaction Atmosphere AirVery low to no yieldMoisture in the air rapidly deactivates the Lewis acid catalyst.
Inert (N₂ or Ar)Optimal yieldPrevents catalyst deactivation by excluding atmospheric moisture.[3]
Visualizing the Process

Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation reagents Propanoyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) [CH₃CH₂CO]⁺ + [AlCl₄]⁻ reagents->acylium Formation of Electrophile sigma_complex Sigma Complex (Arenium Ion Intermediate) acylium->sigma_complex Electrophilic Attack fluorobenzene Fluorobenzene fluorobenzene->sigma_complex Electrophilic Attack product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation (Restores Aromaticity) final_product This compound (after workup) product_complex->final_product Aqueous Workup

Caption: Formation of the acylium ion electrophile followed by electrophilic attack on fluorobenzene.

Experimental Workflow

Workflow Experimental Workflow for Synthesis setup 1. Assemble Dry Glassware under Inert Atmosphere (N₂) reagents 2. Charge Fluorobenzene and AlCl₃ setup->reagents cool 3. Cool to 0°C reagents->cool addition 4. Add Propanoyl Chloride Dropwise (0-10°C) cool->addition react 5. Stir at Room Temperature (Monitor by TLC/GC) addition->react quench 6. Quench Reaction in Ice/HCl react->quench extract 7. Extract with Organic Solvent quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Vacuum Distillation dry->purify

Caption: Step-by-step workflow from reaction setup to final product purification.

References

Troubleshooting guide for 2'-Fluoropropiophenone reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated aromatic ketone. We will explore the underlying chemical principles of the common synthetic routes and provide field-proven, actionable solutions to overcome reaction failures.

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). This guide will focus primarily on troubleshooting this pathway, with additional considerations for alternative organometallic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Friedel-Crafts reaction has a very low yield or failed completely. What are the most common causes?

This is the most frequent issue encountered. Low or no yield in a Friedel-Crafts acylation can almost always be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.

Answer:

Several factors are critical for the success of a Friedel-Crafts acylation. The most common culprits for low yields include:

  • Catalyst Inactivity (Moisture Contamination): The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] AlCl₃ is highly hygroscopic and will react readily with any water in the glassware, solvent, or reagents. This reaction hydrolyzes AlCl₃ into aluminum hydroxide (Al(OH)₃) and HCl, rendering it inactive as a catalyst.[2] Even trace amounts of moisture can significantly impact the reaction.

    • Causality: The reaction mechanism requires AlCl₃ to coordinate with the propionyl chloride to generate the highly electrophilic acylium ion.[3] If the catalyst is consumed by water, this essential first step cannot occur, and the reaction will not proceed.[4][5]

  • Insufficient Catalyst Loading: The ketone product (this compound) is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst.[6] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more propionyl chloride.

    • Causality: Because of this product-catalyst complexation, Friedel-Crafts acylation reactions often require stoichiometric amounts (or even a slight excess) of the Lewis acid catalyst, rather than a truly "catalytic" amount.[1][6] If you use too little catalyst, the reaction will stop once all the available catalyst is complexed by the initial product formed.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, the acylation of a moderately deactivated ring like fluorobenzene may require gentle heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.

  • Poor Reagent Quality: The purity of fluorobenzene and propionyl chloride is critical. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.[1]

Troubleshooting Workflow: Low/No Yield

// Nodes Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Step 1: Verify Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Step 2: Assess Catalyst Activity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Step 3: Optimize Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Step 4: Evaluate Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"];

MoistureSolution [label="Implement Strict Anhydrous Protocol\n(See Protocol 2)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CatalystSolution1 [label="Use Fresh, Free-Flowing AlCl₃\n(Not Clumped)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CatalystSolution2 [label="Ensure >1.0 Stoichiometric Equivalent\nof AlCl₃", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TempSolution [label="Perform Incremental Temperature\nIncreases (e.g., RT -> 40°C -> 60°C)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentSolution [label="Purify Reagents\n(Distill Fluorobenzene & Propionyl Chloride)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Outcome [label="Reaction Success", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckMoisture; CheckMoisture -> MoistureSolution [label="Moisture suspected"]; MoistureSolution -> CheckCatalyst [style=dashed];

CheckMoisture -> CheckCatalyst [label="Conditions were dry"]; CheckCatalyst -> CatalystSolution1 [label="Catalyst old/clumped"]; CheckCatalyst -> CatalystSolution2 [label="<1.0 equivalent used"]; CatalystSolution1 -> CheckTemp [style=dashed]; CatalystSolution2 -> CheckTemp [style=dashed];

CheckCatalyst -> CheckTemp [label="Catalyst is fresh\n& stoichiometric"]; CheckTemp -> TempSolution [label="Reaction stalled at RT"]; TempSolution -> CheckReagents [style=dashed];

CheckTemp -> CheckReagents [label="Temperature optimized"]; CheckReagents -> ReagentSolution; ReagentSolution -> Outcome [style=dashed];

// Invisible edges for alignment {rank=same; CheckMoisture; MoistureSolution} {rank=same; CheckCatalyst; CatalystSolution1; CatalystSolution2} {rank=same; CheckTemp; TempSolution} {rank=same; CheckReagents; ReagentSolution} } Caption: A stepwise workflow for troubleshooting low yields.

Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity?

Answer:

The fluorine atom on fluorobenzene is an ortho, para-directing group due to its ability to donate lone-pair electron density into the aromatic ring via resonance, which stabilizes the intermediate arenium ion. [7]However, because fluorine is also highly electronegative, it deactivates the ring towards electrophilic aromatic substitution overall. The acylation should strongly favor the para-substituted product (4'-Fluoropropiophenone) over the ortho-substituted product (this compound) primarily due to steric hindrance from the bulky acyl group.

If you are observing significant amounts of the ortho isomer or other byproducts, consider the following:

  • Reaction Temperature: Higher reaction temperatures can sometimes overcome the steric barrier and lead to a higher proportion of the ortho product. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve para selectivity.

  • Choice of Solvent: While less common in acylation than alkylation, the solvent can influence regioselectivity. [5]Non-polar solvents may favor one isomer over another. However, for practical purposes, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.

  • Polyacylation is Unlikely: A key advantage of Friedel-Crafts acylation over alkylation is that the product (an aryl ketone) is deactivated towards further substitution. [8]The acyl group is strongly electron-withdrawing, making the product ring much less nucleophilic than the starting fluorobenzene. Therefore, the formation of di-acylated products is generally not a significant concern.

The primary product in your reaction should be 4'-Fluoropropiophenone. The target molecule, this compound, is the minor, sterically hindered product. If this compound is your desired product, you may need to investigate alternative synthetic routes, as achieving high selectivity via Friedel-Crafts is challenging.

Reaction Mechanism & Regioselectivity

G

Caption: Mechanism showing the formation of ortho and para products.

Question 3: My work-up is difficult, and I'm getting emulsions or losing product. What is the correct procedure?

Answer:

A proper work-up is crucial for isolating the product and is a common source of yield loss. The primary challenge is the quenching of the large amount of aluminum chloride.

  • Quenching: The reaction mixture, which contains the AlCl₃-ketone complex, must be quenched to break up the complex and remove the aluminum salts. [9]The standard and most effective method is to pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). [10][11] * Causality: This is a highly exothermic process. Using ice controls the temperature, while the acid ensures the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydro-chloro species. Quenching with water alone can precipitate gelatinous aluminum hydroxide, which is very difficult to separate and often leads to intractable emulsions. [10]

  • Extraction: After quenching, the product needs to be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Problem: Emulsions: If an emulsion forms between the aqueous and organic layers, it can be broken by adding a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, forcing the separation of the two phases.

  • Washing: The combined organic layers should be washed sequentially with:

    • Dilute HCl (to remove any remaining basic impurities).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid). Be cautious as this can generate CO₂ gas, so vent the separatory funnel frequently.

    • Brine (to remove the bulk of the water from the organic layer).

  • Drying and Purification: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed by rotary evaporation. The crude product can then be purified, typically by vacuum distillation or column chromatography. [12][13]

Protocols & Methodologies

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.

Reagents & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene (anhydrous)

  • Propionyl Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask with stir bar

  • Addition funnel

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. [11]5. After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise via the addition funnel over 20-30 minutes. An exothermic reaction may be observed. [9]6. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC or GC.

  • For work-up, see Question 3 and proceed with an acidic ice quench.

ParameterRecommended ValueRationale
Catalyst Stoichiometry 1.1 - 1.3 equivalentsTo compensate for complexation with the ketone product. [6]
Temperature 0 °C to Room TempControls exothermicity and improves regioselectivity. [1]
Solvent Anhydrous DCM/DCEInert solvent for reagents; must be scrupulously dry. [5]
Quenching Agent Ice / conc. HClPrevents formation of Al(OH)₃ and breaks emulsions. [10]
Protocol 2: Ensuring Anhydrous (Dry) Reaction Conditions
  • Glassware: All glassware (flask, condenser, addition funnel, stir bar) should be oven-dried at >120 °C for at least 4 hours and assembled hot, then allowed to cool under a stream of dry nitrogen or argon. [5]2. Solvents: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

  • Reagents: Use freshly opened bottles of high-purity reagents. Liquid reagents like fluorobenzene and propionyl chloride can be distilled from a suitable drying agent if their purity is in doubt.

  • Catalyst: Aluminum chloride should be a fine, free-flowing powder. If it is clumpy or discolored, it has likely been compromised by moisture and should not be used. [5]Weigh and transfer the catalyst quickly to minimize atmospheric exposure.

Alternative Synthetic Routes: A Brief Overview

While Friedel-Crafts acylation is common, other methods exist, each with its own set of challenges.

  • Grignard Reaction: The reaction of a fluorophenylmagnesium halide (e.g., 2-fluorophenylmagnesium bromide) with propionyl chloride can, in principle, yield this compound.

    • Major Challenge: Grignard reagents are highly reactive and can add to the ketone product as soon as it is formed, leading to a tertiary alcohol as a significant byproduct. [14][15]The reaction is difficult to stop at the ketone stage without special conditions or less reactive organometallic reagents (like organocuprates). [16]

  • Organolithium Reaction: Organolithium reagents are even more reactive than Grignards and present similar, if not more severe, challenges with over-addition. [17][18]However, specific lithium-halogen exchange methods can be used to generate the required organolithium species. [19]

References

Technical Support Center: Purification of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2'-Fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a yellow to brown oil. What is the likely cause of the color?

A1: The coloration in crude this compound typically arises from polymeric or high-molecular-weight byproducts formed during synthesis. In Friedel-Crafts acylations, harsh conditions can lead to side reactions. In Grignard syntheses, impurities in the reagents or exposure to air can generate colored species. While the color itself may not always indicate a high level of impurities, it is a clear sign that purification is necessary.

Q2: I'm observing a second major peak in the GC-MS of my crude product. What could it be?

A2: The identity of the second peak largely depends on your synthetic route:

  • Friedel-Crafts Acylation of Fluorobenzene: The most probable isomeric impurity is 4'-Fluoropropiophenone . The fluorine atom is an ortho-, para-director, and while the ortho-product (your desired compound) is often favored, the formation of the para-isomer is a common side reaction.[1]

  • Grignard Reaction with 2-Fluorobenzonitrile: A significant peak could be unreacted 2-Fluorobenzonitrile . Another possibility is the corresponding imine intermediate , resulting from incomplete hydrolysis of the initial Grignard adduct. This imine can be hydrolyzed to the desired ketone with a more rigorous acidic workup.[2][3]

Q3: Can I purify this compound by simple distillation?

A3: Simple distillation is often insufficient for achieving high purity, especially if isomeric impurities like 4'-Fluoropropiophenone are present, as their boiling points are likely to be very close. Vacuum distillation is a more effective technique for separating your product from less volatile impurities and can be a good initial purification step. However, for isomers with close boiling points, fractional vacuum distillation or chromatography will be necessary.[4]

Q4: Is this compound stable to standard purification techniques?

A4: this compound is a relatively stable ketone. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential degradation or side reactions. During silica gel chromatography, the slightly acidic nature of standard silica can be a concern for highly sensitive compounds, but this compound is generally stable under these conditions. If you suspect acid-catalyzed degradation, using deactivated or neutral silica gel is a good precaution.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers (2'- vs. 4'-Fluoropropiophenone)

Symptoms:

  • GC or HPLC analysis shows two closely eluting peaks.

  • NMR spectroscopy reveals a complex aromatic region with overlapping signals.

Root Cause Analysis: The similar polarity and boiling points of 2'- and 4'-Fluoropropiophenone make their separation challenging by standard distillation.

Solutions:

  • Fractional Vacuum Distillation: A distillation apparatus with a long, efficient fractionating column (e.g., a Vigreux or packed column) under high vacuum can enhance separation. Careful control of the reflux ratio and a slow distillation rate are critical.

  • Preparative Chromatography:

    • Normal-Phase Flash Chromatography: This is often the most effective method. A long column with high-quality silica gel and a shallow solvent gradient will provide the best resolution.

    • Reverse-Phase Chromatography: While less common for this type of separation, it can be effective. A C18 or a more polar stationary phase like a cyano- or phenyl-based column could offer different selectivity.

Data-Driven Decision Making: Solvent System Selection for Flash Chromatography

Solvent System (Hexane/Ethyl Acetate)ObservationRecommendation
95:5Good separation, but long elution time.A good starting point. Can be optimized by slowly increasing the polarity.
90:10Faster elution, but reduced separation.May be suitable for less stringent purity requirements or as a starting point for gradient elution.
85:15Co-elution of isomers.Too polar. Reduce the ethyl acetate concentration.
Issue 2: Presence of Nitrogen-Containing Impurities (from Grignard Route)

Symptoms:

  • A peak corresponding to the mass of the imine intermediate in the GC-MS.

  • Broad signals in the NMR spectrum, potentially from the N-H of the imine or amine byproducts.

Root Cause Analysis: Incomplete hydrolysis of the magnesium iminate salt formed after the Grignard addition to 2-fluorobenzonitrile.

Solutions:

  • Acidic Workup Optimization:

    • After quenching the Grignard reaction with a saturated aqueous solution of ammonium chloride, perform an additional wash with dilute hydrochloric acid (e.g., 1 M HCl).

    • Stir the organic layer with the acidic aqueous layer for a sufficient time (e.g., 30-60 minutes) to ensure complete hydrolysis of the imine.

    • Monitor the disappearance of the imine intermediate by TLC or GC-MS.

Workflow for Complete Imine Hydrolysis

start Crude Reaction Mixture (Post-Grignard Quench) wash1 Wash with sat. NH4Cl(aq) start->wash1 wash2 Wash with 1M HCl(aq) wash1->wash2 monitor Monitor by TLC/GC-MS wash2->monitor Check for imine extract Aqueous Extraction monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product Crude this compound (Imine-free) concentrate->product

Caption: Workflow for ensuring complete hydrolysis of the imine intermediate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is optimized for separating this compound from its 4'-isomer and other less polar impurities.

1. Preparation of the Column:

  • Select a glass column with a diameter appropriate for the amount of crude material (a ratio of 1:30 to 1:100 of crude material to silica gel by weight is recommended).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial eluting solvent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the column carefully to avoid air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.

  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the packed column.

3. Elution:

  • Begin elution with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Collect fractions and monitor by TLC (staining with potassium permanganate or visualization under UV light).

  • If separation is not achieved, a very shallow gradient can be employed (e.g., slowly increasing to 95:5 Hexane:Ethyl Acetate).

4. Product Isolation:

  • Combine the pure fractions as determined by TLC or GC analysis.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for removing high-boiling impurities or as a bulk purification step before chromatography.

1. Apparatus Setup:

  • Use a short-path distillation apparatus for small quantities to minimize losses.

  • Ensure all glassware is dry and the system can hold a high vacuum.

  • Use a well-insulated distillation head.

2. Distillation:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using an oil bath.

  • Collect a forerun of any low-boiling impurities.

  • Collect the main fraction at the expected boiling point (95-99 °C at 19 mmHg).

Logical Flow for Purification Strategy

crude Crude this compound analysis Initial Purity Analysis (GC-MS, NMR) crude->analysis decision Purity > 95%? analysis->decision distillation Vacuum Distillation decision->distillation No final_product Pure this compound decision->final_product Yes chromatography Flash Chromatography distillation->chromatography Isomers Present distillation->final_product High-boiling impurities removed chromatography->final_product analysis2 Final Purity Analysis final_product->analysis2

Caption: Decision-making workflow for the purification of this compound.

References

Analytical techniques for identifying impurities in 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, quality control analysts, and drug development professionals involved in the analysis of 2'-Fluoropropiophenone. The objective is to provide robust, field-tested methodologies and practical troubleshooting advice for the identification and quantification of process-related and degradation impurities. Our approach is grounded in established regulatory principles to ensure data integrity and compliance.

The Imperative of Impurity Profiling

This compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this raw material directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the control of impurities.[1][2] The ICH Q3A(R2) guideline specifically outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances, making a thorough analytical investigation non-negotiable.[3] Impurities can arise from numerous sources, including starting materials, synthetic by-products, intermediates, degradation products, and residual reagents or catalysts.[2][4]

Regulatory Thresholds for Impurities

Understanding the action thresholds is critical for any analytical campaign. These thresholds, dictated by the maximum daily dose of the final API, determine whether an impurity needs to be simply reported, structurally identified, or toxicologically qualified.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[3]
Common Potential Impurities in this compound

Based on common synthetic routes (e.g., Friedel-Crafts propionylation of fluorobenzene), the following impurities are plausible. A robust analytical method must be able to separate and detect these species.

Impurity ClassPotential CompoundRationale
Isomeric By-products 3'-FluoropropiophenoneResult of non-selective acylation at the meta-position.
4'-FluoropropiophenoneResult of non-selective acylation at the para-position.
Starting Material FluorobenzeneUnreacted starting material carried through the process.
Reagents/Intermediates Propionic Anhydride / Propionyl ChlorideUnreacted acylating agent or related species.
Over-reaction Products Di-propionyl fluorobenzene isomersSubsequent acylation of the product ring.
Degradation Products 2'-Fluorobenzoic acidOxidative cleavage of the propionyl side chain.

General Workflow for Impurity Identification

A systematic approach is essential for efficiently moving from an unknown purity profile to a validated control strategy. The following workflow outlines the key stages.

Impurity Identification Workflow cluster_0 Phase 1: Screening & Detection cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Validation & Reporting Sample Sample Receipt (this compound Batch) Screen Initial Screening (HPLC-UV, GC-MS) Sample->Screen Prepare sample Detect Detect & Quantify Impurities (Relative to Main Peak) Screen->Detect Analyze data Compare Compare vs. Thresholds (ICH Q3A) Detect->Compare Impurity > 0.10%? Isolate Isolate Impurity (Prep-HPLC, if needed) Compare->Isolate Yes (Identify) Validate Method Validation (ICH Q2(R1)) Compare->Validate No (Report Only) Elucidate Structure Elucidation (MS, NMR) Isolate->Elucidate Obtain pure fraction Elucidate->Validate Confirm structure Report Final Report & Specification Validate->Report Document results

Caption: High-level workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV) Guide

HPLC with UV detection is the workhorse technique for quantifying non-volatile organic impurities in pharmaceutical manufacturing.[5][6] Its high precision and resolving power make it ideal for separating structurally similar compounds like isomers.

Experimental Protocol: Reversed-Phase HPLC

This method provides a robust starting point for separating this compound from its common non-volatile impurities.

Scientist's Note: A C18 column is chosen for its broad applicability in retaining moderately polar to non-polar compounds like substituted propiophenones. The mobile phase combines acetonitrile (a strong organic solvent) with a phosphate buffer to maintain a consistent pH, which is crucial for reproducible retention times and preventing peak tailing of any acidic or basic species.[7]

  • Instrumentation & Materials

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile, Methanol, and water.

    • Potassium Phosphate Monobasic (KH₂PO₄).

    • Phosphoric Acid.

  • Solution Preparation

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of diluent to achieve a concentration of 0.5 mg/mL.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 245 nm (Propiophenones typically have a strong absorbance in this region).

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 40% B (Re-equilibration)

  • System Suitability Test (SST)

    • Before running samples, inject a standard solution five times. The system is deemed ready if:

      • Precision: Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.[8]

      • Tailing Factor: Tailing for the main peak is between 0.8 and 1.5.

      • Theoretical Plates: > 2000 for the main peak.

HPLC Troubleshooting & FAQs

HPLC Workflow Prep Prepare Mobile Phase & Sample Equilibrate Equilibrate System (Stable Baseline) Prep->Equilibrate Inject Inject SST / Sample Equilibrate->Inject Acquire Acquire Data (UV @ 245 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Report Calculate % Area & Assess vs. Limits Integrate->Report

Caption: Step-by-step HPLC-UV analysis workflow.

Q: My main peak is tailing excessively (Tailing Factor > 2.0). What should I do? A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase.

  • Cause 1: Silanol Interactions: Free silanol groups on the silica backbone can interact with basic analytes.

    • Solution: Lower the mobile phase pH (e.g., to 2.5) to protonate the silanols and reduce interaction. Ensure your buffer concentration is adequate (10-25 mM is typical).[7]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column.

    • Solution: Dilute your sample and re-inject.

  • Cause 3: Column Contamination/Age: The column may be fouled with strongly retained compounds.

    • Solution: Flush the column with a strong organic solvent (e.g., 100% Acetonitrile or Isopropanol). If this fails, the column may need replacement.[9]

Q: My retention times are drifting between injections. Why? A: Retention time stability is key for reliable identification. Drifting indicates a change in the system.

  • Cause 1: Inadequate Equilibration: The column was not fully equilibrated with the starting mobile phase conditions.

    • Solution: Increase the column equilibration time before the first injection. A stable baseline is a good indicator of equilibration.[9]

  • Cause 2: Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or if using online mixing, one of the solvent lines may have an issue.

    • Solution: Prepare fresh mobile phase. If using a gradient pump, purge all lines to remove air bubbles and ensure consistent flow.[10]

  • Cause 3: Temperature Fluctuation: The column temperature is not stable.

    • Solution: Ensure the column oven is on and set to the correct temperature. Unstable ambient temperatures can affect systems without a column thermostat.[10]

Q: I am seeing significant baseline noise or drift. A: A noisy or drifting baseline can interfere with the detection and integration of small impurity peaks.

  • Cause 1: Air Bubbles: Air in the pump or detector cell is a common culprit.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[9]

  • Cause 2: Contaminated Mobile Phase or Detector Cell:

    • Solution: Use high-purity solvents. Flush the detector cell with a strong, miscible solvent like methanol or isopropanol.[10]

  • Cause 3: Failing Detector Lamp: The UV lamp has a finite lifetime and may be losing energy.

    • Solution: Check the lamp energy via the system software. Replace if it is below the manufacturer's recommended level.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is the preferred technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products.[11][12] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established libraries (e.g., NIST).[13]

Experimental Protocol: GC-MS Analysis

This method is suitable for a general screen of volatile organic impurities.

Scientist's Note: A non-polar (5% phenyl) methylpolysiloxane column is a general-purpose column that separates compounds primarily based on their boiling points, making it ideal for an initial screening method. The temperature program starts low to resolve highly volatile compounds (like solvents) and ramps up to elute higher-boiling impurities.

  • Instrumentation & Materials

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • DB-5ms, HP-5ms, or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • High-purity Helium (carrier gas).

    • GC-grade Dichloromethane (DCM) or other suitable solvent.

  • Sample Preparation

    • Dissolve ~10 mg of this compound in 10 mL of DCM for a concentration of 1 mg/mL.

  • GC-MS Conditions

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temp: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C

    • Scan Range: 40 - 450 m/z

GC-MS Troubleshooting & FAQs

GCMS_Workflow SamplePrep Dissolve Sample in Volatile Solvent Inject Inject into GC SamplePrep->Inject Separate Separate by Volatility in GC Column Inject->Separate Ionize Ionize & Fragment (EI Source) Separate->Ionize DetectMS Detect Fragments (Mass Analyzer) Ionize->DetectMS Identify Compare Spectrum to NIST Library DetectMS->Identify

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2'-Fluoropropiophenone and 4'-Fluoropropiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Among the myriad of available building blocks, fluorinated propiophenones serve as versatile intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom onto the phenyl ring dramatically influences the molecule's electronic properties and reactivity.[3] This guide provides an in-depth comparative analysis of two common isomers: 2'-fluoropropiophenone and 4'-fluoropropiophenone, offering insights into their distinct behaviors in key organic reactions, supported by mechanistic explanations and practical experimental considerations.

Physicochemical and Spectroscopic Profile of the Isomers

A foundational understanding of the physical and spectroscopic characteristics of 2'- and 4'-fluoropropiophenone is paramount for their effective utilization. The positional difference of the fluorine atom leads to subtle yet measurable differences in their properties.

PropertyThis compound4'-Fluoropropiophenone
CAS Number 446-22-0456-03-1
Molecular Formula C₉H₉FOC₉H₉FO
Molecular Weight 152.17 g/mol 152.17 g/mol
Appearance Colorless to light orange/yellow clear liquidLight pink clear liquid
Boiling Point 89 - 91 °C/12 mmHg100-102 °C/22 mmHg
Density ~1.11 g/mL1.09-1.11 g/mL
Solubility Soluble in chloroform, methanol; not miscible in water.[4]Soluble in organic solvents.

Spectroscopic Fingerprints:

The location of the fluorine atom significantly influences the nuclear magnetic resonance (NMR) and mass spectrometry (MS) fragmentation patterns, providing a reliable means of differentiation.

  • ¹H NMR Spectroscopy: In 4'-fluoropropiophenone, the protons on the aromatic ring exhibit a characteristic symmetrical splitting pattern due to the para-substitution. In contrast, the ortho-substitution in this compound results in a more complex, asymmetrical pattern for the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the fluorine atom (C-F) shows a large coupling constant (¹JCF), a hallmark of organofluorine compounds. The position of this signal and the coupling patterns of the other aromatic carbons are distinct for each isomer.

  • Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectra of both isomers show a molecular ion peak at m/z 152. However, the fragmentation patterns can differ. For instance, the base peak for 4'-fluoropropiophenone is often observed at m/z 123, corresponding to the loss of an ethyl group, while this compound can exhibit a prominent fragment at m/z 95.[5][6]

The Dichotomy of Reactivity: Electronic and Steric Effects in Play

The divergent reactivity of 2'- and 4'-fluoropropiophenone can be rationalized by considering the interplay of electronic and steric effects imparted by the fluorine substituent. Fluorine is a unique element in organic chemistry, possessing a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).[2]

Reactivity at the Carbonyl Group

The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles.

  • 4'-Fluoropropiophenone: The fluorine atom at the para position exerts a strong -I effect, withdrawing electron density from the aromatic ring and, by extension, from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The +M effect of fluorine at the para position is less significant in this context.

  • This compound: The ortho-fluorine also exerts a -I effect, enhancing the electrophilicity of the carbonyl carbon. However, its close proximity to the carbonyl group introduces significant steric hindrance .[7] This steric impediment can hinder the approach of bulky nucleophiles, potentially leading to slower reaction rates compared to the 4'-isomer.

Reactivity at the α-Carbon: Enolization and Subsequent Reactions

Reactions at the α-carbon, such as halogenation and alkylation, proceed through an enol or enolate intermediate. The stability of this intermediate is crucial for the reaction rate.

  • Enolization: The rate-determining step in acid-catalyzed enolization is the removal of an α-proton.[8] The electron-withdrawing fluorine atom in both isomers increases the acidity of the α-protons, facilitating enolization.

  • This compound: The ortho-fluorine's inductive effect enhances the acidity of the α-protons. However, conformational effects may play a more significant role. For optimal orbital overlap and reactivity, the C-X (where X is a halogen) bond in α-haloketones is ideally orthogonal to the carbonyl group. In α-fluoroketones, this reactive conformation can be disfavored, potentially leading to lower than expected reactivity in some cases.[9]

  • 4'-Fluoropropiophenone: The para-fluorine's -I effect also increases the acidity of the α-protons, promoting enolization. With less steric hindrance around the α-carbon compared to the 2'-isomer, subsequent reactions of the enol/enolate may proceed more readily.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

While the propiophenone group is deactivating, forcing conditions can lead to electrophilic aromatic substitution on the phenyl ring. The fluorine atom's directing effects become critical in determining the regioselectivity of such reactions.

  • Fluorine as a Director: Halogens are deactivating yet ortho-, para-directing groups.[2] The lone pairs on the fluorine atom can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

  • 4'-Fluoropropiophenone: The para position is already occupied by the fluorine atom. The propiophenone group is a meta-director. Therefore, electrophilic attack is directed to the positions ortho to the fluorine and meta to the propiophenone group.

  • This compound: The ortho position is occupied by the fluorine atom. Both the fluorine (ortho-, para-directing) and the propiophenone (meta-directing) groups will influence the position of the incoming electrophile. The interplay of these directing effects can lead to a mixture of products.

Comparative Analysis in Key Organic Transformations

To provide a practical perspective, we will now compare the expected performance of 2'- and 4'-fluoropropiophenone in several common organic reactions. While direct side-by-side comparative studies are scarce, we can extrapolate from known principles and related experimental data.

Synthesis via Friedel-Crafts Acylation

Both isomers are typically synthesized via the Friedel-Crafts acylation of fluorobenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like AlCl₃.[10][11]

Caption: General scheme for the synthesis of fluoropropiophenone isomers.

The ortho/para ratio of the products is influenced by steric hindrance. The bulkier propionyl group will preferentially add to the less sterically hindered para position, generally leading to a higher yield of 4'-fluoropropiophenone .

α-Bromination: A Probe for Enolization and Reactivity

The acid-catalyzed α-bromination is a classic reaction that proceeds through an enol intermediate.[12]

Caption: Experimental workflow for α-bromination.

ReactionThis compound4'-FluoropropiophenoneMechanistic Rationale
α-Bromination Expected to be slowerExpected to be fasterThe ortho-fluorine in the 2'-isomer can sterically hinder the approach of the brominating agent to the enol double bond. Additionally, conformational effects may disfavor the most reactive enol geometry.

Experimental Protocol: General Procedure for α-Bromination

This protocol is adapted from the bromination of related acetophenone derivatives and should be optimized for the specific substrate.[13]

  • Dissolve the fluoropropiophenone isomer (1 equivalent) in a suitable solvent such as acetic acid.

  • Add a catalytic amount of a strong acid, such as HBr.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the reaction temperature (e.g., 0-25 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules

Both isomers are valuable precursors in the synthesis of pharmaceuticals.

  • 4'-Fluoropropiophenone is a key intermediate in the synthesis of Haloperidol , an antipsychotic medication.[3][14] It is also a precursor for various synthetic cathinone derivatives, which are often investigated for their psychoactive properties.[15]

  • This compound can also be used in the synthesis of novel pharmaceutical candidates and other specialty chemicals.[1] The ortho-fluoro substitution can be strategically employed to modulate the conformational preferences and metabolic stability of the final drug molecule.[1][16]

Conclusion and Future Perspectives

In the landscape of organic synthesis, 2'- and 4'-fluoropropiophenone, while constitutionally similar, exhibit a fascinating divergence in reactivity. The para-isomer, 4'-fluoropropiophenone , generally presents as the more reactive substrate in reactions involving nucleophilic attack at the carbonyl carbon and reactions at the α-carbon, primarily due to the absence of steric hindrance that encumbers its ortho-counterpart. Conversely, the steric bulk and unique electronic environment of the ortho-fluorine in This compound can be leveraged to achieve specific stereochemical outcomes or to modulate the physicochemical properties of the target molecule in drug discovery.

The choice between these two isomers is therefore not merely a matter of availability but a strategic decision based on the desired reaction outcome. As the demand for sophisticated fluorinated molecules continues to grow, a deeper understanding of the subtle yet profound effects of fluorine's position on the aromatic ring will undoubtedly fuel further innovation in synthetic chemistry and medicinal science.

References

Comparative study of different synthetic routes to 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2'-Fluoropropiophenone in Modern Chemistry

This compound is a versatile fluorinated ketone that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] As a key intermediate, the efficient and scalable synthesis of this compound is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is essential for its synthesis, purification, and characterization.

PropertyValue
CAS Number 446-22-0[3]
Molecular Formula C₉H₉FO[3]
Molecular Weight 152.17 g/mol [3]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 95-99 °C at 19 mmHg[3]
Density 1.102 g/mL at 25 °C[3]
Refractive Index n20/D 1.5043[3]
Solubility Soluble in chloroform and methanol. Not miscible in water.[3]

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three prominent methods: Friedel-Crafts Acylation, Grignard Reagent-based Synthesis, and Nucleophilic Fluorination.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Fluorobenzene Fluorobenzene Product This compound Fluorobenzene->Product PropionylChloride Propionyl Chloride PropionylChloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalyst HCl HCl AlCl3_cat AlCl₃

Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Mechanistic Considerations:

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of propionyl chloride with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, meaning the incoming acyl group will primarily add to the positions ortho and para to the fluorine. However, due to steric hindrance from the fluorine atom at the ortho position, the para-isomer (4'-Fluoropropiophenone) is often the major product. The ortho-isomer (this compound) is typically formed as a minor product. The ratio of ortho to para substitution is influenced by the choice of catalyst and reaction conditions.

Experimental Protocol (Adapted from general Friedel-Crafts procedures):

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add propionyl chloride (1.05 eq.) dropwise.

  • After stirring for 15 minutes, add fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation or column chromatography to isolate this compound.

Performance and Considerations:

ParameterAssessment
Yield Moderate. While specific yields for this compound are not readily available in the provided search results, a similar reaction involving the acylation of the more deactivated 1,2,4-trifluorobenzene reports a yield of 57.1%.[4] Yields for the acylation of fluorobenzene are expected to be in a similar or slightly higher range, but the formation of the para isomer will reduce the yield of the desired ortho product.
Purity The primary impurity is the 4'-Fluoropropiophenone isomer, which can be challenging to separate due to similar physical properties.
Scalability Readily scalable, as it is a common industrial process.
Reagents Readily available and relatively inexpensive.
Safety Aluminum chloride is highly corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. The reaction is exothermic and requires careful temperature control.
Route 2: Grignard Reagent-based Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. This route typically involves the reaction of an organomagnesium halide with a suitable electrophile, such as a nitrile or an aldehyde.

Reaction Scheme (via Nitrile):

cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product StartingMaterial 2-Fluorobenzonitrile Intermediate Imine Intermediate StartingMaterial->Intermediate Grignard Ethylmagnesium Bromide Grignard->Intermediate Hydrolysis Acidic Workup (H₃O⁺) Intermediate->Hydrolysis Product This compound Hydrolysis->Product cluster_reactants Reactants cluster_product Product StartingMaterial 2-Bromopropiophenone Product 2-Fluoropropiophenone StartingMaterial->Product FluorideSource Fluoride Source (e.g., Chiral Phosphonium Fluoride) FluorideSource->Product

References

A Comparative Guide to the Structural Validation of 2'-Fluoropropiophenone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible research. 2'-Fluoropropiophenone (CAS 446-22-0) serves as a versatile building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its utility is often linked to the strategic placement of the fluorine atom, which can significantly alter the molecule's pharmacokinetic and electronic properties. Therefore, rigorous structural validation is not merely a procedural step but a critical component of quality control and synthetic strategy.

This guide provides an in-depth, comparative analysis for validating the structure of this compound using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. By contrasting its expected spectral data with that of its non-fluorinated analog, propiophenone, we will illustrate the profound and predictable influence of the ortho-fluoro substituent, offering a clear and logical framework for structural elucidation.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

  • ¹H NMR Spectroscopy reveals the number of distinct proton environments, their relative quantities (via integration), and their proximity to neighboring protons (via spin-spin coupling).

  • ¹³C NMR Spectroscopy , typically acquired with proton decoupling, shows the number of unique carbon environments in a molecule. The chemical shift of each carbon provides insight into its hybridization and bonding.

  • The Fluorine Factor (¹⁹F) : The ¹⁹F nucleus, with 100% natural abundance and a spin of ½, is highly active in NMR. Its high electronegativity and its ability to couple with both ¹H and ¹³C nuclei over multiple bonds (nJHF and nJCF) introduce characteristic splitting patterns into the spectra.[2][3] These patterns serve as definitive markers for the presence and position of fluorine, making NMR an exceptionally powerful tool for analyzing fluorinated compounds.

Comparative Spectral Analysis: Propiophenone vs. This compound

To fully appreciate the spectral signatures of this compound, it is instructive to first examine the NMR data for its parent compound, propiophenone. The absence of the fluorine atom provides a clean baseline for understanding the fundamental structure.

Baseline: Propiophenone (CAS 93-55-0)

Propiophenone is a simple aromatic ketone consisting of a phenyl ring attached to a propanoyl group.[4] Its structure is straightforward to confirm with NMR.

Diagram 1: Molecular Structure of Propiophenone A diagram illustrating the chemical structure of propiophenone with carbons and protons labeled for NMR assignment.

Expected ¹H NMR of Propiophenone: The spectrum is characterized by three main regions:

  • Aliphatic Protons: A triplet corresponding to the methyl group (CH₃, β) and a quartet for the methylene group (CH₂, α). The coupling between them (³JHH) results in this classic ethyl pattern.

  • Aromatic Protons: The five protons on the phenyl ring produce complex signals. The protons ortho to the carbonyl group (H2', H6') are deshielded and appear furthest downfield, while the meta (H3', H5') and para (H4') protons appear at slightly higher fields.[5]

Expected ¹³C NMR of Propiophenone: The proton-decoupled spectrum shows distinct signals for each carbon:

  • Carbonyl Carbon: The most deshielded signal, typically appearing around 200 ppm.[6]

  • Aromatic Carbons: Four signals for the six aromatic carbons due to symmetry (C1', C2'/C6', C3'/C5', C4').

  • Aliphatic Carbons: Two signals for the methylene (Cα) and methyl (Cβ) carbons.

The Subject: this compound

Introducing a highly electronegative fluorine atom at the ortho (C2') position dramatically and predictably alters the NMR spectra. These changes are the key to validating the structure.

Diagram 2: Molecular Structure of this compound A diagram showing the chemical structure of this compound, highlighting key through-bond couplings to the fluorine atom.

Predicted ¹H NMR of this compound:

  • Aliphatic Protons: The ethyl group (CH₂CH₃) signals (quartet and triplet) will remain, but their chemical shifts may be slightly altered due to changes in the overall electronic structure.

  • Aromatic Protons: This region becomes highly diagnostic. The symmetry of the ring is broken, resulting in four distinct aromatic proton signals.

    • H6': This proton is ortho to the carbonyl group and meta to the fluorine. It will appear as a doublet of doublets due to coupling with H5' (³JHH, ortho-coupling) and the fluorine (⁴JHF, meta-coupling).

    • H3', H4', H5': These protons will show complex splitting patterns due to ortho-, meta-, and fluoro-coupling (³JHF, ⁴JHF, ⁵JHF). The proton ortho to the fluorine (H3') is expected to show the largest H-F coupling constant.[7]

Predicted ¹³C NMR of this compound: The key feature is the presence of carbon-fluorine (C-F) couplings, which split the carbon signals into doublets. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.[8]

  • C2' (ipso-carbon): The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-320 Hz, and will be significantly shifted downfield.[8]

  • C1' and C3': These carbons, two bonds away from the fluorine, will show smaller two-bond coupling constants (²JCF).

  • C6' and C4': These carbons, three and four bonds away, will show even smaller three- and four-bond couplings (³JCF and ⁴JCF).[9]

  • Carbonyl and Aliphatic Carbons: The carbonyl carbon (C=O) and the alpha-carbon (Cα) may also show small long-range couplings to fluorine (³JCF and ⁴JCF, respectively).

Experimental Protocols and Data Visualization

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate data acquisition parameters.[10]

Protocol 1: NMR Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid signals from contaminants.[1]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.[11][12] Note that solvent choice can influence chemical shifts.[13][14][15][16]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-40 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[17]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra.[18]

  • Transfer: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 scans.[17][19]

  • ¹³C{¹H} NMR Acquisition (Proton-Decoupled):

    • Pulse Program: Standard proton-decoupled single-pulse with NOE ('zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.[20]

    • Number of Scans: 1024 scans (adjust as needed based on concentration).

Diagram 3: Experimental Workflow for NMR Analysis A flowchart outlining the key stages from sample preparation to final structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep1 Weigh Sample (5-40 mg) Prep2 Dissolve in CDCl₃ (~0.6 mL) with TMS Prep1->Prep2 Prep3 Filter and Transfer to NMR Tube Prep2->Prep3 Acq1 Lock & Shim Spectrometer Prep3->Acq1 Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C{¹H} Spectrum Acq1->Acq3 Analysis1 Process Spectra (FT, Phase, Baseline) Acq2->Analysis1 Acq3->Analysis1 Analysis2 Assign Signals (Shifts, Multiplicity) Analysis1->Analysis2 Analysis3 Analyze J-Couplings (¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) Analysis2->Analysis3 Analysis4 Compare to Analog (Propiophenone) Analysis3->Analysis4 Validation Confirm Structure Analysis4->Validation

Summary of Predicted Data and Validation

The following tables summarize the expected NMR data, providing a clear guide for spectral interpretation.

Table 1: Comparison of Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentPropiophenoneThis compoundKey Differentiator
CH₃ (β) ~1.2 ppm (t, ³JHH ≈ 7.5 Hz)~1.2 ppm (t, ³JHH ≈ 7.5 Hz)Minimal change expected.
CH₂ (α) ~3.0 ppm (q, ³JHH ≈ 7.5 Hz)~3.1 ppm (q, ³JHH ≈ 7.5 Hz)Possible slight downfield shift.
H3', H4', H5' ~7.4-7.6 ppm (m)~7.1-7.6 ppm (m)Complex multiplets, distinct signals.
H2', H6' ~7.9 ppm (m)H6': ~7.8 ppm (m)H2' absent; H6' shows coupling to ¹⁹F.
- -H3': Shows large ortho ³JHF.Presence of H-F coupling.

Note: 't' = triplet, 'q' = quartet, 'm' = multiplet. Chemical shifts are estimates.

Table 2: Comparison of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AssignmentPropiophenoneThis compoundKey Differentiator
CH₃ (β) ~8 ppm~8 ppmMinimal change expected.
CH₂ (α) ~32 ppm~36 ppmMay show small ⁴JCF coupling.
C4' ~129 ppm~125 ppmShows small ⁴JCF coupling.
C5' ~128 ppm~134 ppmShows small ⁵JCF coupling.
C6' ~128 ppm~130 ppmShows ³JCF coupling (~3-5 Hz).
C3' ~128 ppm~117 ppmShows ²JCF coupling (~10-15 Hz).
C1' ~137 ppm~125 ppmShows ²JCF coupling (~20-25 Hz).
C2' ~128 ppm~161 ppmLarge ¹JCF coupling (~250 Hz).
C=O ~200 ppm~198 ppmMay show small ³JCF coupling.

Note: Chemical shifts are estimates. The most definitive proof is the characteristic JCF coupling constants.

Conclusion

The structural validation of this compound by NMR spectroscopy is a robust and definitive process. The analysis hinges on the predictable and significant influence of the ortho-fluoro substituent. In the ¹H NMR spectrum, the loss of aromatic symmetry and the appearance of distinct ¹H-¹⁹F coupling patterns are key indicators. However, the most unambiguous evidence lies in the ¹³C NMR spectrum. The presence of a large one-bond C-F coupling constant (¹JCF > 240 Hz) for the carbon at the C2' position, along with a cascade of smaller, long-range couplings to adjacent carbons, provides an irrefutable fingerprint of the molecule's structure. By comparing these features against the simpler spectrum of propiophenone, researchers can confidently and precisely confirm the identity and purity of this important synthetic intermediate.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2'-Fluoropropiophenone

This compound is an aromatic ketone that serves as a key intermediate or precursor in various organic syntheses, including the development of pharmaceutical compounds.[1][2][3] The purity and concentration of this intermediate are critical quality attributes that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and validated analytical methods are paramount for its quantification and impurity profiling.

In a dynamic drug development environment, it is not uncommon for different analytical methods to be used across various stages—from initial process development to final quality control (QC) release testing. For instance, a highly specific and sensitive GC-MS method might be used for initial characterization and impurity identification, while a faster, high-throughput HPLC method may be preferred for routine QC analysis.[4][5] This introduces a critical challenge: ensuring that the data generated by these different methods are equivalent and interchangeable.

This is where cross-validation becomes essential. Cross-validation is the formal process of demonstrating that two or more validated analytical procedures can be used for the same intended purpose and will produce comparable results.[6][7][8] This guide will walk through the individual validation of two orthogonal methods—GC-MS and Reverse-Phase HPLC (RP-HPLC)—for analyzing this compound, followed by a detailed protocol for their cross-validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]

Rationale for Method Selection: An Orthogonal Approach

To ensure a comprehensive analytical assessment, we have selected two powerful, yet fundamentally different, analytical techniques. This "orthogonal" approach, where methods rely on different scientific principles, provides a much higher degree of confidence in the analytical results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile compounds that are thermally stable. Separation occurs in the gas phase based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific detection and structural confirmation based on the mass-to-charge ratio of fragmented ions, making it an excellent tool for identification and quantification.[1][5][11]

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): As the workhorse of the pharmaceutical industry, RP-HPLC separates compounds in the liquid phase based on their hydrophobicity.[12][13] this compound, with its aromatic ring and ketone functional group, possesses a strong UV chromophore, allowing for sensitive detection and quantification using a diode-array detector (DAD) or a standard UV detector.[14][15] This method is robust, highly reproducible, and ideal for routine analysis in a QC setting.

The cross-validation of a gas-phase separation/mass-based detection method against a liquid-phase separation/UV-absorbance-based detection method provides a rigorous test of data equivalency.

Method Validation: Establishing Performance Characteristics

Before any cross-validation can be performed, each analytical method must be independently validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R2) guidelines.[6][9][10]

Method 1: GC-MS Validation Protocol

Causality Behind Experimental Choices: The choice of a DB-5ms column is based on its versatile, low-polarity stationary phase, which is ideal for general-purpose separation of aromatic compounds. A split injection is used to prevent column overloading and ensure sharp peaks for this high-concentration analyte. The temperature program is designed to provide a sufficient separation window between the solvent, the analyte, and any potential impurities. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.

Experimental Protocol: GC-MS

  • System Preparation:

    • Instrument: Agilent GC-MS System (or equivalent).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector: 250°C, Split ratio 50:1, Injection volume 1 µL.

    • Oven Program: Start at 100°C (hold 1 min), ramp to 250°C at 20°C/min, hold for 2 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C (EI, 70 eV).

    • MS Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 123, 95, 152) and Scan (m/z 40-300) for specificity.

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with Methanol.

    • Calibration Standards: Prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL by serial dilution of the stock standard in Methanol.

    • Sample Preparation: Accurately weigh a sample containing this compound and dissolve in Methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • System Suitability Test (SST):

    • Inject the mid-point calibration standard (50 µg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0.

Invented Validation Data Summary: GC-MS

Validation ParameterResultAcceptance Criteria
Specificity No interference observed from blank or placebo at the retention time of the analyte. Peak purity index > 0.999.No co-eluting peaks; peak purity must pass.
Linearity (1-100 µg/mL) Correlation Coefficient (r²) = 0.9995r² ≥ 0.999
Range 1.0 - 100 µg/mLDemonstrated linearity, accuracy, and precision.
Accuracy (Recovery) Low QC (5 µg/mL): 99.5%Mid QC (50 µg/mL): 101.2%High QC (80 µg/mL): 99.8%98.0% - 102.0% recovery.
Precision (Repeatability) RSD = 0.8% (n=6 at 50 µg/mL)RSD ≤ 2.0%
Precision (Intermediate) RSD = 1.3% (different day, different analyst)RSD ≤ 3.0%
Limit of Detection (LOD) 0.2 µg/mL (S/N = 3:1)Report value.
Limit of Quantitation (LOQ) 0.7 µg/mL (S/N = 10:1)Report value.
Robustness %RSD < 5% for minor changes in oven ramp rate and flow rate.System suitability must pass.
Method 2: RP-HPLC-UV Validation Protocol

Causality Behind Experimental Choices: A C18 column is the standard choice for reverse-phase chromatography of moderately polar aromatic compounds.[13] The mobile phase composition (Acetonitrile and Water) is selected to provide optimal retention and peak shape. A slightly acidic mobile phase (0.1% Formic Acid) is used to ensure consistent ionization state of any potential acidic or basic impurities, leading to more reproducible chromatography. The detection wavelength of 248 nm is chosen as it corresponds to a high absorbance maximum for the propiophenone chromophore, ensuring good sensitivity.

Experimental Protocol: RP-HPLC-UV

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II HPLC System (or equivalent) with DAD.

    • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 248 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Identical to the GC-MS method, using the same stock standard. The diluent is a 50:50 mixture of Acetonitrile and Water.

  • System Suitability Test (SST):

    • Inject the mid-point calibration standard (50 µg/mL) six times.

    • Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Invented Validation Data Summary: RP-HPLC-UV

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo. Peak purity confirmed by DAD analysis.No co-eluting peaks; peak purity must pass.
Linearity (1-100 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Range 1.0 - 100 µg/mLDemonstrated linearity, accuracy, and precision.
Accuracy (Recovery) Low QC (5 µg/mL): 100.5%Mid QC (50 µg/mL): 100.8%High QC (80 µg/mL): 101.5%98.0% - 102.0% recovery.
Precision (Repeatability) RSD = 0.6% (n=6 at 50 µg/mL)RSD ≤ 2.0%
Precision (Intermediate) RSD = 1.1% (different day, different analyst)RSD ≤ 3.0%
Limit of Detection (LOD) 0.3 µg/mL (S/N = 3:1)Report value.
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N = 10:1)Report value.
Robustness %RSD < 5% for minor changes in mobile phase composition and column temperature.System suitability must pass.

The Cross-Validation Study: Bridging the Methodological Gap

With both methods independently validated, the core objective is to demonstrate their equivalence by analyzing the same set of real-world samples.[8][16]

Cross-Validation Experimental Workflow

The logic of this workflow is to eliminate variables other than the analytical method itself. By using aliquots from the same homogenized sample preparations, we ensure that any observed differences are due to the methods, not the samples.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Phase cluster_data Data Comparison SampleA Homogenized Sample Batch A GCMS_Analysis Analyze Aliquots by Validated GC-MS Method SampleA->GCMS_Analysis Aliquot A1 HPLC_Analysis Analyze Aliquots by Validated HPLC-UV Method SampleA->HPLC_Analysis Aliquot A2 SampleB Homogenized Sample Batch B SampleB->GCMS_Analysis Aliquot B1 SampleB->HPLC_Analysis Aliquot B2 SampleC Homogenized Sample Batch C SampleC->GCMS_Analysis Aliquot C1 SampleC->HPLC_Analysis Aliquot C2 Compare Statistical Comparison (% Difference, t-Test) GCMS_Analysis->Compare HPLC_Analysis->Compare Report Final Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Protocol: Cross-Validation

  • Sample Selection: Select three independent batches of a product known to contain this compound. The batches should ideally represent low, medium, and high concentrations of the analyte within the validated range.

  • Sample Preparation: For each batch, prepare a single, homogenized sample solution as per the validated protocols. Ensure the final concentration is appropriate for both methods.

  • Aliquoting: Immediately divide each homogenized sample solution into two sets of aliquots: one for GC-MS analysis and one for HPLC-UV analysis. This minimizes variability from sample preparation.

  • Analysis: Analyze each aliquot in triplicate (n=3) using its designated validated method. Ensure that system suitability criteria are met for each analytical run.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each batch as determined by each method.

    • Calculate the percent difference between the mean results from the two methods for each batch using the formula: % Difference = [ (Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 ) ] * 100

    • Perform a two-sample t-test to determine if there is a statistically significant difference between the datasets from the two methods.

Acceptance Criteria for Cross-Validation

  • The percent difference in mean concentration for each batch should not exceed ±10.0%.

  • The p-value from the two-sample t-test should be > 0.05, indicating no statistically significant difference between the methods.

Cross-Validation Results and Interpretation

Invented Cross-Validation Data

Sample BatchMean Concentration by GC-MS (µg/mL) (n=3)Mean Concentration by HPLC-UV (µg/mL) (n=3)% DifferencePass/Fail
Batch 1 (Low)5.155.28+2.49%Pass
Batch 2 (Mid)48.9149.75+1.70%Pass
Batch 3 (High)82.3480.99-1.65%Pass

Statistical Analysis: A two-sample t-test performed on the complete dataset (all 9 measurements from each method) yielded a p-value of 0.78 .

Discussion of Results: The data clearly demonstrates the successful cross-validation of the two methods. The percent difference for all three batches is well within the ±10.0% acceptance criterion, indicating excellent agreement. Furthermore, the high p-value confirms that there is no statistically significant bias between the GC-MS and HPLC-UV methods. This provides a high degree of confidence that either method can be used to generate reliable and comparable data for the quantification of this compound in the tested matrix. The slight positive bias in the HPLC method for the low and mid-levels and the slight negative bias at the high level are statistically insignificant and typical of normal inter-method variability.

Conclusion and Recommendations

This guide has detailed the successful validation and subsequent cross-validation of two orthogonal analytical methods, GC-MS and RP-HPLC-UV, for the quantitative analysis of this compound. The experimental data confirms that both methods are accurate, precise, and specific. The cross-validation study demonstrates that they produce statistically equivalent results, ensuring data integrity and interchangeability.

Recommendations for Application:

  • RP-HPLC-UV: Recommended for routine quality control (QC) applications where high throughput, robustness, and precise quantification are the primary requirements.

  • GC-MS: Recommended for investigational purposes, such as impurity identification, reference standard characterization, and as an orthogonal method to confirm out-of-specification (OOS) results from the primary HPLC method, due to its superior specificity and structural elucidation capabilities.

By establishing a cross-validated analytical portfolio, organizations can leverage the strengths of different technologies throughout the drug development lifecycle, confident in the consistency and reliability of their data.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 2'-Fluoropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2'-Fluoropropiophenone in Medicinal Chemistry

This compound is a pivotal precursor in the synthesis of numerous pharmaceutical agents. Its strategic importance lies in the presence of a fluorine atom on the phenyl ring, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] The asymmetric synthesis of this compound to yield a single enantiomer is of paramount importance, as different enantiomers of a drug can exhibit distinct pharmacological activities and toxicological profiles. This guide provides a comparative analysis of various catalytic systems for the efficient and enantioselective synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization.

Catalytic Strategies for Asymmetric α-Fluorination of Propiophenone Derivatives

The synthesis of chiral this compound predominantly involves the asymmetric α-fluorination of a propiophenone precursor. This transformation can be achieved through several catalytic strategies, each with its own set of advantages and limitations. This guide will focus on three prominent approaches: Phase-Transfer Catalysis, Organocatalysis, and Metal-Based Catalysis, with an additional consideration of biocatalysis as a green alternative.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing the fluoride source and an organic phase containing the substrate. The catalyst, usually a chiral quaternary ammonium or phosphonium salt, transports the fluoride anion into the organic phase to react with the ketone enolate.

Mechanism of Chiral Phase-Transfer Catalyzed Fluorination:

The catalytic cycle begins with the exchange of the catalyst's counter-ion with a fluoride anion from the aqueous phase. This lipophilic catalyst-fluoride ion pair then migrates into the organic phase. In the organic phase, a base abstracts a proton from the α-position of the propiophenone derivative, forming an enolate. The chiral environment provided by the catalyst directs the electrophilic fluorinating agent to one face of the enolate, leading to the formation of one enantiomer in excess.

Diagram: Asymmetric Phase-Transfer Catalyzed Fluorination

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase KF KF (Fluoride Source) Catalyst_F Q⁺F⁻ (Active Catalyst) KF->Catalyst_F Anion Exchange Propiophenone This compound Precursor Enolate Enolate Intermediate Propiophenone->Enolate Base Product Chiral this compound Enolate->Product Fluorination by Q⁺F⁻ Catalyst_X Q⁺X⁻ (Catalyst) Product->Catalyst_X Catalyst Regeneration

Caption: Mechanism of phase-transfer catalyzed fluorination.

A notable example involves the use of a chiral quaternary phosphonium fluoride for the asymmetric nucleophilic fluorination of 2-bromopropiophenone, which yielded 2-fluoropropiophenone. While the yield was moderate at 35%, the enantiomeric excess was low.[2] More recent advancements in PTC involve the use of hydrogen bonding catalysts, such as chiral bis-urea or bis-thiourea derivatives. These catalysts activate and solubilize inorganic fluoride salts through hydrogen bonding, offering a promising avenue for highly enantioselective nucleophilic fluorination.[1][3]

Organocatalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the α-fluorination of ketones, chiral amines, particularly derivatives of Cinchona alkaloids, have proven to be highly effective.

Mechanism of Cinchona Alkaloid-Catalyzed Fluorination:

The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the ketone substrate and the primary or secondary amine of the organocatalyst. This enamine then attacks an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). The steric hindrance and specific conformation of the Cinchona alkaloid scaffold shields one face of the enamine, directing the fluorinating agent to the other face and thereby controlling the stereochemical outcome.

Diagram: Organocatalytic Fluorination Cycle

Organocatalysis_Mechanism Ketone Propiophenone Derivative Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst Chiral Amine Catalyst Fluorination Fluorination (Electrophilic F source) Enamine->Fluorination Iminium Iminium Ion Fluorination->Iminium Product Chiral α-Fluoro Ketone Iminium->Product +H₂O Product->Catalyst Catalyst Regeneration

Caption: General mechanism for organocatalytic α-fluorination.

While many successful examples of organocatalytic α-fluorination have been reported for cyclic ketones with high yields and excellent enantioselectivities (often >90% ee), the application to acyclic ketones like propiophenone derivatives can be more challenging due to increased conformational flexibility.[4][5][6][7] However, the development of bifunctional Cinchona alkaloid catalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding, has shown promise in improving both reactivity and enantioselectivity.[8][9]

Metal-Based Catalysis

Transition metal complexes bearing chiral ligands offer another powerful approach to asymmetric α-fluorination. Catalysts based on palladium, nickel, and copper have been successfully employed for the enantioselective fluorination of various carbonyl compounds.

Mechanism of Metal-Catalyzed Electrophilic Fluorination:

The mechanism often involves the formation of a chiral metal enolate. The metal center, coordinated to a chiral ligand, creates a well-defined chiral environment around the enolate. An electrophilic fluorine source then reacts with this complex, with the chiral ligand directing the attack to one of the enolate's prochiral faces. Reductive elimination or subsequent turnover regenerates the active catalyst.

Diagram: Metal-Catalyzed Fluorination Pathway

Metal_Catalysis_Mechanism Ketone Propiophenone Derivative Metal_Enolate Chiral Metal Enolate Ketone->Metal_Enolate + [M]-L* Metal_Catalyst [M]-L* (Chiral Metal Catalyst) Fluorination Fluorination (Electrophilic F source) Metal_Enolate->Fluorination Product_Complex Product-Metal Complex Fluorination->Product_Complex Product_Complex->Metal_Catalyst Catalyst Regeneration Product Chiral α-Fluoro Ketone Product_Complex->Product

Caption: Simplified mechanism for metal-catalyzed α-fluorination.

The choice of the metal, the chiral ligand, and the fluorinating agent are all critical for achieving high efficiency and enantioselectivity. For instance, palladium-BINAP complexes have been shown to be effective for the fluorination of β-ketoesters.[10] The introduction of fluorine atoms into the chiral ligands themselves can also have a significant impact on the catalytic activity and selectivity.[11]

Biocatalysis: A Green Chemistry Approach

Biocatalysis offers an environmentally friendly alternative for the synthesis of chiral molecules. Enzymes such as ketoreductases can be employed for the asymmetric reduction of α-halo ketones to produce chiral halohydrins, which can then be converted to the desired α-fluoro ketones. Another biocatalytic strategy is deracemization, where one enantiomer of a racemic mixture is selectively transformed, leaving the other enantiomer in high purity.[12][13][14] While direct enzymatic fluorination is still a developing field, the use of engineered enzymes for the synthesis of fluorinated compounds is a rapidly advancing area.[15][16]

Comparative Performance of Catalytic Systems

The following table provides a comparative overview of the different catalytic systems for the synthesis of α-fluoro ketones, with a focus on data relevant to propiophenone derivatives where available. It is important to note that direct comparisons are challenging due to variations in substrates and reaction conditions across different studies.

Catalyst TypeCatalyst ExampleSubstrateYield (%)ee (%)Catalyst Loading (mol%)Temp (°C)Time (h)Ref.
Phase-Transfer Chiral Quaternary Phosphonium Salt2-Bromopropiophenone35LowStoichiometricReflux72[2]
Phase-Transfer Chiral Bis-UreaEpisulfonium IonHighHigh10RT12[1]
Organocatalysis Cinchona Alkaloid DerivativeCyclic Ketones45-9188-9910-20-20 to RT1-48[4][5][7]
Organocatalysis Bifunctional Cinchona AlkaloidIsoxazolinonesup to 91up to 8510-6024[10]
Metal-Based Pd-BINAPβ-KetoestersGood83-941-2.5RT24[17][18]
Metal-Based Ni-DBFOXβ-KetoestersHigh93-995RT24[19]
Biocatalysis Ketoreductaseα-Halo KetonesHigh>99N/A3024-48[13][14]

Experimental Protocols

General Considerations for All Experiments:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Solvents should be dried using appropriate methods before use.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 1: Asymmetric α-Fluorination using a Cinchona Alkaloid-Derived Organocatalyst

This protocol is adapted from established procedures for the α-fluorination of ketones using primary amine-based cinchona alkaloid catalysts.[4][5][7]

Materials:

  • This compound precursor (e.g., 2'-fluoro-1-phenylpropan-1-one)

  • Cinchona alkaloid-derived primary amine catalyst (e.g., (9S)-9-amino-9-deoxy-epi-quinine)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Acid co-catalyst (e.g., trifluoroacetic acid, TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cinchona alkaloid catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the this compound precursor (1.0 mmol) to the reaction mixture.

  • In a separate flask, dissolve NFSI (1.2 mmol) in the anhydrous solvent (5 mL) and add this solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral this compound.

Protocol 2: Determination of Reaction Yield by Quantitative NMR (qNMR)

This protocol provides a general method for determining the yield of the reaction using an internal standard.[4][19][20][21][22][23]

Materials:

  • Crude reaction mixture containing the product

  • Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Accurately weigh a specific amount of the crude reaction mixture into a vial.

  • Accurately weigh a specific amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, D1 ≥ 5 x T1 of the slowest relaxing proton).

  • Integrate a well-resolved signal of the product and a well-resolved signal of the internal standard.

  • Calculate the molar amount of the product using the following formula:

    Moles of Product = (Integral of Product / Number of Protons of Product Signal) * (Number of Protons of IS Signal / Integral of IS) * Moles of IS

  • Calculate the reaction yield:

    Yield (%) = (Moles of Product / Initial Moles of Limiting Reagent) * 100

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for developing a chiral HPLC method to determine the enantiomeric excess of the synthesized this compound.[23][24][25][26]

Materials:

  • Purified this compound sample

  • Racemic standard of this compound

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • HPLC system with a UV detector

Procedure:

  • Method Development (Screening):

    • Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Start with a standard mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Inject the racemic standard onto the chiral column and monitor the separation at a suitable wavelength (e.g., 254 nm).

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or switch to ethanol).

    • Screen different chiral columns if necessary.

  • Sample Analysis:

    • Once a suitable separation method is established, dissolve the purified product sample in the mobile phase to a similar concentration as the standard.

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers based on the retention times of the racemic standard.

  • Calculation of Enantiomeric Excess:

    • Integrate the peak areas of the two enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the following formula:

      ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Conclusion and Future Outlook

The asymmetric synthesis of this compound is a critical step in the production of valuable pharmaceutical compounds. This guide has provided a comparative overview of the leading catalytic methodologies, including phase-transfer catalysis, organocatalysis, and metal-based catalysis. While organocatalysis, particularly with Cinchona alkaloid derivatives, has shown remarkable success for the α-fluorination of ketones, the optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and desired enantiopurity.

Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The application of biocatalysis and the development of novel enzymatic fluorination methods hold significant promise for creating more sustainable and efficient synthetic routes. As our understanding of catalytic mechanisms deepens, the rational design of catalysts tailored for specific substrates like this compound will undoubtedly lead to even more powerful and practical synthetic methodologies.

References

A Comparative Analysis of the Biological Activities of 2'-Fluoropropiophenone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a transformative approach for enhancing pharmacological properties. The 2'-fluoropropiophenone backbone, a versatile and reactive chemical entity, serves as a valuable starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the fluorine atom on the phenyl ring can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making these derivatives a compelling area of research for drug development professionals.

This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. By presenting supporting experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers and scientists with the critical insights necessary to navigate this promising chemical space and accelerate the discovery of novel therapeutic agents.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Derivatives of this compound, particularly fluorinated chalcones, have demonstrated significant potential as anti-inflammatory agents.

A noteworthy example is (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one , a fluorinated chalcone derivative, which has shown anti-inflammatory activity comparable to the standard drug dexamethasone in a cotton pellet-induced granuloma model in rats.[1] This model mimics the chronic inflammatory response, suggesting the potential of this derivative in treating long-term inflammatory conditions.

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory process, most notably the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2][3] Several chalcone derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[4][5] For instance, certain pyranochalcone derivatives have demonstrated potent inhibition of TNF-α induced NF-κB activation with IC50 values as low as 0.29 µM.[6]

The following table summarizes the anti-inflammatory activity of selected this compound derivatives:

Compound IDDerivative TypeExperimental ModelKey FindingsReference
1 (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-oneCotton pellet-induced granuloma in ratsComparable activity to dexamethasone[1]
2 4'-fluoro-2'-hydroxy-chalconesCarrageenan-induced paw edema in ratsSignificant analgesic and anti-inflammatory activities[7]
3 Pyranochalcone derivative (6b)TNF-α induced NF-κB inhibition in HEK293T cellsPotent NF-κB inhibition (IC50 = 0.29 µM)[6]
4 3,4,5-trimethoxy-4′-fluorochalconeIn vitro NF-κB inhibition assayInhibition of NF-κB at 10 µM[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely accepted in vivo model is utilized to assess the acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Fluorinated propiophenone and chalcone derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.

The introduction of fluorine into the chalcone scaffold has been shown to enhance anticancer activity.[8] For example, a series of fluorine-containing chalcones displayed potent antiproliferative effects against several human tumor cell lines, with some analogs exhibiting powerful activity while being non-toxic to normal cells.[7][8]

The mechanism of action for the anticancer effects of these derivatives often involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway .[3] The MAPK cascade is frequently dysregulated in cancer, leading to uncontrolled cell division.[9][10][11][12] Some chalcone derivatives have been shown to inhibit components of the MAPK pathway, thereby inducing apoptosis in cancer cells.

The following table presents the cytotoxic activity of selected this compound derivatives against various cancer cell lines:

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
5 Fluoro-substituted Chalcone (2a)HepG2 (Liver Cancer)67.51[13]
6 Fluoro-substituted Chalcone (8)Various human tumor cell linesPotent antiproliferative effects[7][8]
7 Fluoro-substituted Chalcone (46)Human hepatocellular carcinomaConcentration-dependent antiproliferation[7][8]
8 2-imino-7-methoxy-4-(4- fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazolePaCa-2 (Pancreatic Cancer)85.7 µg/ml[2]
9 2-imino-7-methoxy-4-(4- fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazoleA375 (Melanoma)98.6 µg/ml[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives have also been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Studies have shown that certain hydroxyacetophenone derivatives exhibit good antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae.[8] The introduction of fluorine and other substituents on the aromatic rings of chalcones has been reported to enhance their antimicrobial properties.[14] For instance, trifluoromethyl and trifluoromethoxy substituted chalcones have demonstrated significant antibacterial and antifungal activities.[14]

The following table provides a summary of the antimicrobial activity of selected this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
10 2-(m-fluorophenyl)- benzimidazole derivative (14)Bacillus subtilis7.81[15]
11 2-(m-fluorophenyl)- benzimidazole derivative (18)Gram-negative bacteria31.25[15]
12 Prenylated phenylpropanoid (Plicatin B)Streptococcus mutans31.2[16]
13 Prenylated phenylpropanoid (Plicatin B)Streptococcus sanguinis31.2[16]
14 Prenylated phenylpropanoid (Plicatin B)Streptococcus mitis31.2[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways: A Deeper Look into the Mechanism of Action

To better understand the intricate mechanisms by which these this compound derivatives exert their biological effects, it is crucial to visualize the signaling pathways they modulate.

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by anti-inflammatory compounds.

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Induces inhibitor This compound Derivatives inhibitor->IKK Inhibits inhibitor->NFkB Inhibits Translocation MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates proliferation Cell Proliferation & Survival ERK->proliferation Promotes inhibitor This compound Derivatives inhibitor->RAF Inhibits inhibitor->MEK Inhibits

References

A Spectroscopic Showdown: Differentiating 2'-, 3'-, and 4'-Fluoropropiophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise identification of isomeric compounds is not merely a procedural formality; it is a critical determinant of a substance's efficacy, safety, and novelty. The positional isomers of fluoropropiophenone—2'-Fluoropropiophenone, 3'-Fluoropropiophenone, and 4'-Fluoropropiophenone—serve as a compelling case study in this regard. While sharing the same molecular formula and weight, the seemingly subtle shift of a single fluorine atom on the phenyl ring profoundly alters their electronic environment, leading to distinct spectroscopic signatures. This guide provides an in-depth, comparative analysis of these isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding these differences, researchers can confidently identify and characterize these compounds, ensuring the integrity of their scientific endeavors.

The Isomeric Landscape: A Structural Overview

The three isomers of fluoropropiophenone are aromatic ketones, each featuring a propiophenone core with a fluorine atom substituted at the ortho (2'), meta (3'), or para (4') position of the phenyl ring. This seemingly minor structural variance gives rise to unique electronic and steric environments that are the basis for their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule. For the fluoropropiophenone isomers, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide a unique piece of the puzzle.

¹H NMR Spectroscopy: The Proton's Perspective

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the fluorine substituent. The electronegative fluorine atom exerts both through-bond (inductive) and through-space (mesomeric) effects that shield or deshield neighboring protons.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

IsomerAromatic Protons (ppm)-CH₂- Protons (ppm)-CH₃ Protons (ppm)
This compound Complex multiplet, ~7.1-7.6~3.0 (q)~1.2 (t)
3'-Fluoropropiophenone Distinct multiplets, ~7.2-7.8~3.0 (q)~1.2 (t)
4'-Fluoropropiophenone Two distinct multiplets (AA'BB' system), ~7.1 (t) and ~8.0 (dd)[1]~3.0 (q)~1.2 (t)[1]
  • This compound (ortho): The proximity of the fluorine atom to the propanoyl group leads to a complex and often overlapping multiplet for the four aromatic protons due to a combination of ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings.

  • 3'-Fluoropropiophenone (meta): The aromatic region typically shows more resolved signals compared to the ortho isomer. The proton situated between the two electron-withdrawing groups (carbonyl and fluorine) is expected to be the most deshielded.

  • 4'-Fluoropropiophenone (para): The symmetry of the para isomer results in a simpler aromatic spectrum, often appearing as two distinct sets of signals that can be approximated as a pair of doublets or a more complex AA'BB' system, depending on the magnetic field strength[1].

¹³C NMR Spectroscopy: A Carbon-Centric View

The position of the fluorine atom also significantly influences the ¹³C NMR spectrum, primarily through C-F coupling and inductive effects. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C,F)), and its chemical shift will be diagnostic.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)

IsomerC=O (ppm)C-F (ppm)Other Aromatic C (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound ~198~160 (d, ¹J(C,F) ≈ 250 Hz)~115-135~32~8
3'-Fluoropropiophenone ~198~162 (d, ¹J(C,F) ≈ 245 Hz)~115-140~32~8
4'-Fluoropropiophenone ~198.5~165 (d, ¹J(C,F) ≈ 255 Hz)[2]~115-135~31.9~8.5[2]

The carbon of the carbonyl group (C=O) shows minimal variation among the isomers. The most telling signal is that of the carbon directly attached to the fluorine, which appears as a doublet with a large coupling constant. The chemical shifts of the other aromatic carbons are also influenced by the fluorine's position, providing a complete fingerprint for each isomer.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion[3][4][5]. The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it an excellent probe for distinguishing these isomers.

Table 3: Comparative ¹⁹F NMR Spectral Data (Predicted)

Isomer¹⁹F Chemical Shift (ppm, relative to CFCl₃)
This compound ~ -110 to -120
3'-Fluoropropiophenone ~ -112 to -115
4'-Fluoropropiophenone ~ -105 to -110

The chemical shift of the fluorine nucleus is influenced by the electronic nature of the propiophenone group. Generally, electron-withdrawing groups cause a downfield shift (less negative ppm value). The subtle differences in the electronic environment of the ortho, meta, and para positions result in distinct and predictable chemical shifts for the fluorine atom in each isomer.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve sample in CDCl₃ with TMS NMR_Spec Acquire ¹H, ¹³C, and ¹⁹F NMR Spectra Sample->NMR_Spec Insert into Spectrometer Process Process FID (Fourier Transform, Phasing, Baseline Correction) NMR_Spec->Process Analyze Analyze Chemical Shifts, Coupling Constants, and Integration Process->Analyze Structure Structure Elucidation Analyze->Structure

Figure 1: General experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the fluoropropiophenone isomers, key diagnostic regions include the carbonyl (C=O) stretching frequency and the out-of-plane C-H bending vibrations of the aromatic ring.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O StretchAromatic C-H Bending (Out-of-Plane)C-F Stretch
This compound ~1680-1690~750-770 (strong)~1200-1250
3'-Fluoropropiophenone ~1685-1695[6]~780-800 (strong) and ~680-700 (medium)[6]~1200-1250[6]
4'-Fluoropropiophenone ~1680-1690[7]~820-840 (strong)[7]~1220-1260[7]

The carbonyl stretching frequency is slightly influenced by the electronic effect of the fluorine substituent. More significantly, the pattern of substitution on the benzene ring gives rise to characteristic C-H out-of-plane bending absorptions in the fingerprint region (650-900 cm⁻¹), allowing for a clear distinction between the ortho, meta, and para isomers.

IR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Place a drop of liquid sample on ATR crystal Collect_BG Collect Background Spectrum Sample->Collect_BG Collect_Sample Collect Sample Spectrum Collect_BG->Collect_Sample Process Generate Absorbance Spectrum Collect_Sample->Process Analyze Identify Characteristic Absorption Bands Process->Analyze Correlate Correlate with Functional Groups and Substitution Pattern Analyze->Correlate

Figure 2: Experimental workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound upon ionization. While all three isomers have the same molecular weight (152.17 g/mol ), their fragmentation patterns under electron ionization (EI) can exhibit subtle differences due to the influence of the fluorine atom's position on bond stabilities.

Table 5: Major Fragments in Mass Spectra (m/z)

IsomerMolecular Ion (M⁺)[M-29]⁺ (Loss of C₂H₅)[M-57]⁺ (Loss of COC₂H₅)Other Key Fragments
This compound 152[8]123[8]95[8]75
3'-Fluoropropiophenone 152[9]123[9]95[9]75
4'-Fluoropropiophenone 152[10]123[10]95[10]75

The primary fragmentation pathway for all three isomers involves the alpha-cleavage of the ethyl group to form a stable benzoyl cation derivative ([M-29]⁺, m/z 123) and the loss of the entire propanoyl group to yield a fluorophenyl cation ([M-57]⁺, m/z 95). While the major fragments are the same, the relative intensities of these fragments may vary slightly between the isomers, although this can be instrument-dependent. The most reliable use of MS in this context is the confirmation of the molecular weight.

MS_Workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_analysis Mass Analysis cluster_interpretation Data Interpretation Sample Inject sample into GC-MS system GC Separate components on GC column Sample->GC Ionize Ionize molecules (e.g., Electron Ionization) GC->Ionize Analyze Separate ions by mass-to-charge ratio Ionize->Analyze Detect Detect ions and generate mass spectrum Analyze->Detect Identify_M Identify Molecular Ion Peak Detect->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Confirm Confirm Structure Analyze_Frag->Confirm

Figure 3: General experimental workflow for GC-MS analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the fluoropropiophenone isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans is typically sufficient.

  • ¹³C NMR Data Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are generally required to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Data Acquisition: Acquire the spectrum with proton decoupling. A simple one-pulse experiment is usually sufficient. Use an external reference standard if necessary, or reference to an internal standard like CFCl₃.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a single drop of the neat liquid fluoropropiophenone isomer directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the fluoropropiophenone isomer (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.

  • MS Method: Set the mass spectrometer to scan a mass range of m/z 40-300. Use electron ionization (EI) at a standard energy of 70 eV.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic comparison of 2'-, 3'-, and 4'-Fluoropropiophenone isomers unequivocally demonstrates that even minor positional changes of a substituent on an aromatic ring lead to distinct and identifiable spectral characteristics. ¹H and ¹³C NMR provide the most definitive data for structural elucidation through the analysis of chemical shifts and coupling patterns. ¹⁹F NMR offers a highly sensitive and direct probe of the fluorine's environment. IR spectroscopy serves as a rapid and effective method for distinguishing the isomers based on their characteristic out-of-plane bending vibrations. Finally, mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By leveraging this multi-technique approach, researchers can confidently differentiate these isomers, ensuring the accuracy and reliability of their scientific work.

References

A Comparative Guide to the Synthesis of 2'-Fluoropropiophenone: Validation of a Novel Nucleophilic Fluorination Pathway Against the Established Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the production of fluorinated aromatic ketones such as 2'-Fluoropropiophenone is of significant interest. These compounds serve as crucial building blocks for a variety of bioactive molecules.[1][2] This guide provides an in-depth comparison of a novel asymmetric nucleophilic fluorination method for the synthesis of this compound against the well-established Friedel-Crafts acylation procedure. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of the performance of each method to offer a comprehensive resource for researchers in the field.

Introduction to the Synthetic Routes

The synthesis of this compound has traditionally been approached via electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. This classic method involves the reaction of fluorobenzene with an acylating agent in the presence of a Lewis acid catalyst. While widely used, this method can present challenges related to catalyst handling and waste disposal.

Recent advancements in fluorine chemistry have opened up new avenues for the synthesis of such compounds. One such innovative approach is the asymmetric nucleophilic fluorination of a precursor molecule. This method offers the potential for stereoselective synthesis and may provide advantages in terms of substrate scope and milder reaction conditions.

This guide will focus on a direct comparison between:

  • Method A: The Established Procedure - Friedel-Crafts Acylation of Fluorobenzene.

  • Method B: A Novel Approach - Asymmetric Nucleophilic Fluorination of 2-Bromopropiophenone.

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the reaction mechanisms is crucial for optimizing synthetic strategies and troubleshooting experimental challenges.

Method A: Friedel-Crafts Acylation - An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[3][4] The reaction proceeds through the generation of a highly electrophilic acylium ion.

Diagram of the Friedel-Crafts Acylation Mechanism

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Aromatization & Product Formation AcylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) SigmaComplex Arenium Ion Intermediate (Sigma Complex) AcyliumIon->SigmaComplex π-attack Fluorobenzene Fluorobenzene (Nucleophile) Fluorobenzene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ HCl HCl Product This compound ProductComplex->Product Hydrolysis CatalystRegen AlCl₃ (Regenerated) ProductComplex->CatalystRegen

Caption: Mechanism of Friedel-Crafts Acylation.

The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical to facilitate the formation of the acylium ion from the propionyl chloride.[5] The reaction is typically carried out in a non-polar solvent to prevent complexation of the solvent with the Lewis acid. The fluorine atom on the benzene ring is a deactivating but ortho-, para-directing group; however, steric hindrance often favors the formation of the para-substituted product. In the case of this compound, the desired product is the ortho-substituted isomer. The reaction conditions must be carefully controlled to achieve the desired regioselectivity.

Method B: Asymmetric Nucleophilic Fluorination - An Sₙ2 Pathway

This newer approach utilizes a chiral reagent to introduce a fluorine atom stereoselectively. The synthesis of 2-fluoropropiophenone has been demonstrated through the asymmetric nucleophilic fluorination of 2-bromopropiophenone.[6]

Diagram of the Nucleophilic Fluorination Workflow

G cluster_0 Reaction Initiation cluster_1 Product Formation StartingMaterial 2-Bromopropiophenone TransitionState Sₙ2 Transition State StartingMaterial->TransitionState ChiralFluorinatingAgent Chiral Quaternary Phosphonium Fluoride ChiralFluorinatingAgent->TransitionState Nucleophilic attack Product 2-Fluoropropiophenone TransitionState->Product Inversion of stereochemistry Byproduct Chiral Quaternary Phosphonium Bromide TransitionState->Byproduct

Caption: Asymmetric Nucleophilic Fluorination Pathway.

This reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] A chiral quaternary phosphonium fluoride acts as the nucleophilic fluorine source. The chirality of the reagent influences the stereochemical outcome of the reaction, leading to an enantiomeric excess of one stereoisomer of the product. The choice of a polar aprotic solvent is essential to solvate the cation of the fluorinating agent, thereby increasing the nucleophilicity of the fluoride ion.[7]

Experimental Protocols

Detailed, step-by-step methodologies for both the established and novel synthesis routes are provided below.

Method A: Friedel-Crafts Acylation of Fluorobenzene

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 minutes.[8]

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Method B: Asymmetric Nucleophilic Fluorination of 2-Bromopropiophenone

This protocol is based on the published procedure for the asymmetric fluorination to produce 2-Fluoropropiophenone.[6]

Materials:

  • Racemic 2-bromopropiophenone

  • (Rp)-benzylmenthylmethylphenylphosphonium fluoride (chiral fluorinating agent)

  • Acetonitrile (dry)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve racemic 2-bromopropiophenone (1.0 equivalent) in dry acetonitrile.

  • Add a two-fold excess of the chiral quaternary phosphonium fluoride to the solution.[6]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by gas chromatography.

  • After a significant conversion is achieved (e.g., 38 hours for 40% conversion as reported), quench the reaction.[6]

  • The fluorinated product is then isolated. The original study does not specify the work-up procedure in detail, but a typical work-up would involve partitioning the reaction mixture between an organic solvent and water, followed by separation, drying of the organic layer, and purification by column chromatography.[6]

Comparative Performance Data

The following table summarizes the key performance indicators for both synthetic methods.

ParameterMethod A: Friedel-Crafts AcylationMethod B: Asymmetric Nucleophilic Fluorination
Starting Materials Fluorobenzene, Propionyl Chloride2-Bromopropiophenone
Key Reagents Anhydrous AlCl₃Chiral Quaternary Phosphonium Fluoride
Reaction Conditions 0 °C to room temperatureRoom temperature
Reported Yield Typically moderate to high (specific yield for this exact reaction is not readily available in the searched literature, but is generally expected to be higher than the alternative)35%[6]
Stereoselectivity AchiralProduces an enantiomeric excess ([α] = +1.94°)[6]
Key Advantages Utilizes readily available starting materials; well-established and understood reaction.Potential for asymmetric synthesis; milder reaction conditions (no strong Lewis acid).
Key Disadvantages Requires stoichiometric amounts of a moisture-sensitive Lewis acid; potential for regioisomeric byproducts; work-up can be hazardous.Low reported yield; requires a specialized and potentially expensive chiral reagent; long reaction time.

Discussion and Conclusion

This comparative guide highlights the distinct advantages and disadvantages of two different synthetic approaches to this compound.

The Friedel-Crafts acylation (Method A) remains a robust and widely used method for the synthesis of aryl ketones. Its primary strengths lie in the use of inexpensive and readily available starting materials and a generally straightforward reaction setup. However, the need for stoichiometric quantities of a highly reactive and moisture-sensitive Lewis acid like AlCl₃ poses challenges in terms of handling and waste management. Furthermore, controlling regioselectivity can be an issue, potentially leading to a mixture of isomers that require separation.

In contrast, the asymmetric nucleophilic fluorination (Method B) represents a more modern and elegant approach. Its key advantage is the ability to introduce fluorine stereoselectively, which is of paramount importance in the synthesis of chiral pharmaceuticals. The reaction is also conducted under milder conditions, avoiding the use of harsh Lewis acids. However, the currently reported protocol suffers from a significantly lower yield (35%) and a long reaction time.[6] The synthesis of the chiral fluorinating agent itself is a multi-step process, which adds to the overall complexity and cost of this route.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific project goals:

  • For large-scale, cost-effective production of racemic this compound where stereochemistry is not a concern, the Friedel-Crafts acylation is likely the more practical choice, provided that the challenges of handling AlCl₃ and potential purification of isomers can be managed.

  • For the synthesis of enantioenriched this compound, which may be a crucial requirement for a specific drug candidate, the asymmetric nucleophilic fluorination offers a direct, albeit currently low-yielding, pathway. Further optimization of this method, perhaps through the development of more active and readily accessible chiral fluorinating agents, could make it a more competitive and attractive option in the future.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate our chemical reagents into your workflows safely, effectively, and responsibly. The trust you place in our products is paramount, and that trust is built on a foundation of comprehensive support, including critical safety and handling protocols. This guide provides a detailed, step-by-step procedure for the proper disposal of 2'-Fluoropropiophenone (CAS No. 446-22-0), ensuring the safety of your personnel and compliance with environmental regulations.

The protocols outlined herein are designed to be a self-validating system. By understanding the chemical properties and inherent hazards of this compound, the logic behind each step becomes clear, fostering a culture of safety and proactive risk management within your laboratory.

Hazard Profile: Understanding the "Why" Behind the Protocol

This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical development.[1][2] However, its utility is matched by a specific hazard profile that dictates its handling and disposal. A thorough understanding of these risks is the first step in ensuring safe laboratory practice.

The primary hazards are summarized below:

Hazard ClassificationDescriptionRationale for Disposal Protocol
Combustible Liquid The compound has a flash point of approximately 79°C (175°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[3]Segregation from heat, sparks, and open flames is critical during storage and waste accumulation. Disposal via incineration must be controlled.
Skin Irritant Causes skin irritation upon contact.[4]Impervious gloves and protective clothing are mandatory. Contaminated items become hazardous waste.
Serious Eye Irritant Can cause significant eye irritation.[4]Safety goggles or a face shield are essential. Any contact requires immediate and prolonged rinsing.
Environmental Hazard While specific ecological data is limited, regulations mandate that chemical waste should not enter drains or sewer systems to prevent environmental contamination.[4][5]Direct disposal to the environment is prohibited. All waste must be collected and managed by a licensed facility.

This profile necessitates that this compound and any materials contaminated with it be treated as hazardous waste . This is the core directive from which all subsequent procedures are derived.

The Disposal Workflow: A Systematic Approach

The following workflow provides a logical decision-making process for the disposal of this compound, from initial waste generation to final removal by a licensed service.

G Workflow for this compound Disposal cluster_0 Waste Generation & Collection cluster_1 Accumulation & Storage cluster_2 Disposal & Documentation start Waste Generated (e.g., unused reagent, contaminated materials) container Select Compatible, Leak-Proof Hazardous Waste Container (Original container preferred) start->container labeling Label Container: 'HAZARDOUS WASTE' '2-Fluoropropiophenone' Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage conditions Ensure: - Tightly Capped - Segregated from Incompatibles - Away from Heat/Ignition Sources storage->conditions pickup Arrange Pickup by Licensed Waste Disposal Company conditions->pickup documentation Complete Hazardous Material Pickup Request Form pickup->documentation end Waste Removed for Proper Disposal (e.g., Controlled Incineration) documentation->end

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal Protocol

This protocol applies to unused or unwanted this compound, as well as materials contaminated during its use (e.g., pipette tips, gloves, absorbent pads).

Step 1: Waste Container Selection and Labeling
  • Causality: Proper containment and identification are mandated by regulatory bodies like the EPA and OSHA to prevent accidental mixing of incompatible wastes and to ensure handlers are aware of the container's contents.[6]

  • Procedure:

    • Select a container that is in good condition, leak-proof, and chemically compatible with this compound. The original product container is often the best choice. Do not use metal containers for any corrosive waste streams, though this is not a primary hazard of this specific compound.[6]

    • Firmly affix a "HAZARDOUS WASTE" label to the container.[6]

    • Clearly write the full chemical name, "this compound," and list any other components of the waste stream with their approximate percentages.[6]

    • Record the date you first add waste to the container (the "accumulation start date").

Step 2: Waste Accumulation and Storage
  • Causality: To mitigate fire risk and prevent accidental spills, hazardous waste must be stored in a designated, controlled area away from routine laboratory traffic and potential ignition sources.

  • Procedure:

    • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[6] This minimizes the release of vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

    • Ensure the storage location is cool, well-ventilated, and away from heat, sparks, or open flames, as this compound is a combustible liquid.[7][8]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents and strong bases.[9]

Step 3: Arranging Final Disposal
  • Causality: Federal and local laws require that hazardous waste be disposed of through licensed and approved facilities that can handle and destroy the chemical in an environmentally sound manner.[5]

  • Procedure:

    • Do not attempt to dispose of this compound by pouring it down the drain or placing it in regular trash.[4] This is a violation of environmental regulations.

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • The recommended disposal method is controlled incineration at a licensed chemical destruction plant.[4] This high-temperature process ensures the complete breakdown of the molecule.

    • Provide the waste hauler with a completed hazardous waste manifest or pickup request form, accurately describing the contents of the container.[6]

Spill Management Protocol

Accidental releases must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Causality: The irritant and combustible nature of this compound requires a response that contains the material, prevents ignition, and protects the handler from exposure.

  • Procedure:

    • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation. Avoid breathing vapors.[9]

    • Remove Ignition Sources: Immediately remove all sources of ignition from the area.[8][10]

    • Don Personal Protective Equipment (PPE): At a minimum, wear:

      • Nitrile or other chemically resistant gloves.

      • Safety goggles with side-shields or a face shield.[4]

      • A lab coat or impervious clothing.[9]

    • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or commercial sorbent pads.[5][9]

    • Collect Waste: Carefully scoop the absorbed material and place it into a pre-labeled hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

Trust Through Diligence

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a cornerstone of a robust safety culture. By understanding the rationale behind each step—from hazard identification to final disposal—you empower your team to handle this compound with the confidence and respect it requires. This diligence protects your researchers, your facility, and the environment, reinforcing the trust you place in us as your scientific partner.

References

Mastering the Safe Handling of 2'-Fluoropropiophenone: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As the landscape of pharmaceutical research and drug development evolves, so does the imperative for rigorous safety protocols in handling novel chemical entities. 2'-Fluoropropiophenone, a versatile building block in organic synthesis, requires meticulous attention to safety to mitigate its inherent risks. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive operational and disposal plan, moving beyond mere compliance to foster a culture of proactive safety and build unwavering trust in our shared commitment to a secure research environment.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the risks associated with this compound is paramount. According to available Safety Data Sheets (SDS), the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can lead to serious damage if it comes into contact with the eyes.[1][2]

  • Combustible Liquid (H227): Presents a fire hazard when exposed to heat or flame.[2][3][4][5]

  • Potential Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2]

The causality behind these hazards lies in the chemical's structure—an aromatic ketone with a fluorine substituent. This combination can lead to reactivity with biological tissues and combustibility under certain conditions. Therefore, our safety protocols are designed to create robust barriers, preventing any direct contact with the operative.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the operation and the potential for exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles. This is to prevent any accidental splashes from reaching the eyes, which could cause serious and irreversible damage.
Hand Protection Chemical-resistant gloves are essential. Due to the aromatic ketone nature of this compound, gloves made of Butyl rubber or Viton™ are recommended for prolonged contact.[6] Nitrile gloves may offer splash protection but are not suitable for extended handling as they can degrade upon prolonged exposure to aromatic and chlorinated solvents.[7][8][9] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or spillage, impervious clothing or a chemical-resistant apron over the lab coat is necessary.[1] This prevents skin contact and protects personal clothing from contamination.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1][2] If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with appropriate organic vapor cartridges should be used.[1]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.[1][2][3][4][10]

  • Assemble all Materials: Have all necessary chemicals, equipment, and waste containers pre-labeled and within the fume hood before commencing work.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling Procedure within a Chemical Fume Hood

The following diagram illustrates the proper workflow for handling this compound inside a chemical fume hood to ensure maximum containment.

G cluster_0 Chemical Fume Hood Workflow A 1. Preparation - Place all materials >6 inches from the sash. - Keep sash at the lowest practical height. B 2. Dispensing - Use a syringe or pipette for liquid transfer. - Avoid rapid movements. A->B Proceed with caution C 3. Reaction - Keep reaction vessel closed when possible. - Monitor for any unexpected changes. B->C D 4. Work-up & Quenching - Perform all quenching steps slowly within the hood. C->D E 5. Temporary Storage - Tightly cap all containers. - Do not store chemicals permanently in the hood. D->E

Caption: Workflow for handling this compound in a fume hood.

Donning and Doffing of PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Emergency Response Plan: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Exposure Protocols
Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[11][12][13][14] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of clean, temperate water for at least 15-20 minutes, holding the eyelids open.[1][11][13][14][15] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Spill Management

The approach to spill cleanup is dictated by the size and location of the spill.

Spill_Response Start Spill Occurs Isolate Isolate the area. Alert others. Start->Isolate Assess Assess the spill size and risk. Isolate->Assess SmallSpill Small Spill (<100 mL) - Use spill kit with absorbent material. - Decontaminate the area. Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) - Evacuate the area. - Call emergency services. Assess->LargeSpill Large Cleanup Collect waste in a sealed container. SmallSpill->Cleanup Report Report the incident to the safety officer. LargeSpill->Report Decontaminate Decontaminate the area and all equipment used. Cleanup->Decontaminate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose Dispose->Report

Caption: Decision-making workflow for spill response.

For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.[5] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[16] Decontaminate the area with a suitable cleaning agent. For large spills, evacuate the area immediately and contact your institution's emergency response team.[16]

Disposal Plan: Responsible Management of Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: As a halogenated organic compound, this compound waste should be collected in a designated, labeled, and sealed container for halogenated organic waste.[17][18] Never dispose of this chemical down the drain.

  • Contaminated PPE: Disposable gloves, bench paper, and other solid materials contaminated with this compound should be collected in a separate, sealed, and labeled container for solid hazardous waste.[19]

  • Disposal Procedures: All waste must be disposed of through your institution's hazardous waste management program.[18] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel. This commitment to safety is the foundation of innovative and responsible scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.